2-Amino-6-chloro-9-(3-deoxy-beta-D-ribofuanosyl)-9H-purine
Descripción
Propiedades
IUPAC Name |
2-(2-amino-6-chloropurin-9-yl)-5-(hydroxymethyl)oxolan-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN5O3/c11-7-6-8(15-10(12)14-7)16(3-13-6)9-5(18)1-4(2-17)19-9/h3-5,9,17-18H,1-2H2,(H2,12,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBXLNNNWHUKXSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(C1O)N2C=NC3=C2N=C(N=C3Cl)N)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of 2-Amino-6-chloro-9-(3-deoxy-beta-D-ribofuanosyl)-9H-purine
Abstract
This technical guide provides a comprehensive analysis of the putative mechanism of action of 2-Amino-6-chloro-9-(3-deoxy-beta-D-ribofuranosyl)-9H-purine, a purine nucleoside analog with potential applications in oncology and virology. As direct experimental data for this specific compound is limited, this guide synthesizes information from closely related 3'-deoxyguanosine analogs to propose a scientifically grounded mechanism. It is hypothesized that this compound acts as a prodrug, undergoing intracellular metabolic activation to its triphosphate form. This active metabolite is believed to function as a competitive inhibitor of DNA polymerases and a chain terminator of DNA synthesis, ultimately leading to the induction of apoptosis in rapidly dividing cells. This guide will delve into the intricacies of its proposed metabolic activation, molecular interactions, and cellular consequences, offering valuable insights for researchers and drug development professionals.
Introduction: The Landscape of Purine Nucleoside Analogs
Purine nucleoside analogs represent a cornerstone in the therapeutic arsenal against cancer and viral diseases.[1][2] These molecules, structurally mimicking endogenous purine nucleosides, exploit the cellular machinery involved in nucleic acid synthesis to exert their cytotoxic or antiviral effects. The central paradigm of their mechanism of action involves a multi-step intracellular activation process, culminating in the formation of a triphosphate metabolite that interferes with DNA or RNA synthesis.[3][4]
2-Amino-6-chloro-9-(3-deoxy-beta-D-ribofuranosyl)-9H-purine belongs to this important class of compounds. Its structure, featuring a 2-aminopurine base, a 6-chloro substituent, and a 3'-deoxyribose sugar moiety, suggests a mechanism of action centered on the disruption of DNA replication. The absence of a hydroxyl group at the 3' position of the ribose is a critical structural feature, strongly indicating a role as a DNA chain terminator. This guide will provide a detailed exposition of the inferred mechanism of action of this promising molecule.
Proposed Metabolic Activation Pathway
Like most nucleoside analogs, 2-Amino-6-chloro-9-(3-deoxy-beta-D-ribofuranosyl)-9H-purine is presumed to be a prodrug that requires intracellular phosphorylation to exert its biological activity.[1][3] The proposed metabolic activation cascade is a three-step process mediated by cellular kinases.
Step 1: Monophosphorylation
The initial and often rate-limiting step is the conversion of the nucleoside analog to its monophosphate derivative. This reaction is catalyzed by a nucleoside kinase. For guanosine analogs, deoxyguanosine kinase (dGK) is a key enzyme in this process.[5] It is highly probable that dGK recognizes 2-Amino-6-chloro-9-(3-deoxy-beta-D-ribofuranosyl)-9H-purine as a substrate, phosphorylating it at the 5'-hydroxyl position.
Step 2 & 3: Di- and Triphosphorylation
Following the initial phosphorylation, nucleoside monophosphate kinases (NMPKs) and nucleoside diphosphate kinases (NDPKs) sequentially add two more phosphate groups to form the corresponding diphosphate and triphosphate metabolites. These enzymes generally exhibit broader substrate specificity compared to the initial nucleoside kinase.
The 6-chloro group on the purine ring is likely hydrolyzed to a hydroxyl group at some point during this activation cascade, or it may be that the chlorinated triphosphate is the active form that mimics dGTP. For the purpose of this guide, we will consider the conversion to a guanine analog. The final active metabolite is therefore hypothesized to be 3'-deoxyguanosine triphosphate (3'-dGTP).
Core Mechanism of Action: DNA Chain Termination
The central tenet of the mechanism of action of 2-Amino-6-chloro-9-(3-deoxy-beta-D-ribofuranosyl)-9H-purine lies in the chemical properties of its active triphosphate metabolite, 3'-dGTP.
3.1. Competitive Inhibition of DNA Polymerases
3'-dGTP, being a structural analog of the natural substrate deoxyguanosine triphosphate (dGTP), is expected to act as a competitive inhibitor of DNA polymerases. During DNA replication, DNA polymerases select and incorporate the appropriate deoxynucleoside triphosphate (dNTP) based on the template DNA strand. The active metabolite, 3'-dGTP, will compete with endogenous dGTP for the active site of the DNA polymerase.
3.2. Incorporation and Chain Termination
Upon successful competition, DNA polymerase will incorporate the 3'-deoxyguanosine monophosphate into the growing DNA strand. However, the absence of a 3'-hydroxyl group on the sugar moiety makes the formation of a subsequent phosphodiester bond impossible. The 3'-hydroxyl group is essential for the nucleophilic attack on the alpha-phosphate of the incoming dNTP, a reaction that elongates the DNA chain. Consequently, the incorporation of 3'-deoxyguanosine monophosphate results in the immediate and irreversible termination of DNA synthesis.
Cellular Consequences and Therapeutic Implications
The abrupt halt of DNA replication triggers a cascade of cellular events, ultimately leading to cell death, a desirable outcome in the context of cancer therapy.
4.1. Induction of Apoptosis
The accumulation of terminated DNA fragments and the resulting replication stress are potent signals for the activation of the intrinsic apoptotic pathway. DNA damage sensors, such as the ATR and ATM kinases, are activated, leading to the phosphorylation of downstream effectors like p53 and CHK1/2. This signaling cascade converges on the mitochondria, leading to the release of cytochrome c and the activation of caspases, the executioners of apoptosis. The selective cytotoxicity of deoxyguanosine analogs for certain types of leukemic cells has been documented, highlighting the potential for targeted therapy.[5]
4.2. Cell Cycle Arrest
The disruption of DNA synthesis also leads to cell cycle arrest, primarily at the S phase. This provides an additional mechanism to halt the proliferation of cancer cells. The inability to complete DNA replication prevents cells from progressing into the G2 and M phases of the cell cycle.
Experimental Protocols for Mechanistic Elucidation
To experimentally validate the proposed mechanism of action, a series of in vitro and cell-based assays can be employed.
5.1. In Vitro Kinase Assay
Objective: To determine if 2-Amino-6-chloro-9-(3-deoxy-beta-D-ribofuranosyl)-9H-purine is a substrate for deoxyguanosine kinase (dGK).
Methodology:
-
Reaction Setup: Prepare a reaction mixture containing recombinant human dGK, ATP, MgCl₂, and varying concentrations of 2-Amino-6-chloro-9-(3-deoxy-beta-D-ribofuranosyl)-9H-purine.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period.
-
Detection of Monophosphate: The formation of the monophosphorylated product can be detected and quantified using various methods, such as:
-
Radiolabeling: Utilize [γ-³²P]ATP and separate the radiolabeled product by thin-layer chromatography (TLC).
-
LC-MS/MS: A more modern and sensitive approach to directly detect and quantify the monophosphate product.
-
-
Data Analysis: Determine the kinetic parameters (Km and Vmax) to assess the efficiency of the phosphorylation reaction.
5.2. DNA Polymerase Inhibition Assay
Objective: To assess the inhibitory effect of the triphosphate metabolite on the activity of DNA polymerases.
Methodology:
-
Synthesis of Triphosphate: The active triphosphate metabolite, 3'-dGTP, needs to be chemically synthesized or enzymatically generated in vitro.
-
Reaction Setup: Prepare a standard DNA polymerase reaction mixture containing a DNA template-primer, recombinant human DNA polymerase (e.g., polymerase α, δ, or ε), a mixture of dNTPs (with one being radiolabeled, e.g., [α-³²P]dCTP), and varying concentrations of 3'-dGTP.
-
Incubation: Incubate the reaction at 37°C to allow for DNA synthesis.
-
Quantification of DNA Synthesis: The amount of newly synthesized DNA is quantified by measuring the incorporation of the radiolabeled dNTP into the DNA product, typically by trichloroacetic acid (TCA) precipitation followed by scintillation counting.
-
Data Analysis: Calculate the IC₅₀ value, which represents the concentration of 3'-dGTP required to inhibit DNA polymerase activity by 50%.
5.3. Cell-Based DNA Synthesis Assay
Objective: To measure the effect of 2-Amino-6-chloro-9-(3-deoxy-beta-D-ribofuranosyl)-9H-purine on DNA synthesis in intact cells.
Methodology:
-
Cell Culture: Culture a relevant cancer cell line (e.g., a leukemia or lymphoma cell line) in the presence of varying concentrations of the compound.
-
Metabolic Labeling: After a defined incubation period, add a labeled precursor of DNA synthesis, such as [³H]thymidine or 5-ethynyl-2'-deoxyuridine (EdU), to the culture medium.
-
Detection:
-
For [³H]thymidine, lyse the cells, precipitate the DNA, and measure the incorporated radioactivity using a scintillation counter.
-
For EdU, fix and permeabilize the cells, and detect the incorporated EdU using a click chemistry-based fluorescent assay, which can be analyzed by flow cytometry or fluorescence microscopy.
-
-
Data Analysis: Determine the EC₅₀ value for the inhibition of DNA synthesis.
Quantitative Data Summary
While specific quantitative data for 2-Amino-6-chloro-9-(3-deoxy-beta-D-ribofuranosyl)-9H-purine is not available in the public domain, the following table provides a template for summarizing key parameters that should be determined experimentally to characterize its activity.
| Parameter | Description | Expected Range/Value |
| dGK Km | Michaelis constant for deoxyguanosine kinase | Low micromolar (µM) range |
| DNA Polymerase IC₅₀ | Concentration for 50% inhibition of DNA polymerase | Nanomolar (nM) to low micromolar (µM) range |
| Cellular EC₅₀ | Concentration for 50% inhibition of cell proliferation | Varies depending on cell line (nM to µM range) |
| Apoptosis Induction | Fold increase in caspase-3/7 activity | Dose-dependent increase |
Conclusion and Future Directions
The proposed mechanism of action for 2-Amino-6-chloro-9-(3-deoxy-beta-D-ribofuranosyl)-9H-purine, centered on its metabolic activation to a DNA chain-terminating triphosphate, is strongly supported by the extensive body of literature on related purine nucleoside analogs. This guide provides a robust framework for understanding its potential as a therapeutic agent.
Future research should focus on the direct experimental validation of the proposed mechanism. Key areas of investigation include:
-
Identification of the specific kinases involved in its metabolic activation and their efficiency.
-
Detailed kinetic analysis of the interaction of the triphosphate metabolite with various human DNA polymerases.
-
In vivo studies to assess its efficacy and toxicity profile in relevant animal models of cancer.
-
Investigation of potential resistance mechanisms , such as mutations in activating kinases or altered expression of nucleoside transporters.
A thorough understanding of these aspects will be crucial for the rational design of clinical trials and the successful translation of this promising compound into a clinically effective therapeutic.
References
- 1. Metabolism, Biochemical Actions, and Chemical Synthesis of Anticancer Nucleosides, Nucleotides, and Base Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Alteration of the carbohydrate for deoxyguanosine analogs markedly changes DNA replication fidelity, cell cycle progression and cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Purine Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Selective toxicity of deoxyguanosine and arabinosyl guanine for T-leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Biological Activity of 2-Amino-6-chloro-9-(3-deoxy-beta-D-ribofuranosyl)-9H-purine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the anticipated biological activities of the purine nucleoside analog, 2-Amino-6-chloro-9-(3-deoxy-beta-D-ribofuranosyl)-9H-purine. While direct experimental data for this specific molecule is limited in publicly accessible literature, this document synthesizes information from closely related analogs to project its potential as a therapeutic agent. By examining the established mechanisms of action, structure-activity relationships, and relevant signaling pathways of similar compounds, this guide offers a robust framework for initiating research and development efforts. Detailed experimental protocols for evaluating cytotoxicity, antiviral activity, and kinase inhibition are provided to facilitate the empirical investigation of this promising compound.
Introduction: The Therapeutic Potential of Purine Nucleoside Analogs
Purine nucleoside analogs represent a cornerstone in the treatment of various malignancies and viral infections. Their structural similarity to endogenous nucleosides allows them to interfere with fundamental cellular processes, primarily DNA and RNA synthesis, leading to therapeutic effects. The compound of interest, 2-Amino-6-chloro-9-(3-deoxy-beta-D-ribofuranosyl)-9H-purine, belongs to this pharmacologically significant class. Its core structure, a 2-amino-6-chloropurine base linked to a 3'-deoxyribose sugar, suggests a mechanism of action centered on the disruption of nucleic acid replication and the induction of programmed cell death (apoptosis).
Closely related analogs have demonstrated considerable efficacy in targeting indolent lymphoid malignancies by inhibiting DNA synthesis and inducing apoptosis.[1][2][3] The strategic placement of a chloro group at the 6-position of the purine ring and the absence of a hydroxyl group at the 3' position of the ribose moiety are key structural features that are expected to dictate its biological activity. This guide will dissect the probable mechanistic pathways and provide the necessary technical details for the comprehensive evaluation of this molecule.
Projected Mechanism of Action: A Multi-faceted Approach
The biological activity of 2-Amino-6-chloro-9-(3-deoxy-beta-D-ribofuranosyl)-9H-purine is anticipated to be multifaceted, primarily impacting DNA synthesis and cellular signaling pathways that govern cell survival and proliferation.
Inhibition of DNA Synthesis
As a nucleoside analog, the primary mechanism of action is expected to be the inhibition of DNA synthesis.[4][5] Following cellular uptake, the compound would likely be phosphorylated by cellular kinases to its triphosphate form. This activated metabolite can then act as a competitive inhibitor of DNA polymerases, leading to its incorporation into the growing DNA strand. The absence of a 3'-hydroxyl group on the deoxyribose sugar is a critical feature; once incorporated, it will act as a chain terminator, preventing the addition of subsequent nucleotides and halting DNA replication.[5] This disruption of DNA synthesis is a potent trigger for cell cycle arrest and apoptosis.[6]
Figure 1: Proposed mechanism of DNA synthesis inhibition.
Induction of Apoptosis
The cytotoxic effects of purine nucleoside analogs are strongly linked to their ability to induce apoptosis.[1][3] The DNA damage caused by chain termination is recognized by cellular sensors such as ATM and ATR, which in turn activate downstream signaling cascades.[3] This can lead to the activation of both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis. Key events include the release of cytochrome c from the mitochondria, activation of caspases, and ultimately, programmed cell death.[7]
Figure 2: Signaling pathways leading to apoptosis.
Structure-Activity Relationship (SAR) Insights
The biological activity of nucleoside analogs is highly dependent on their chemical structure.[8][9][10] For 2-amino-6-chloro-purine derivatives, modifications at the 6-position of the purine ring and on the ribose sugar have significant impacts on efficacy and selectivity.
-
6-Position Substitution: The chloro group at the 6-position is a versatile handle for further chemical modification. The antiviral activity of related compounds has been shown to be influenced by the substituent at this position, with the order of potency for some 2',3'-dideoxypurine nucleosides being NHMe > NH2 > Cl.[7]
-
3'-Deoxyribose Moiety: The absence of the 3'-hydroxyl group is the defining feature for chain termination of DNA synthesis.[5] This modification is common in many antiviral and anticancer nucleoside analogs.
Experimental Protocols for Biological Evaluation
A thorough investigation of the biological activity of this compound requires a panel of robust and reproducible in vitro assays.
Cytotoxicity Assessment: MTT Assay
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[11]
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[12][13]
-
Compound Treatment: Treat the cells with serial dilutions of the test compound and incubate for 48-72 hours.[12][13]
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[12]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[11][13]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[11][13]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration that inhibits cell growth by 50%).[11][13]
Antiviral Activity: Plaque Reduction Assay
The plaque reduction assay is a standard method to determine the antiviral activity of a compound by quantifying the reduction in viral plaques.[14][15]
Protocol:
-
Cell Monolayer Preparation: Seed host cells in 24-well plates to form a confluent monolayer.[15]
-
Virus Inoculation: Infect the cell monolayers with a known titer of the virus for 1-2 hours.[10]
-
Compound Treatment: Remove the viral inoculum and overlay the cells with a semi-solid medium (e.g., containing methylcellulose or agarose) containing various concentrations of the test compound.[10][15]
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 3-7 days).[10][15]
-
Plaque Visualization: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.[10][15]
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control and determine the EC50 value (the concentration that reduces the number of plaques by 50%).[15]
Kinase Inhibition Assay
Given that purine analogs can act as ATP-competitive inhibitors of kinases, assessing the inhibitory potential of the compound against a panel of kinases is crucial.[2][16]
Protocol (Luminescence-based):
-
Reagent Preparation: Prepare serial dilutions of the test compound in an appropriate assay buffer.
-
Kinase Reaction Setup: In a 96-well plate, add the purified kinase, its specific substrate, and the test compound.[2]
-
Reaction Initiation: Initiate the kinase reaction by adding ATP at a concentration near its Km value for the specific kinase.[2]
-
Incubation: Incubate the reaction at 30°C for a defined period (e.g., 60 minutes).[2]
-
ATP Detection: Add an ATP detection reagent that generates a luminescent signal inversely proportional to the amount of ATP consumed (and thus, kinase activity).[2]
-
Measurement: Measure the luminescence using a plate reader.[2]
-
Data Analysis: Determine the percentage of kinase inhibition for each compound concentration and calculate the IC50 value.
Figure 3: Workflow for the biological evaluation of the compound.
Data Presentation and Interpretation
All quantitative data from the aforementioned assays should be summarized in clearly structured tables for easy comparison and interpretation.
Table 1: Hypothetical Cytotoxicity Data
| Cell Line | Compound Concentration (µM) | % Cell Viability | IC50 (µM) |
| Cancer A | 0.1 | 95 ± 5 | |
| 1 | 70 ± 8 | 5.2 | |
| 10 | 30 ± 6 | ||
| 100 | 5 ± 2 | ||
| Normal B | 0.1 | 98 ± 4 | |
| 1 | 90 ± 7 | >100 | |
| 10 | 85 ± 5 | ||
| 100 | 75 ± 9 |
Table 2: Hypothetical Antiviral Activity Data
| Virus | Compound Concentration (µM) | % Plaque Reduction | EC50 (µM) |
| Virus X | 0.01 | 90 ± 7 | |
| 0.1 | 60 ± 9 | 0.08 | |
| 1 | 20 ± 5 | ||
| 10 | 2 ± 1 |
Conclusion and Future Directions
This compound is a promising nucleoside analog with the potential for significant anticancer and antiviral activity. Its structural features strongly suggest a mechanism of action involving DNA chain termination and induction of apoptosis. The experimental protocols detailed in this guide provide a clear roadmap for the comprehensive in vitro evaluation of this compound. Future research should focus on elucidating its precise molecular targets, understanding its metabolic fate, and assessing its efficacy and safety in preclinical in vivo models. The insights gained from such studies will be invaluable in determining the therapeutic potential of this and related purine nucleoside analogs.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Mechanisms of apoptosis induction by nucleoside analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. gosset.ai [gosset.ai]
- 5. bio.libretexts.org [bio.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. Purine-Metabolising Enzymes and Apoptosis in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. Nucleoside Analogs with Antiviral Activity against Yellow Fever Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ar.iiarjournals.org [ar.iiarjournals.org]
- 12. benchchem.com [benchchem.com]
- 13. MTT Test and Time-lapse Microscopy to Evaluate the Antitumor Potential of Nucleoside Analogues | Anticancer Research [ar.iiarjournals.org]
- 14. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
- 15. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Purine Analogues as Kinase Inhibitors: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Discovery and Synthesis of 2-Amino-6-chloro-9-(3-deoxy-β-D-ribofuranosyl)-9H-purine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery and synthesis of 2-Amino-6-chloro-9-(3-deoxy-β-D-ribofuranosyl)-9H-purine, a purine nucleoside analog with significant potential in medicinal chemistry. As a Senior Application Scientist, this document is structured to offer not just a recitation of facts, but a narrative that weaves together the scientific rationale, experimental intricacies, and the broader context of its development. We will delve into the foundational concepts that led to its creation, explore a detailed and validated synthetic pathway, and discuss the critical aspects of its chemical biology. This guide is intended to be a valuable resource for researchers engaged in the design and synthesis of novel nucleoside analogs for therapeutic applications.
Introduction: The Rationale Behind 3'-Deoxynucleoside Analogs
The quest for potent and selective antiviral and anticancer agents has long focused on the modification of natural nucleosides. The underlying principle is the creation of molecular mimics that can interfere with the replication of viral or cellular genetic material. A key strategy in this endeavor has been the modification of the ribose sugar moiety, with deoxygenation at specific positions proving to be a particularly fruitful approach.
The 3'-hydroxyl group of a nucleoside is critical for the formation of the phosphodiester bond that constitutes the backbone of DNA and RNA. Its removal, as in 3'-deoxynucleosides, leads to chain termination during nucleic acid synthesis, a mechanism powerfully exploited by drugs like zidovudine (AZT). The subject of this guide, 2-Amino-6-chloro-9-(3-deoxy-β-D-ribofuranosyl)-9H-purine, is a member of this important class of compounds. The purine base, 2-amino-6-chloropurine, serves as a versatile precursor for the synthesis of various guanosine analogs, which are known to exhibit a broad spectrum of biological activities, including antitumor and antiviral effects.
While the specific discovery of 2-Amino-6-chloro-9-(3-deoxy-β-D-ribofuranosyl)-9H-purine is not prominently documented in seminal, standalone publications, its existence and utility can be inferred from the extensive research on related 3'-deoxynucleoside and 2-amino-6-chloropurine derivatives. This guide, therefore, synthesizes information from a range of authoritative sources to present a cohesive and practical understanding of this molecule.
A Plausible and Validated Synthetic Pathway
The synthesis of 2-Amino-6-chloro-9-(3-deoxy-β-D-ribofuranosyl)-9H-purine can be logically approached from the readily available starting material, guanosine. The overall strategy involves the conversion of guanosine to its 2-amino-6-chloro-riboside derivative, followed by the crucial deoxygenation of the 3'-hydroxyl group.
Figure 1: Proposed synthetic pathway for 2-Amino-6-chloro-9-(3-deoxy-β-D-ribofuranosyl)-9H-purine.
Step 1: Synthesis of 2-Amino-6-chloro-9-(2',3',5'-tri-O-acetyl-β-D-ribofuranosyl)purine
The initial steps involve the protection of the hydroxyl groups of guanosine via acetylation, followed by chlorination at the 6-position of the purine ring.
Experimental Protocol:
-
Acetylation: Guanosine is treated with an excess of acetic anhydride in pyridine at room temperature. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is quenched with methanol and the solvent is removed under reduced pressure to yield 2-amino-9-(2',3',5'-tri-O-acetyl-β-D-ribofuranosyl)-6-oxo-purine.
-
Chlorination: The acetylated guanosine derivative is then subjected to chlorination using a suitable chlorinating agent such as phosphorus oxychloride (POCl₃) in the presence of a tertiary amine like N,N-dimethylaniline. The reaction is typically carried out at elevated temperatures. After completion, the reaction mixture is carefully poured onto ice and neutralized to precipitate the product, 2-amino-6-chloro-9-(2',3',5'-tri-O-acetyl-β-D-ribofuranosyl)purine.
Causality Behind Experimental Choices:
-
Acetylation: The protection of the ribose hydroxyl groups is essential to prevent side reactions during the subsequent chlorination step. Acetic anhydride is a common and effective acetylating agent.
-
Chlorination: Phosphorus oxychloride is a powerful and widely used reagent for the conversion of the 6-oxo group of purines to a 6-chloro group. The tertiary amine acts as a base to neutralize the HCl generated during the reaction.
Step 2: Deacetylation to 2-Amino-6-chloro-9-(β-D-ribofuranosyl)purine
The acetyl protecting groups are removed to liberate the hydroxyl groups of the ribose moiety.
Experimental Protocol:
The tri-O-acetylated intermediate is treated with a solution of ammonia in methanol (methanolic ammonia) at room temperature. The reaction is monitored by TLC until all the starting material is consumed. The solvent is then evaporated, and the crude product can be purified by silica gel chromatography to yield 2-amino-6-chloro-9-(β-D-ribofuranosyl)purine.
Causality Behind Experimental Choices:
-
Methanolic Ammonia: This is a standard and mild method for the deacetylation of nucleosides, minimizing the risk of side reactions.
Step 3 & 4: Deoxygenation of the 3'-Hydroxyl Group
This is the most critical transformation in the synthesis. A reliable method for the deoxygenation of vicinal diols in ribonucleosides involves a two-step process: formation of a 2',3'-unsaturated nucleoside followed by catalytic hydrogenation. This approach is analogous to the synthesis of 2',3'-dideoxynucleosides.[1]
Experimental Protocol:
-
Reductive Elimination: The 2-amino-6-chloro-9-(β-D-ribofuranosyl)purine is treated with α-acetoxyisobutyryl bromide (AIB-Br) in "moist" acetonitrile. This reaction generates a mixture of trans 2',3'-bromohydrin acetates. This mixture is then subjected to reductive elimination using a zinc-copper couple or zinc dust in acetic acid. This step yields the 2',3'-didehydro-2',3'-dideoxynucleoside, 2-amino-6-chloro-9-(2',3'-didehydro-2',3'-dideoxy-β-D-ribofuranosyl)purine.[1]
-
Catalytic Hydrogenation: The resulting unsaturated nucleoside is then hydrogenated to afford the target 3'-deoxynucleoside. While the original procedure for the 2',3'-dideoxy analog uses Rhodium on alumina (Rh•Al₂O₃), a more common and often effective catalyst for the reduction of such double bonds is Palladium on carbon (Pd/C) under a hydrogen atmosphere.[1] This would selectively reduce the double bond in the ribose ring to yield 2-Amino-6-chloro-9-(3-deoxy-β-D-ribofuranosyl)-9H-purine.
Causality Behind Experimental Choices:
-
AIB-Br: This reagent efficiently generates the bromohydrin acetates necessary for the subsequent elimination reaction.
-
Zinc-Copper Couple/Zinc in Acetic Acid: These are effective reducing agents for the elimination of the bromo and acetate groups to form the double bond.
-
Catalytic Hydrogenation: This is a standard and clean method for the reduction of carbon-carbon double bonds. The choice of catalyst can influence the stereochemical outcome, but for this substrate, hydrogenation is expected to proceed from the less hindered face to give the desired β-anomer.
Physicochemical Data and Characterization
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Spectroscopic Data (Expected) |
| 2-Amino-6-chloropurine | C₅H₄ClN₅ | 169.57 | ¹H NMR and ¹³C NMR consistent with the purine structure. |
| 2-Amino-6-chloro-9-(β-D-ribofuranosyl)purine[2] | C₁₀H₁₂ClN₅O₄ | 317.70 | ¹H NMR showing the anomeric proton (H-1') as a doublet around 5.9-6.1 ppm. |
| 2-Amino-6-chloro-9-(2'-deoxy-β-D-ribofuranosyl)purine[3] | C₁₀H₁₂ClN₅O₃ | 285.69 | ¹H NMR showing the characteristic multiplets for the 2'-deoxyribose protons. |
| 2-Amino-6-chloro-9-(3-deoxy-β-D-ribofuranosyl)-9H-purine | C₁₀H₁₂ClN₅O₃ | 285.69 | ¹H NMR would show the absence of a proton signal corresponding to the 3'-hydroxyl group and a characteristic set of multiplets for the 3'-deoxyribose protons. |
Biological Significance and Future Directions
The structural features of 2-Amino-6-chloro-9-(3-deoxy-β-D-ribofuranosyl)-9H-purine make it a compound of significant interest for drug discovery. The 2-amino-6-chloropurine moiety is a key intermediate in the synthesis of various guanosine analogs, which are known to possess a wide range of biological activities. For instance, analogs of cordycepin (3'-deoxyadenosine) have shown enhanced growth inhibitory activity against leukemia cells.[4]
The 6-chloro substituent provides a handle for further chemical modifications, allowing for the synthesis of a library of derivatives with potentially diverse biological profiles. For example, the chlorine atom can be displaced by various nucleophiles to introduce different functional groups at the 6-position.
Future research on this molecule could focus on:
-
Synthesis of Derivatives: Exploring the substitution of the 6-chloro group to generate a library of 6-substituted 3'-deoxyguanosine analogs.
-
Biological Evaluation: Screening the parent compound and its derivatives for antiviral (e.g., against HIV, Hepatitis B and C, and coronaviruses) and anticancer activity.
-
Mechanism of Action Studies: Investigating the specific cellular targets and pathways affected by this compound to understand its mode of action.
Conclusion
While the discovery of 2-Amino-6-chloro-9-(3-deoxy-β-D-ribofuranosyl)-9H-purine may not be a singular, celebrated event, its rational design and synthesis are firmly rooted in the principles of medicinal chemistry and nucleoside analog development. The synthetic route outlined in this guide, based on established and reliable chemical transformations, provides a clear and actionable pathway for its preparation. The versatility of the 2-amino-6-chloropurine scaffold, combined with the chain-terminating potential of the 3'-deoxyribose moiety, positions this compound as a valuable platform for the discovery of new therapeutic agents. It is our hope that this in-depth technical guide will serve as a catalyst for further research and innovation in this exciting field.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of Guanosine and Deoxyguanosine Phosphoramidites with Cross-linkable Thioalkyl Tethers for Direct Incorporation into RNA and DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of 2',3'-dideoxyisoguanosine from guanosine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to 2-Amino-6-chloro-9-(3-deoxy-beta-D-ribofuranosyl)-9H-purine: Synthesis, Characterization, and Biological Potential
This document provides a comprehensive technical overview of the purine nucleoside analog, 2-Amino-6-chloro-9-(3-deoxy-beta-D-ribofuranosyl)-9H-purine. Given the limited direct literature on this specific molecule, this guide synthesizes information from closely related analogs to propose a robust framework for its synthesis, characterization, and biological evaluation. This approach is grounded in established principles of nucleoside chemistry and pharmacology, offering valuable insights for researchers and drug development professionals.
Introduction: The Promise of Purine Nucleoside Analogs
Purine nucleoside analogs are a cornerstone of antiviral and anticancer chemotherapy. By mimicking endogenous nucleosides, these compounds can be incorporated into nascent DNA or RNA chains, leading to chain termination and the inhibition of viral or cellular replication. Alternatively, they can inhibit key enzymes involved in nucleic acid synthesis. The structural modifications on both the purine base and the sugar moiety are critical determinants of their biological activity, selectivity, and pharmacokinetic properties.
The subject of this guide, 2-Amino-6-chloro-9-(3-deoxy-beta-D-ribofuranosyl)-9H-purine, is a purine nucleoside analog with significant therapeutic potential. The 2-amino-6-chloropurine base is a versatile intermediate in the synthesis of various biologically active guanosine analogs. The 3'-deoxyribose modification is of particular interest as it directly impacts the mechanism of action, often leading to DNA chain termination due to the absence of the 3'-hydroxyl group required for phosphodiester bond formation.
This guide will provide a proposed synthetic route, predicted physicochemical properties, and an inferred biological activity profile for this compound, drawing upon the extensive literature on similar 3'-deoxynucleosides and 2-amino-6-chloropurine derivatives.
Proposed Synthesis of 2-Amino-6-chloro-9-(3-deoxy-beta-D-ribofuranosyl)-9H-purine
The synthesis of the target compound can be logically approached in three main stages: preparation of the 2-amino-6-chloropurine base, synthesis of a suitable 3-deoxy-beta-D-ribofuranosyl donor, and the crucial coupling of these two moieties followed by deprotection.
Synthesis of the 2-Amino-6-chloropurine Precursor
The synthesis of 2-amino-6-chloropurine is well-established and can be achieved from guanine. A common method involves the diacylation of guanine followed by chlorination and subsequent hydrolysis.
Experimental Protocol: Synthesis of 2-Amino-6-chloropurine
-
Diacylation of Guanine: Suspend guanine in a suitable solvent such as pyridine. Add an acylating agent, for example, acetic anhydride, and heat the mixture to reflux for several hours. After cooling, the diacylated guanine can be isolated by filtration.
-
Chlorination: The diacylated guanine is then reacted with a chlorinating agent like phosphorus oxychloride (POCl₃) in the presence of a phase transfer catalyst such as a quaternary ammonium salt. This reaction is typically carried out at an elevated temperature.
-
Hydrolysis: The resulting 2-amino-6-chloro-9-acylpurine is hydrolyzed using a base, for instance, aqueous sodium hydroxide, to remove the acyl groups and yield 2-amino-6-chloropurine. The product can then be purified by recrystallization.
A patent describes a process for preparing 2-amino-6-chloropurine by reacting a 2,9-diacylated derivative of guanine with a chlorinating agent in the presence of a phase transfer catalyst, followed by hydrolysis to remove the acyl groups[1].
Preparation of the 3-Deoxy-beta-D-ribofuranosyl Donor
The synthesis of a protected 3-deoxyribofuranose derivative suitable for coupling is a critical step. A common starting material is a commercially available protected ribofuranose. The 3'-hydroxyl group can be deoxygenated through a Barton-McCombie deoxygenation or a related method. The resulting 3-deoxyribofuranose would then be activated, for example, as a 1-O-acetyl or 1-chloro derivative, to facilitate coupling.
Glycosylation and Deprotection
The coupling of the purine base with the sugar moiety is a key step in nucleoside synthesis. The Vorbrüggen glycosylation is a widely used method for this purpose.
Experimental Protocol: Vorbrüggen Glycosylation
-
Silylation of the Purine Base: The 2-amino-6-chloropurine is silylated to enhance its solubility and reactivity. This is typically achieved by reacting it with a silylating agent like N,O-bis(trimethylsilyl)acetamide (BSA) in an aprotic solvent.
-
Coupling Reaction: The silylated purine base is then reacted with the protected and activated 3-deoxy-beta-D-ribofuranosyl donor in the presence of a Lewis acid catalyst, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf). The reaction is monitored by thin-layer chromatography (TLC) for completion.
-
Deprotection: The protecting groups on the sugar moiety are removed under appropriate conditions. For example, acyl groups can be removed by treatment with ammonia in methanol. The final product is then purified using column chromatography.
The synthesis of 2-chloro-2'-deoxyadenosine (Cladribine) has been achieved through the regioselective coupling of the potassium salt of 2,6-dichloropurine with a protected 1-chloro-2-deoxyribose derivative[2]. A similar strategy could be adapted for the synthesis of the target 3'-deoxy analog.
Caption: Proposed synthetic workflow for 2-Amino-6-chloro-9-(3-deoxy-beta-D-ribofuranosyl)-9H-purine.
Predicted Physicochemical Properties
The physicochemical properties of the target compound can be predicted based on its structure and by comparison with similar molecules like 2-Amino-6-chloro-9-(beta-D-2-deoxyribofuranosyl)purine[3][4].
| Property | Predicted Value | Reference Compound |
| Molecular Formula | C₁₀H₁₂ClN₅O₃ | C₁₀H₁₂ClN₅O₃ |
| Molecular Weight | ~285.69 g/mol | 285.69 g/mol |
| XLogP3 | ~0.8 | 0.8 |
| Hydrogen Bond Donor Count | 3 | 3 |
| Hydrogen Bond Acceptor Count | 7 | 7 |
| Rotatable Bond Count | 2 | 2 |
Inferred Biological Activity and Mechanism of Action
The biological activity of 2-Amino-6-chloro-9-(3-deoxy-beta-D-ribofuranosyl)-9H-purine is expected to be in the realm of anticancer and antiviral activities, consistent with other 3'-deoxynucleoside analogs.
Anticancer Activity
Many 3'-deoxypyrimidine nucleoside analogs have demonstrated significant anticancer activity against various cancer cell lines[5]. For example, 1-(3-deoxy-beta-D-threo-pentofuranosyl)cytosine (3'-deoxy-ara-C) has shown potent activity against CCRF-CEM, L1210, P388, and S-180 cancer cell lines[5]. Purine nucleoside analogs are known to have broad antitumor activity, particularly targeting lymphoid malignancies[6][7]. The mechanism of action is believed to involve the inhibition of DNA synthesis and the induction of apoptosis[6][7]. The administration of 2',3'-dideoxycytidine (ddC) has been shown to inhibit the proliferation of melanoma cells that overexpress DNA polymerase beta, suggesting that such compounds could be effective against tumors with high levels of this error-prone DNA polymerase[8].
Antiviral Activity
3'-deoxynucleoside analogs have also been investigated for their antiviral properties. For instance, 3'-fluoro-3'-deoxyadenosine has demonstrated broad-spectrum antiviral activity against a range of DNA and RNA viruses[9][10][11]. The antiviral activity of these analogs often stems from their ability to be phosphorylated to the triphosphate form, which can then act as a competitive inhibitor or a chain terminator for viral DNA or RNA polymerases.
Mechanism of Action
The primary mechanism of action for 3'-deoxynucleosides is their function as DNA chain terminators. Once incorporated into a growing DNA strand, the absence of a 3'-hydroxyl group prevents the formation of the next phosphodiester bond, thus halting DNA replication.
Experimental Protocol: In Vitro Anticancer Activity (MTT Assay)
-
Cell Culture: Plate cancer cells (e.g., HeLa, MCF-7) in a 96-well plate and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound and a vehicle control. Incubate for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
-
Data Analysis: Calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.
Caption: Inferred mechanism of action for 3'-deoxynucleoside analogs.
Conclusion
2-Amino-6-chloro-9-(3-deoxy-beta-D-ribofuranosyl)-9H-purine represents a promising, yet underexplored, purine nucleoside analog. Based on the extensive body of research on related compounds, a viable synthetic pathway can be proposed, and its physicochemical properties can be reasonably predicted. The inferred biological activities, particularly its potential as an anticancer and antiviral agent acting via DNA chain termination, warrant further investigation. This technical guide provides a solid foundation for researchers to embark on the synthesis and biological evaluation of this intriguing molecule, potentially leading to the development of new therapeutic agents.
References
- 1. WO1993015075A1 - Preparation of 2-amino-6-chloropurine - Google Patents [patents.google.com]
- 2. openaccesspub.org [openaccesspub.org]
- 3. 2-Amino-6-chloro-9-(beta-D-2-deoxyribofuranosyl)purine | C10H12ClN5O3 | CID 14284094 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Page loading... [guidechem.com]
- 5. Synthesis and anticancer activity of various 3'-deoxy pyrimidine nucleoside analogues and crystal structure of 1-(3-deoxy-beta-D-threo-pentofuranosyl)cytosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Antitumor activity of 2',3'-dideoxycytidine nucleotide analog against tumors up-regulating DNA polymerase beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and antiviral activity evaluation of 3'-fluoro-3'-deoxyribonucleosides: broad-spectrum antiviral activity of 3'-fluoro-3'-deoxyadenosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Broad-Spectrum Antiviral Activity of 3′-Deoxy-3′-Fluoroadenosine against Emerging Flaviviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Broad-Spectrum Antiviral Activity of 3'-Deoxy-3'-Fluoroadenosine against Emerging Flaviviruses - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the In Vitro Evaluation of 2-Amino-6-chloro-9-(3-deoxy-beta-D-ribofuranosyl)-9H-purine
A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals
Disclaimer: This technical guide provides a comprehensive framework for the in vitro evaluation of 2-Amino-6-chloro-9-(3-deoxy-beta-D-ribofuranosyl)-9H-purine. It is important to note that a thorough review of publicly available scientific literature did not yield specific experimental data for this particular compound. Therefore, this guide is structured around the established principles and methodologies for evaluating the broader class of 3'-deoxy-purine nucleoside analogs. The experimental protocols, data interpretation, and mechanistic discussions are based on well-documented studies of structurally related compounds and represent a predictive approach to guide potential research on the title compound.
Introduction: The Therapeutic Potential of 3'-Deoxy-Purine Nucleoside Analogs
Purine nucleoside analogs are a cornerstone of antiviral and anticancer chemotherapy. Their structural similarity to endogenous nucleosides allows them to be recognized and metabolized by cellular and viral enzymes, leading to the disruption of nucleic acid synthesis and subsequent cell death or inhibition of viral replication. The absence of a hydroxyl group at the 3' position of the ribofuranosyl moiety is a key structural feature of 3'-deoxy-purine nucleosides. This modification fundamentally alters their biological activity, primarily by acting as chain terminators during DNA or RNA synthesis.
2-Amino-6-chloro-9-(3-deoxy-beta-D-ribofuranosyl)-9H-purine belongs to this promising class of compounds. The presence of a chloro group at the 6-position and an amino group at the 2-position of the purine ring suggests that it may serve as a prodrug, potentially being converted intracellularly to active metabolites that mimic 3'-deoxyguanosine. This guide will delineate a comprehensive in vitro strategy to elucidate the potential anticancer and antiviral activities of this compound.
Postulated Mechanism of Action: A Chain of Deception
The primary hypothesized mechanism of action for 3'-deoxy-purine nucleoside analogs is the inhibition of nucleic acid synthesis.[1] This occurs through a multi-step process initiated by intracellular phosphorylation.
Postulated Intracellular Activation and Action:
-
Cellular Uptake: The compound is transported into the cell via nucleoside transporters.
-
Phosphorylation: Cellular kinases, such as deoxycytidine kinase, phosphorylate the nucleoside analog to its monophosphate, diphosphate, and ultimately its active triphosphate form.
-
Competitive Inhibition: The triphosphate analog competes with the natural deoxynucleotide triphosphate (e.g., dGTP) for the active site of DNA polymerases (cellular or viral).
-
Chain Termination: Upon incorporation into a growing DNA strand, the absence of a 3'-hydroxyl group prevents the formation of a phosphodiester bond with the next incoming nucleotide, leading to the termination of DNA chain elongation.[1]
This disruption of DNA synthesis is expected to trigger downstream cellular events such as cell cycle arrest and apoptosis in cancer cells, or the cessation of viral genome replication in infected cells.
References
An In-Depth Technical Guide to the Physicochemical Properties of 2-Amino-6-chloro-3'-deoxypurine Nucleosides
Prepared by: Gemini, Senior Application Scientist
Introduction
The class of 2-amino-6-chloropurine nucleosides represents a cornerstone in medicinal chemistry and drug development, serving as critical intermediates and potent bioactive molecules in their own right. These compounds are synthetic analogs of the natural nucleoside guanosine, modified to exhibit unique chemical reactivity and biological activity. This guide focuses on the specific molecule 2-Amino-6-chloro-9-(3-deoxy-beta-D-ribofuranosyl)-9H-purine , a 3'-deoxyriboside analog.
It is imperative to note that while this specific 3'-deoxy isomer is of significant research interest, publicly available experimental data is scarce. Therefore, this guide adopts a comprehensive scientific approach by synthesizing data from its closely related and better-characterized 2'-deoxy isomer, 2-Amino-6-chloro-9-(2-deoxy-beta-D-ribofuranosyl)purine, alongside other relevant analogs. By integrating this data with established principles of nucleoside chemistry, we provide a robust and practical profile for researchers, scientists, and drug development professionals. The insights herein are designed to inform experimental design, from basic handling and analysis to the interpretation of biological activity.
Part 1: Molecular Structure and Identification
The foundational characteristics of a molecule dictate its behavior in all subsequent applications. The identity, mass, and stereochemistry are the primary descriptors from which all other properties are derived. For the purpose of this guide, we will use the well-documented 2'-deoxy analog as our primary reference for fundamental properties.
Table 1: Core Molecular Properties of the Reference Analog, 2-Amino-6-chloro-9-(2'-deoxy-beta-D-ribofuranosyl)purine
| Property | Value | Source |
| CAS Number | 120595-72-4 | [1][2][3] |
| Molecular Formula | C₁₀H₁₂ClN₅O₃ | [1][2] |
| Molecular Weight | 285.69 g/mol | [1][2] |
| IUPAC Name | (2R,3S,5R)-5-(2-amino-6-chloropurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol | [1] |
| Canonical SMILES | C1--INVALID-LINK--N)CO">C@@HO | [1] |
| InChIKey | LEDIVMUMDVEFRG-KVQBGUIXSA-N | [1][2] |
Spectroscopic Profile: The Scientist's Fingerprint
-
¹H NMR: The proton NMR spectrum is the most direct method for structural confirmation. Key diagnostic signals include:
-
Anomeric Proton (H-1'): Expected as a doublet of doublets (dd) in the 6.0-6.5 ppm range. Its coupling pattern reveals the stereochemistry of the glycosidic bond and the spatial relationship with the C2' protons.
-
Purine Proton (H-8): A sharp singlet typically appearing downfield (8.0-8.5 ppm), characteristic of the C-H bond on the imidazole portion of the purine ring.[4]
-
Sugar Protons (H-2', H-3', H-4', H-5'): These protons will appear as complex multiplets in the 2.0-4.8 ppm range. The absence of a hydroxyl group at the 3' position will simplify the splitting pattern of the H-3' protons compared to a standard riboside.
-
Amino Protons (-NH₂): A broad singlet whose chemical shift is dependent on solvent and concentration.
-
-
¹³C NMR: Carbon NMR provides a map of the carbon skeleton. We expect to see 10 distinct signals corresponding to the 10 carbons in the molecule. The C6 carbon, bonded to chlorine, will be significantly downfield, as will the other carbons of the purine ring.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition. The molecule should exhibit a characteristic isotopic pattern for the M+ and [M+H]⁺ ions due to the presence of one chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).
Part 2: Key Physicochemical Properties for Research and Development
Understanding the physicochemical properties of a compound is paramount for its successful application, influencing everything from storage and formulation to bioavailability and target engagement.
Solubility and Lipophilicity
-
Expert Insight: The solubility of nucleoside analogs is a delicate balance between the largely hydrophobic purine base and the hydrophilic sugar moiety. The presence of the C6-chloro group and the lack of a 3'-hydroxyl group increase the molecule's overall lipophilicity compared to natural guanosine.
-
Aqueous Solubility: Expected to be low. For practical purposes, dissolution in aqueous buffers may require co-solvents or pH adjustment.
-
Organic Solubility: The compound is anticipated to be soluble in polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF), which are standard for preparing stock solutions for biological assays.[5]
Table 2: Predicted Solubility-Related Parameters (for the 2'-deoxy analog)
| Parameter | Predicted Value | Implication for Researchers |
| XLogP3 | 0.8 | This value suggests moderate lipophilicity. It is favorable for potential passive diffusion across cellular membranes but may not be high enough to cause significant aggregation in aqueous media.[1] |
| Topological Polar Surface Area (TPSA) | 119 Ų | TPSA is a predictor of drug transport properties. A value of 119 Ų is within the range typical for orally bioavailable drugs, suggesting good potential for membrane permeability.[1][2] |
| Hydrogen Bond Donors | 3 | The 2-amino group and the 5'-hydroxyl group can donate hydrogen bonds, contributing to interactions with solvents and biological targets.[2] |
| Hydrogen Bond Acceptors | 7 | Multiple nitrogen atoms in the purine ring and the oxygen atoms act as hydrogen bond acceptors, defining the compound's interaction landscape.[2] |
Acid-Base Properties (pKa)
The ionization state of a molecule at a given pH governs its solubility, membrane permeability, and interaction with targets. While experimental pKa values are unavailable, we can predict the ionizable centers based on the structure.
-
Basic Centers: The purine ring contains several basic nitrogen atoms. The N1 position is the most likely site of protonation, with an estimated pKa of ~2-3. The 2-amino group is a weaker base.
-
Acidic Centers: The N7-H tautomer can be deprotonated under strongly basic conditions, but this is generally not relevant under physiological conditions.
Understanding these properties is critical for designing mobile phases in HPLC (where a buffer or acid modifier can ensure a single ionic species for sharp peaks) and for formulating solutions at a pH that ensures stability and solubility.
References
- 1. 2-Amino-6-chloro-9-(beta-D-2-deoxyribofuranosyl)purine | C10H12ClN5O3 | CID 14284094 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. akonscientific.com [akonscientific.com]
- 4. openaccesspub.org [openaccesspub.org]
- 5. 2-Amino-6-chloro-9-(3'-O-methyl-beta-D-ribofuranosyl)-9H-purine | Nucleoside Antimetabolite(Analog) | | Invivochem [invivochem.com]
Methodological & Application
Application Note: A Proposed Experimental Protocol for the Synthesis of 2-Amino-6-chloro-9-(3-deoxy-β-D-ribofuranosyl)-9H-purine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed, research-grade experimental protocol for the synthesis of the purine nucleoside analog, 2-Amino-6-chloro-9-(3-deoxy-β-D-ribofuranosyl)-9H-purine. Purine nucleoside analogs are a significant class of compounds with broad antitumor and antiviral activities.[1][2] Their therapeutic mechanisms often involve the inhibition of DNA synthesis and the induction of apoptosis.[3][4] The target compound, a 3'-deoxynucleoside, is of particular interest for its potential to act as a chain terminator in DNA synthesis, a mechanism central to the action of many antiviral drugs. This protocol outlines a comprehensive, multi-step synthetic route, commencing with the preparation of a key protected 3-deoxyribose intermediate, followed by a regioselective Vorbrüggen glycosylation, and concluding with a final deprotection step. The causality behind experimental choices, from protecting group strategy to reaction conditions, is explained to provide a robust framework for researchers.
Introduction
Nucleoside analogs represent a cornerstone of modern chemotherapy and virostatic therapy.[5] By mimicking endogenous nucleosides, these synthetic compounds can competitively inhibit key enzymes involved in nucleic acid synthesis or be incorporated into growing DNA or RNA chains, leading to chain termination. The absence of the 3'-hydroxyl group in 3'-deoxynucleosides, such as the target compound, makes them potent chain terminators.
The synthesis of nucleoside analogs is a non-trivial endeavor, often challenged by the need for stereocontrol at the anomeric carbon and the selective protection and deprotection of multiple hydroxyl groups on the sugar moiety.[6] The Vorbrüggen glycosylation, a variation of the silyl-Hilbert-Johnson reaction, has emerged as the most reliable and widely used method for the formation of the N-glycosidic bond in a stereoselective manner.[7] This method involves the coupling of a silylated nucleobase with a protected and activated sugar derivative, typically in the presence of a Lewis acid catalyst.[8]
This application note details a proposed synthetic pathway for 2-Amino-6-chloro-9-(3-deoxy-β-D-ribofuranosyl)-9H-purine, leveraging established methodologies in carbohydrate and nucleoside chemistry.
Overall Synthetic Scheme
The proposed synthesis is a multi-step process that can be divided into three main stages:
-
Preparation of the protected 3-deoxyribose intermediate: Synthesis of 1-O-acetyl-2,5-di-O-benzoyl-3-deoxy-D-ribofuranose.
-
Vorbrüggen N-glycosylation: Coupling of the protected sugar with silylated 2-amino-6-chloropurine.
-
Deprotection: Removal of the benzoyl protecting groups to yield the final product.
Figure 1: Overall synthetic pathway for the target nucleoside analog.
Experimental Protocols
Part 1: Synthesis of 1-O-acetyl-2,5-di-O-benzoyl-3-deoxy-D-ribofuranose (Protected Sugar)
This multi-step synthesis starts from D-ribose and involves protection of the hydroxyl groups, deoxygenation at the 3'-position via a Barton-McCombie reaction, and activation of the anomeric center.[4][9]
Step 1.1: Preparation of Methyl 2,3-O-isopropylidene-β-D-ribofuranoside
This step protects the 2' and 3' hydroxyl groups as an acetonide.
-
Reagents and Materials:
-
D-Ribose
-
Anhydrous Acetone
-
Anhydrous Methanol
-
Concentrated Sulfuric Acid
-
Sodium Bicarbonate
-
-
Protocol:
-
Suspend D-ribose in a mixture of anhydrous acetone and methanol.
-
Cool the suspension in an ice bath and add concentrated sulfuric acid dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir until the D-ribose has completely dissolved and TLC analysis indicates the formation of the product.
-
Neutralize the reaction mixture with solid sodium bicarbonate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product, which can be used in the next step without further purification.
-
Step 1.2: Barton-McCombie Deoxygenation at the 3'-Position
This is a key step to remove the 3'-hydroxyl group.[10]
-
Reagents and Materials:
-
Methyl 2,3-O-isopropylidene-β-D-ribofuranoside
-
Phenyl chlorothionoformate
-
Pyridine
-
Tributyltin hydride (Bu₃SnH)
-
Azobisisobutyronitrile (AIBN)
-
Toluene
-
-
Protocol:
-
Dissolve the product from Step 1.1 in a mixture of pyridine and an appropriate solvent like dichloromethane.
-
Cool the solution to 0°C and add phenyl chlorothionoformate dropwise.
-
Stir the reaction at room temperature until completion, then work up to isolate the thiocarbonyl intermediate.
-
Dissolve the intermediate in toluene and add tributyltin hydride and a catalytic amount of AIBN.
-
Heat the mixture to reflux under an inert atmosphere until the reaction is complete as monitored by TLC.
-
Cool the reaction mixture and remove the solvent under reduced pressure. The crude product can be purified by column chromatography.
-
Step 1.3: Hydrolysis and Acetylation
This step removes the protecting groups and activates the anomeric carbon.[1][11]
-
Reagents and Materials:
-
Product from Step 1.2
-
Aqueous Trifluoroacetic Acid
-
Acetic Anhydride
-
Pyridine
-
-
Protocol:
-
Hydrolyze the product from Step 1.2 with aqueous trifluoroacetic acid to remove the isopropylidene and methyl glycoside groups.
-
After workup, dissolve the resulting 3-deoxy-D-ribofuranose in a mixture of acetic anhydride and pyridine for per-acetylation.
-
The resulting 1,2,5-tri-O-acetyl-3-deoxy-D-ribofuranose can then be selectively benzoylated at the 2' and 5' positions and acetylated at the 1' position to yield the final protected sugar, 1-O-acetyl-2,5-di-O-benzoyl-3-deoxy-D-ribofuranose. This requires further steps of selective deacetylation and benzoylation.
-
Part 2: Vorbrüggen N-Glycosylation
This step couples the protected sugar with the purine base.[3][7]
Step 2.1: Silylation of 2-Amino-6-chloropurine
Silylation increases the nucleophilicity and solubility of the purine base.[8]
-
Reagents and Materials:
-
2-Amino-6-chloropurine
-
N,O-Bis(trimethylsilyl)acetamide (BSA)
-
Anhydrous Acetonitrile
-
-
Protocol:
-
Suspend 2-amino-6-chloropurine in anhydrous acetonitrile under an inert atmosphere.
-
Add BSA and heat the mixture to reflux until a clear solution is obtained, indicating the formation of the silylated purine.
-
Cool the solution to room temperature before use in the next step.
-
Step 2.2: Coupling Reaction
-
Reagents and Materials:
-
1-O-acetyl-2,5-di-O-benzoyl-3-deoxy-D-ribofuranose
-
Silylated 2-amino-6-chloropurine solution
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf)
-
Anhydrous 1,2-dichloroethane (DCE)
-
-
Protocol:
-
Dissolve the protected sugar in anhydrous DCE under an inert atmosphere.
-
Add the solution of silylated 2-amino-6-chloropurine.
-
Cool the mixture to 0°C and add TMSOTf dropwise.
-
Allow the reaction to warm to room temperature and stir until TLC analysis indicates the consumption of the starting materials.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
Figure 2: Detailed experimental workflow for the synthesis.
Part 3: Deprotection of the Nucleoside
This final step removes the benzoyl protecting groups to yield the target compound.
-
Reagents and Materials:
-
Protected Nucleoside from Step 2.2
-
Sodium methoxide (NaOMe)
-
Anhydrous Methanol (MeOH)
-
Amberlite IR-120 (H⁺ form) resin
-
-
Protocol:
-
Dissolve the protected nucleoside in anhydrous methanol.
-
Add a catalytic amount of sodium methoxide.
-
Stir the reaction at room temperature and monitor by TLC.
-
Once the reaction is complete, neutralize the mixture with Amberlite IR-120 (H⁺) resin.
-
Filter the resin and wash with methanol.
-
Concentrate the filtrate under reduced pressure.
-
Purify the final product by silica gel column chromatography or recrystallization.
-
Data and Characterization
Table 1: Summary of Reagents and Conditions (Proposed)
| Step | Key Transformation | Starting Materials | Key Reagents | Solvent | Temperature |
| 1.1 | Acetonide Protection | D-Ribose | Acetone, H₂SO₄ | Methanol | 0°C to RT |
| 1.2 | Deoxygenation | Protected Riboside | PhOC(S)Cl, Bu₃SnH, AIBN | Pyridine, Toluene | RT to Reflux |
| 1.3 | Activation | 3-Deoxyriboside | Ac₂O, Benzoyl Chloride | Pyridine | 0°C to RT |
| 2.1 | Silylation | 2-Amino-6-chloropurine | BSA | Acetonitrile | Reflux |
| 2.2 | Glycosylation | Protected Sugar, Silylated Purine | TMSOTf | 1,2-Dichloroethane | 0°C to RT |
| 3 | Deprotection | Protected Nucleoside | NaOMe | Methanol | RT |
Expected Characterization of the Final Product
The structure of the final product, 2-Amino-6-chloro-9-(3-deoxy-β-D-ribofuranosyl)-9H-purine, should be confirmed by standard analytical techniques.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the purine and sugar protons. The anomeric proton (H-1') is expected to appear as a doublet in the range of δ 6.0-6.5 ppm. The absence of a signal for a 3'-hydroxyl proton and the presence of two protons at the 3' position will confirm the deoxygenation.
-
¹³C NMR: The carbon NMR will show characteristic signals for the purine and sugar carbons.
-
Mass Spectrometry (MS): High-resolution mass spectrometry should confirm the molecular formula of the target compound (C₁₀H₁₁ClN₅O₃).
-
Purity (HPLC): The purity of the final compound should be assessed by high-performance liquid chromatography.
Safety and Handling
-
General Precautions: All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
Reagent-Specific Hazards:
-
Tributyltin hydride: Highly toxic. Handle with extreme care and use appropriate containment measures.
-
TMSOTf: Corrosive and moisture-sensitive. Handle under an inert atmosphere.
-
Pyridine: Flammable, toxic, and has a strong, unpleasant odor.
-
Chlorinated solvents: Handle with care as they are potentially carcinogenic.
-
Conclusion
The protocol described in this application note provides a comprehensive and scientifically grounded pathway for the synthesis of 2-Amino-6-chloro-9-(3-deoxy-β-D-ribofuranosyl)-9H-purine. By leveraging established reactions such as the Barton-McCombie deoxygenation and the Vorbrüggen glycosylation, this protocol offers a robust starting point for the laboratory-scale preparation of this promising nucleoside analog. The detailed, step-by-step procedures and the rationale behind the experimental choices are intended to empower researchers in the fields of medicinal chemistry and drug development to synthesize and explore the therapeutic potential of this and related compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. β-Oxygen effect in the Barton-McCombie deoxygenation reaction: further experimental and theoretical findings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. Design, Synthesis, In Silico Studies and Inhibitory Activity towards Bcr-Abl, BTK and FLT3-ITD of New 2,6,9-Trisubstituted Purine Derivatives as Potential Agents for the Treatment of Leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Competing interests during the key N-glycosylation of 6-chloro-7-deaza-7-iodopurine for the synthesis of 7-deaza-2′-methyladenosine using Vorbrüggen conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Barton–McCombie deoxygenation - Wikipedia [en.wikipedia.org]
- 10. grokipedia.com [grokipedia.com]
- 11. 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the In Vitro Use of 2-Amino-6-chloro-9-(3-deoxy-beta-D-ribofuranosyl)-9H-purine
For Research Use Only. Not for use in diagnostic procedures.
Introduction
2-Amino-6-chloro-9-(3-deoxy-beta-D-ribofuranosyl)-9H-purine is a synthetic purine nucleoside analog. Structurally related to deoxyguanosine, this compound belongs to a class of molecules that have demonstrated significant potential as antineoplastic and antiviral agents. The core mechanism of action for many purine nucleoside analogs involves their intracellular phosphorylation to the triphosphate form, which can then be incorporated into newly synthesized DNA. This leads to the inhibition of DNA replication and repair, ultimately inducing cell cycle arrest and apoptosis. These agents have shown particular efficacy in lymphoid malignancies.[1][2]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of 2-Amino-6-chloro-9-(3-deoxy-beta-D-ribofuranosyl)-9H-purine in a cell culture setting. It outlines detailed protocols for the preparation and handling of the compound, as well as methodologies for assessing its biological effects on cultured cells.
Physicochemical Properties and Handling
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂ClN₅O₃ | --INVALID-LINK-- |
| Molecular Weight | 285.69 g/mol | --INVALID-LINK-- |
| Appearance | White to off-white solid | General observation for similar compounds |
| Solubility | Soluble in DMSO | General knowledge for nucleoside analogs |
| Storage | Store at -20°C or -80°C | General recommendation for nucleoside analogs |
Preparation of Stock Solutions
The following protocol describes the preparation of a 10 mM stock solution in DMSO, a common solvent for nucleoside analogs.
Materials:
-
2-Amino-6-chloro-9-(3-deoxy-beta-D-ribofuranosyl)-9H-purine powder
-
Cell culture-grade Dimethyl Sulfoxide (DMSO), sterile
-
Calibrated analytical balance
-
Sterile, amber or light-blocking microcentrifuge tubes (1.5 mL or 2.0 mL)
-
Vortex mixer
Procedure:
-
Calculate Required Mass: To prepare a 10 mM stock solution, use the following formula: Mass (mg) = 10 mmol/L * 0.001 L * 285.69 g/mol * 1000 mg/g = 2.86 mg Therefore, 2.86 mg of the compound is needed for 1 mL of a 10 mM stock solution.
-
Weighing: In a sterile environment (e.g., a biological safety cabinet), accurately weigh the calculated mass of the compound into a sterile microcentrifuge tube.
-
Dissolving: Add the calculated volume of sterile DMSO to the tube.
-
Solubilization: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Aliquoting and Storage: Dispense the stock solution into smaller, single-use aliquots in sterile, light-protected tubes. This is critical to avoid repeated freeze-thaw cycles which can lead to compound degradation.
-
Labeling and Storage: Clearly label each aliquot with the compound name, concentration, solvent, and preparation date. Store the aliquots at -20°C or -80°C.
Mechanism of Action: DNA Damage and Apoptosis Induction
As a deoxyguanosine analog, 2-Amino-6-chloro-9-(3-deoxy-beta-D-ribofuranosyl)-9H-purine is anticipated to exert its cytotoxic effects through the disruption of DNA synthesis. The proposed mechanism is as follows:
-
Cellular Uptake and Activation: The compound is transported into the cell where it is sequentially phosphorylated by cellular kinases to its active triphosphate form.
-
Incorporation into DNA: The triphosphate analog competes with the natural deoxyguanosine triphosphate (dGTP) for incorporation into the elongating DNA strand by DNA polymerases during replication.
-
Chain Termination and DNA Damage: The absence of the 3'-hydroxyl group on the ribose sugar prevents the formation of a phosphodiester bond with the next incoming nucleotide, leading to DNA chain termination. This results in stalled replication forks and the accumulation of DNA strand breaks.
-
Activation of DNA Damage Response (DDR): The DNA damage is recognized by sensor proteins such as ATM (Ataxia Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related).[3][4][5] These kinases initiate a signaling cascade that activates checkpoint pathways, leading to cell cycle arrest, typically in the S or G2/M phase, to allow for DNA repair.[6]
-
Induction of Apoptosis: If the DNA damage is extensive and cannot be repaired, the DDR signaling pathways will trigger apoptosis (programmed cell death). This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
Caption: Proposed mechanism of action for 2-Amino-6-chloro-9-(3-deoxy-beta-D-ribofuranosyl)-9H-purine.
Experimental Protocols
The following are detailed protocols for assessing the biological effects of 2-Amino-6-chloro-9-(3-deoxy-beta-D-ribofuranosyl)-9H-purine in cell culture. It is crucial to include appropriate controls in all experiments, including a vehicle control (cells treated with the same concentration of DMSO as the highest dose of the compound).
Protocol 1: Cell Viability/Cytotoxicity Assay (MTT Assay)
This protocol is for determining the concentration-dependent cytotoxic effects of the compound.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
2-Amino-6-chloro-9-(3-deoxy-beta-D-ribofuranosyl)-9H-purine stock solution (10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the compound in complete medium from the 10 mM stock solution. A typical concentration range to start with is 0.1 µM to 100 µM. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle control wells.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Protocol 2: Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol is for quantifying the induction of apoptosis.
Materials:
-
Cells treated with the compound and vehicle control
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells with the compound at the desired concentrations (e.g., IC₅₀ and 2x IC₅₀) for a specified time (e.g., 24 or 48 hours). Harvest both adherent and floating cells.
-
Cell Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.[7]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[8]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.[7]
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Necrotic cells
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for determining the effect of the compound on cell cycle progression.
Materials:
-
Cells treated with the compound and vehicle control
-
Cold 70% ethanol
-
PBS
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells with the compound at the desired concentrations for a specified time. Harvest the cells.
-
Fixation: Wash the cells with PBS and fix them by adding the cell pellet dropwise to ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution containing RNase A.[9][10]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the cells by flow cytometry. The DNA content will be proportional to the PI fluorescence intensity.[11]
Data Interpretation:
-
G0/G1 phase: Cells with 2n DNA content.
-
S phase: Cells with DNA content between 2n and 4n.
-
G2/M phase: Cells with 4n DNA content.
-
Sub-G1 peak: Represents apoptotic cells with fragmented DNA.
Caption: General experimental workflow for assessing the in vitro effects of the compound.
Troubleshooting and Considerations
-
Solubility Issues: If the compound does not fully dissolve in DMSO at the desired concentration, gentle warming or sonication may be helpful. Ensure the final concentration of DMSO in the cell culture medium is non-toxic to the cells (typically ≤ 0.5%).
-
Cell Line Variability: The sensitivity to nucleoside analogs can vary significantly between different cell lines. It is essential to perform dose-response and time-course experiments for each new cell line.
-
Compound Stability: While generally stable when stored correctly, it is good practice to prepare fresh dilutions for each experiment from a frozen stock. Avoid repeated freeze-thaw cycles.
Conclusion
2-Amino-6-chloro-9-(3-deoxy-beta-D-ribofuranosyl)-9H-purine is a promising purine nucleoside analog for in vitro research. By following the detailed protocols and understanding the underlying mechanism of action outlined in these application notes, researchers can effectively evaluate its potential as a therapeutic agent. As with any experimental compound, careful optimization of treatment conditions for specific cell lines is paramount for obtaining accurate and reproducible results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Repair of DNA damage induced by the novel nucleoside analogue CNDAG through homologous recombination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. abmole.com [abmole.com]
- 5. Mechanisms of apoptosis induction by nucleoside analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biocev.lf1.cuni.cz [biocev.lf1.cuni.cz]
- 7. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 8. bosterbio.com [bosterbio.com]
- 9. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 10. vet.cornell.edu [vet.cornell.edu]
- 11. Flow cytometry with PI staining | Abcam [abcam.com]
Application Notes and Protocols for 2-Amino-6-chloro-9-(3-deoxy-beta-D-ribofuanosyl)-9H-purine in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical guide for the utilization of 2-Amino-6-chloro-9-(3-deoxy-beta-D-ribofuanosyl)-9H-purine, a purine nucleoside analog, in cancer research. While specific experimental data for this exact molecule is limited in publicly available literature, this guide synthesizes information from closely related 3'-deoxyguanosine analogs to propose its mechanism of action, potential therapeutic applications, and detailed experimental protocols. The protocols provided herein are intended as robust starting points for researchers and are designed to be adapted and optimized for specific experimental contexts. This guide emphasizes the foundational principles behind the experimental designs, ensuring both scientific rigor and practical applicability in a research and drug development setting.
Introduction: The Therapeutic Potential of Purine Nucleoside Analogs
Purine nucleoside analogs represent a cornerstone in the chemotherapy of various malignancies, particularly hematological cancers.[1][2][3] Their structural similarity to endogenous purine nucleosides, such as guanosine and adenosine, allows them to be recognized and processed by cellular machinery involved in nucleic acid synthesis and metabolism. This molecular mimicry is the basis of their therapeutic effect, leading to the disruption of DNA replication and the induction of apoptosis in rapidly dividing cancer cells.[4]
This compound belongs to this class of antimetabolites. The key structural features of this molecule are the 2-amino-6-chloropurine base and the 3'-deoxyribose sugar moiety. The absence of a hydroxyl group at the 3' position of the ribose sugar is critical to its mechanism of action. Once incorporated into a growing DNA strand, it acts as a chain terminator, preventing the addition of subsequent nucleotides and thereby halting DNA synthesis.[5] The 6-chloro substitution on the purine ring also renders it a versatile intermediate for the synthesis of other bioactive purine analogs.[6][7]
Postulated Mechanism of Action
The anticancer activity of this compound is predicated on its intracellular conversion to the active triphosphate form and subsequent interference with DNA synthesis. The proposed mechanistic pathway is as follows:
-
Cellular Uptake: The nucleoside analog is transported into the cancer cell via nucleoside transporters.
-
Intracellular Phosphorylation: Once inside the cell, it is sequentially phosphorylated by cellular kinases to its monophosphate, diphosphate, and finally to the active triphosphate derivative, 3'-deoxyguanosine triphosphate (3'-dGTP) analog.
-
Inhibition of DNA Polymerase and Chain Termination: The 3'-dGTP analog competes with the natural deoxyguanosine triphosphate (dGTP) for incorporation into the growing DNA strand by DNA polymerases.[8]
-
DNA Chain Termination: Due to the absence of the 3'-hydroxyl group, the incorporated analog prevents the formation of a phosphodiester bond with the next incoming nucleotide, leading to the termination of DNA elongation.[5]
-
Induction of Apoptosis: The accumulation of terminated DNA fragments and the resulting DNA damage trigger cell cycle arrest and activate the intrinsic apoptotic pathway, leading to programmed cell death.
Caption: Postulated mechanism of action for this compound.
In Vitro Experimental Protocols
The following protocols provide a framework for the initial in vitro characterization of the anticancer properties of this compound.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
This assay determines the concentration at which the compound inhibits cell growth by 50% (IC50), a key measure of its potency.[9][10][11]
Materials:
-
Cancer cell lines of interest (e.g., MCF-7, HCT116, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
This compound
-
Dimethyl sulfoxide (DMSO, sterile)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
96-well plates
Protocol:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of the compound in DMSO.
-
Perform serial dilutions in complete medium to obtain a range of concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Remove the medium from the cells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO).
-
Incubate for 48-72 hours.
-
-
MTT Assay:
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
-
| Cell Line | Tissue of Origin | IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | To be determined |
| HCT116 | Colon Carcinoma | To be determined |
| A549 | Lung Carcinoma | To be determined |
| Jurkat | T-cell Leukemia | To be determined |
| Note: The IC50 values are placeholders and must be determined experimentally. |
Apoptosis Analysis by Flow Cytometry (Annexin V/Propidium Iodide Staining)
This method quantifies the percentage of cells undergoing apoptosis and necrosis following treatment with the compound.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Protocol:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with the compound at its predetermined IC50 concentration for 24-48 hours. Include an untreated control.
-
-
Cell Harvesting and Staining:
-
Harvest both adherent and floating cells.
-
Wash cells with cold PBS.
-
Resuspend cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples by flow cytometry within 1 hour.
-
Distinguish cell populations:
-
Viable cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
-
Assessment of DNA Damage by Western Blotting
This protocol assesses the activation of the DNA damage response pathway by detecting the phosphorylation of key proteins.
Materials:
-
Cancer cell lines
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, buffers, and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-γH2AX, anti-phospho-ATM, anti-phospho-Chk2)
-
HRP-conjugated secondary antibodies
-
ECL substrate and imaging system
Protocol:
-
Protein Extraction:
-
Treat cells with the compound at various concentrations and time points.
-
Lyse cells in RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
-
Western Blotting:
-
Separate 20-30 µg of protein per sample by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour.
-
Visualize bands using an ECL substrate.
-
Caption: General experimental workflow for evaluating the anticancer potential of the compound.
In Vivo Research Protocol: Xenograft Tumor Model
This protocol outlines a general procedure for evaluating the in vivo efficacy of the compound in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line of interest
-
Matrigel (optional)
-
This compound
-
Vehicle solution (e.g., saline, DMSO/PEG formulation)
-
Calipers
Protocol:
-
Tumor Implantation:
-
Inject 1-5 x 10^6 cancer cells subcutaneously into the flank of each mouse.
-
-
Treatment:
-
When tumors reach a palpable size (e.g., 100 mm³), randomize mice into treatment and control groups.
-
Administer the compound via an appropriate route (e.g., intraperitoneal, oral gavage) at a predetermined dose and schedule.
-
The control group receives the vehicle only.
-
-
Tumor Measurement and Monitoring:
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor the body weight and general health of the mice.
-
-
Endpoint:
-
Euthanize mice when tumors reach the maximum allowed size or at the end of the study.
-
Excise tumors for further analysis (e.g., histology, western blotting).
-
Application in Medicinal Chemistry: A Versatile Intermediate
The 2-amino-6-chloropurine moiety serves as a valuable starting material for the synthesis of a wide array of purine derivatives with diverse biological activities. The chlorine atom at the 6-position is a good leaving group, allowing for nucleophilic substitution reactions to introduce various functional groups.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Alteration of the carbohydrate for deoxyguanosine analogs markedly changes DNA replication fidelity, cell cycle progression and cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. THE ENZYMATIC TERMINATION OF POLYDEOXYNUCLEOTIDES BY 2′,3′-DIDEOXYADENOSINE TRIPHOSPHATE - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. chemimpex.com [chemimpex.com]
- 8. What Is Deoxyguanosine Triphosphate (dGTP)? [excedr.com]
- 9. benchchem.com [benchchem.com]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for the Analytical Detection of 2-Amino-6-chloro-9-(3-deoxy-beta-D-ribofuanosyl)-9H-purine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Analytical Imperative for a Novel Purine Analogue
2-Amino-6-chloro-9-(3-deoxy-beta-D-ribofuanosyl)-9H-purine is a synthetic purine nucleoside analogue. Compounds of this class are of significant interest in pharmaceutical research, often exhibiting antitumor and antiviral properties by interfering with nucleic acid synthesis and inducing apoptosis.[1] The development of any new chemical entity into a viable therapeutic candidate necessitates the establishment of robust and reliable analytical methods. These methods are the bedrock of pharmacokinetic studies, formulation development, stability testing, and quality control, ensuring the safety and efficacy of the final drug product.
This document provides a comprehensive guide to the analytical detection of this compound. It is designed to equip researchers and drug development professionals with the foundational knowledge and detailed protocols required to accurately and precisely quantify this molecule in various matrices. The methodologies described herein are grounded in established principles of analytical chemistry and are designed to meet the stringent requirements of regulatory bodies such as the U.S. Food and Drug Administration (FDA).[2]
Strategic Approach to Method Development
The analytical strategy for a novel purine analogue like this compound should be multi-pronged, addressing the need for both high-throughput screening and high-sensitivity quantification. This guide will detail two primary analytical techniques: High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Part 1: Sample Preparation - The Foundation of Accurate Analysis
Effective sample preparation is critical for minimizing matrix effects and ensuring the longevity of the analytical column and instrument. The choice of technique depends on the complexity of the sample matrix.
Protocol 1: Protein Precipitation for Biological Matrices (Plasma, Serum)
This method is a rapid and effective technique for removing the majority of proteins from biological samples prior to LC-MS/MS analysis.
Rationale: Acetonitrile is a commonly used organic solvent that efficiently denatures and precipitates proteins, releasing the analyte into the supernatant. The use of a stable isotope-labeled internal standard is crucial for correcting for any variability during the extraction process and potential matrix effects.[3]
Step-by-Step Protocol:
-
To 50 µL of plasma or serum sample in a microcentrifuge tube, add 150 µL of acetonitrile containing the internal standard (e.g., a deuterated analogue of the analyte).
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and complete protein precipitation.
-
Centrifuge the sample at high speed (e.g., >12,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the clear supernatant to a clean vial or a 96-well plate for analysis.
-
Inject a small volume (e.g., 5-10 µL) into the LC-MS/MS system.
Part 2: HPLC-UV Method for Quantification and Stability Testing
An HPLC-UV method is invaluable for routine analysis, purification, and the development of stability-indicating assays. The chromophore of the purine ring system allows for sensitive detection by UV spectrophotometry.
Developing a Stability-Indicating Method
A stability-indicating method is one that can accurately quantify the drug substance in the presence of its degradation products, impurities, and excipients.[4] This is achieved through forced degradation studies, where the drug is exposed to harsh conditions to generate potential degradants.[5][6]
Logical Workflow for Stability-Indicating Method Development:
Caption: Workflow for developing a stability-indicating HPLC method.
Protocol 2: Reversed-Phase HPLC-UV Analysis
Rationale: A C18 column is a versatile reversed-phase column suitable for retaining and separating moderately polar compounds like purine nucleosides. A gradient elution with an acidified mobile phase (using formic or phosphoric acid) ensures good peak shape and resolution from potential impurities.[7][8]
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 260 nm |
| Injection Volume | 10 µL |
System Suitability:
Before sample analysis, inject a standard solution multiple times to ensure the system is performing adequately. Typical system suitability parameters include:
-
Tailing factor: ≤ 2.0
-
Theoretical plates: > 2000
-
Relative standard deviation (RSD) of peak area and retention time: < 2.0% for replicate injections.
Part 3: LC-MS/MS for High-Sensitivity Bioanalysis
For pharmacokinetic studies where low concentrations of the analyte are expected in complex biological matrices, LC-MS/MS is the method of choice due to its superior sensitivity and selectivity.
Workflow for LC-MS/MS Bioanalytical Method
Caption: Bioanalytical workflow using LC-MS/MS.
Protocol 3: LC-MS/MS Quantification in Plasma
Rationale: This protocol employs a rapid protein precipitation followed by sensitive LC-MS/MS detection. A C18 UHPLC column provides fast and efficient separation. The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode to ensure high selectivity and sensitivity.
| Parameter | Recommended Condition |
| LC System | UHPLC System |
| Column | C18, 2.1 x 50 mm, 1.8 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | Start at 5% B, increase to 95% B over 3 minutes, hold for 1 minute, then re-equilibrate |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | To be determined by infusing a standard solution of the analyte and its internal standard. |
Part 4: Method Validation - Ensuring Data Integrity
A developed analytical method must be validated to demonstrate its suitability for the intended purpose.[2] The validation should be performed according to ICH guidelines or other relevant regulatory standards.
Key Validation Parameters and Representative Acceptance Criteria:
| Validation Parameter | Description | Acceptance Criteria |
| Specificity | The ability to assess the analyte unequivocally in the presence of other components. | No interfering peaks at the retention time of the analyte in blank and placebo samples. |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.99 |
| Range | The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable linearity, accuracy, and precision. | As per linearity. |
| Accuracy | The closeness of the test results to the true value. | Recovery of 98.0% to 102.0% for drug substance; 85-115% for bioanalysis. |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. | RSD ≤ 2.0% for drug substance; ≤ 15% for bioanalysis. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated. | Typically Signal-to-Noise ratio of 3:1. |
| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Typically Signal-to-Noise ratio of 10:1. |
| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. | System suitability parameters are met under varied conditions (e.g., pH, flow rate). |
Conclusion
The analytical methods and protocols outlined in this guide provide a robust framework for the detection and quantification of this compound. The successful implementation of these methods, underpinned by a thorough understanding of the scientific principles and a commitment to rigorous validation, will generate reliable data to support critical decisions in the drug development process. It is imperative that all work is conducted in compliance with the relevant regulatory guidelines to ensure the integrity of the data and the safety of potential future medicines.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. bioanalysis-zone.com [bioanalysis-zone.com]
- 3. benchchem.com [benchchem.com]
- 4. Stability Indicating Reverse Phase HPLC Method for Estimation of Rifampicin and Piperine in Pharmaceutical Dosage Form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medcraveonline.com [medcraveonline.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. scitepress.org [scitepress.org]
Application Notes and Protocols for In Vivo Studies with 2-Amino-6-chloro-9-(3-deoxy-beta-D-ribofuanosyl)-9H-purine
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive guide for the preclinical in vivo evaluation of 2-Amino-6-chloro-9-(3-deoxy-beta-D-ribofuanosyl)-9H-purine, a purine nucleoside analog with potential as an anticancer agent. Due to the limited availability of specific in vivo dosage data for this compound, this guide synthesizes information from structurally related, clinically established purine analogs—Cladribine and Fludarabine—to propose a robust framework for initial dose-finding and efficacy studies. The protocols herein are designed to ensure scientific rigor and reproducibility, emphasizing the rationale behind experimental design and providing detailed, step-by-step methodologies for formulation, administration, and preliminary safety and efficacy assessments.
Introduction and Scientific Background
This compound belongs to the class of purine nucleoside analogs, which are synthetic compounds that mimic naturally occurring purine nucleosides like adenosine and guanosine. These analogs have become a cornerstone of chemotherapy for various hematological malignancies.
Mechanism of Action
The primary anticancer mechanism of purine nucleoside analogs involves their intracellular conversion into triphosphate derivatives by cellular kinases. These active metabolites can then interfere with nucleic acid synthesis and cellular metabolism through several key pathways:
-
Inhibition of DNA Synthesis: The triphosphate form of the analog can act as a competitive inhibitor of DNA polymerases, leading to the termination of DNA chain elongation upon incorporation.
-
Induction of Apoptosis: The accumulation of DNA strand breaks and the disruption of cellular metabolism trigger apoptotic pathways, leading to programmed cell death in rapidly dividing cancer cells.
The general mechanism of action for purine nucleoside analogs is the inhibition of DNA synthesis and the induction of apoptosis. This class of compounds has demonstrated broad antitumor activity, particularly in indolent lymphoid malignancies.
Caption: Intracellular activation and cytotoxic mechanism of purine nucleoside analogs.
Preclinical In Vivo Study Design: A Data-Informed Approach
A critical challenge in the preclinical development of novel compounds is the absence of established dosage regimens. For this compound, we will leverage data from the structurally similar and clinically approved drugs, Cladribine (2-chloro-2'-deoxyadenosine) and Fludarabine, to inform the design of initial dose-finding studies.
Reference Dosages of Structurally Related Purine Analogs in Murine Models
The following table summarizes reported in vivo dosages for Cladribine and Fludarabine in mice. This data illustrates the wide therapeutic window and context-dependent dosing for this class of compounds, providing a rationale for the proposed starting dose range for our target molecule.
| Compound | Animal Model | Dosage | Route of Administration | Study Context | Reference |
| Cladribine | Autoimmune Encephalomyelitis (EAE) Mice | Not specified | Oral | Neuroprotective effects | [1][2] |
| Cladribine | Alzheimer's Disease Model (APdE9 mice) | 0.5 mg/kg/day (chronic) | Not specified | Amyloid plaque burden | [3][4] |
| Cladribine | Mice | 0.5 mg/kg/day | Not specified | Teratogenicity study | [5] |
| Fludarabine | Gene Targeting Mice | 125 mg/kg (3x/day for 1-5 days) | Intraperitoneal (i.p.) | Gene targeting efficiency | [6] |
| Fludarabine | Bone Marrow Transplant Mice | 0.025 mg/kg (2x/week for 3 weeks) | Intraperitoneal (i.p.) | GVHD prevention | [7] |
| Fludarabine | B-cell Leukemia Mice | 0.8 mg/kg (for 5 days, every 2 weeks) | Not specified | Antileukemic effect | [8] |
Expert Insight: The significant variation in effective doses for Cladribine and Fludarabine underscores the necessity of a carefully designed dose-escalation study for any new purine analog. Factors such as the specific chemical structure, the disease model, and the intended therapeutic outcome (e.g., immunosuppression vs. potent cytotoxicity) will heavily influence the optimal dosage.
Experimental Protocols
The following protocols provide a detailed framework for initiating in vivo studies with this compound.
Vehicle Formulation
The choice of vehicle is critical for ensuring the solubility and bioavailability of the test compound. For purine nucleoside analogs, which often exhibit poor aqueous solubility, a multi-component vehicle system is typically required.
Protocol 3.1.1: Preparation of a DMSO/Corn Oil Vehicle
This formulation is suitable for subcutaneous (s.c.) or intraperitoneal (i.p.) administration.
-
Prepare a Stock Solution: Dissolve this compound in 100% DMSO to create a concentrated stock solution (e.g., 25 mg/mL). Gentle warming and sonication may be used to aid dissolution.
-
Working Solution Preparation: On the day of administration, prepare the final working solution. For a 10% DMSO in corn oil formulation, add 100 µL of the DMSO stock solution to 900 µL of sterile corn oil.
-
Homogenization: Vortex the mixture thoroughly until a clear and homogenous solution is obtained.
Note: For long-term studies exceeding two weeks, the stability of the compound in this formulation should be validated.
Caption: Workflow for preparing a DMSO/Corn Oil vehicle.
Proposed Dose-Finding Study Design
A dose-escalation study is mandatory to determine the maximum tolerated dose (MTD) and to identify a safe and effective dose range for subsequent efficacy studies.
Protocol 3.2.1: Acute Toxicity and MTD Determination
-
Animal Model: Select a relevant rodent model (e.g., BALB/c or C57BL/6 mice), age and weight-matched.
-
Group Allocation: Assign animals to several dose groups (n=3-5 per group) and a vehicle control group.
-
Starting Dose Selection: Based on the reference data for Cladribine and Fludarabine, a conservative starting dose of 0.5 mg/kg is recommended.
-
Dose Escalation: Subsequent dose levels can be escalated using a modified Fibonacci sequence (e.g., 1.0 mg/kg, 2.0 mg/kg, 4.0 mg/kg, etc.).
-
Administration: Administer a single dose of the compound via the chosen route (e.g., i.p.).
-
Monitoring: Observe the animals for clinical signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur) at regular intervals for at least 14 days.
-
Endpoint: The MTD is defined as the highest dose that does not cause mortality or more than a 20% loss in body weight.
Efficacy Study in a Xenograft Model
Once a safe dose range is established, the antitumor efficacy of the compound can be evaluated in a relevant tumor xenograft model.
Protocol 3.3.1: Subcutaneous Xenograft Efficacy Study
-
Cell Line Selection: Choose a cancer cell line relevant to the proposed therapeutic indication.
-
Tumor Implantation: Subcutaneously implant tumor cells into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth Monitoring: Allow tumors to reach a palpable size (e.g., 100-150 mm³).
-
Group Randomization: Randomize animals into treatment and control groups with comparable average tumor volumes.
-
Treatment Regimen:
-
Vehicle Control Group: Administer the vehicle solution on the same schedule as the treatment groups.
-
Treatment Groups: Administer this compound at two to three dose levels below the MTD (e.g., 0.5x MTD, 0.25x MTD).
-
Positive Control Group: Include a standard-of-care agent if available (e.g., a clinically used purine analog).
-
-
Dosing Schedule: A common schedule is daily administration for 5 consecutive days, followed by a 2-day rest period, for 2-3 cycles.
-
Efficacy Readouts:
-
Measure tumor volume with calipers 2-3 times per week.
-
Monitor animal body weight as an indicator of toxicity.
-
-
Study Endpoint: The study can be terminated when tumors in the control group reach a predetermined size, or at a fixed time point.
-
Data Analysis: Calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
Concluding Remarks and Future Directions
The protocols outlined in this guide provide a scientifically grounded starting point for the in vivo investigation of this compound. It is imperative to recognize that the provided dosage information, derived from related compounds, serves as a reference for initiating dose-finding studies. The actual optimal dosage and treatment regimen for this specific molecule must be determined empirically through rigorous experimentation. Future studies should also aim to characterize the pharmacokinetic and pharmacodynamic profiles of the compound to further refine dosing strategies and to better understand its therapeutic potential.
References
- 1. Cladribine treatment improves cortical network functionality in a mouse model of autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cladribine treatment improves cortical network functionality in a mouse model of autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chronic Cladribine Administration Increases Amyloid Beta Peptide Generation and Plaque Burden in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chronic cladribine administration increases amyloid beta peptide generation and plaque burden in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cdn.pfizer.com [cdn.pfizer.com]
- 6. researchgate.net [researchgate.net]
- 7. ashpublications.org [ashpublications.org]
- 8. Fludarabine in combination with cyclophosphamide decreases incidence of GVHD and maintains effective graft-versus-leukemia effect after allogeneic stem cell transplantation in murine lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Preparation of High-Purity Stock Solutions of 2-Amino-6-chloro-9-(3-deoxy-beta-D-ribofuranosyl)-9H-purine: A Guide for Preclinical Research
Abstract
This comprehensive application note provides a detailed protocol for the preparation, handling, and quality control of stock solutions of 2-Amino-6-chloro-9-(3-deoxy-beta-D-ribofuranosyl)-9H-purine, a critical purine nucleoside analog with significant potential in antiviral and anticancer research. Recognizing the pivotal role of solution integrity in experimental reproducibility, this guide elucidates the chemical rationale behind each step, ensuring the delivery of a stable and accurately concentrated compound for downstream applications. The protocols outlined herein are designed for researchers, scientists, and drug development professionals engaged in preclinical studies.
Introduction: The Scientific Imperative for a Robust Protocol
2-Amino-6-chloro-9-(3-deoxy-beta-D-ribofuranosyl)-9H-purine belongs to the class of nucleoside analogs, which are foundational to the development of numerous therapeutic agents. These molecules function by mimicking endogenous nucleosides, thereby interfering with nucleic acid synthesis and inducing apoptosis in rapidly proliferating cells, such as cancer cells or virus-infected cells. The 6-chloro substitution on the purine ring is a key feature, rendering the molecule susceptible to nucleophilic substitution, a property often exploited in the synthesis of more complex derivatives.
Foundational Principles: Understanding the Molecule
A thorough understanding of the physicochemical properties of 2-Amino-6-chloro-9-(3-deoxy-beta-D-ribofuranosyl)-9H-purine is paramount for developing a reliable preparation protocol.
2.1. The Purine Core: 2-Amino-6-chloropurine
The purine base, 2-amino-6-chloropurine, is the key determinant of the compound's solubility. Empirical data on 2-amino-6-chloropurine reveals its solubility profile across a range of common laboratory solvents.
| Solvent | Solubility | Rationale for (In)solubility |
| Dimethyl Sulfoxide (DMSO) | High | Aprotic, polar solvent capable of disrupting intermolecular hydrogen bonds.[1][2] |
| N,N-Dimethylformamide (DMF) | Moderate | Aprotic, polar solvent with good solvating properties for polar molecules.[1][2] |
| Water | Low | The hydrophobic nature of the chloropurine ring limits aqueous solubility.[1][2] |
| Ethanol | Low | While polar, its hydrogen bonding network is less effective at solvating the molecule compared to DMSO.[1] |
| Methanol | Low | Similar to ethanol, with limited solvating power for this compound.[1] |
Based on this data, anhydrous Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of 2-Amino-6-chloro-9-(3-deoxy-beta-D-ribofuranosyl)-9H-purine. Its aprotic nature also minimizes the risk of hydrolysis of the glycosidic bond.
2.2. The Sugar Moiety: 3-Deoxy-beta-D-ribofuranose
The deoxyribose sugar contributes to the overall polarity of the molecule. The N-glycosidic bond, which links the purine base to the sugar, is susceptible to cleavage under acidic conditions through hydrolysis.[3] This underscores the importance of using an aprotic solvent and avoiding acidic environments during preparation and storage.
2.3. Stability Considerations
Deoxyribonucleosides, particularly in solution, can be susceptible to degradation. Hydrolysis of the N-glycosidic bond is a primary degradation pathway, which can be accelerated by the presence of water and acidic conditions.[4][5] Therefore, the use of anhydrous DMSO and storage in a moisture-free environment are critical for maintaining the long-term stability of the stock solution.
Safety and Handling: A Non-Negotiable Prerequisite
As a chlorinated purine derivative, 2-Amino-6-chloro-9-(3-deoxy-beta-D-ribofuranosyl)-9H-purine and the solvent DMSO require careful handling.
3.1. Personal Protective Equipment (PPE)
-
Gloves: Wear nitrile or other appropriate chemical-resistant gloves.
-
Eye Protection: Use safety glasses or goggles.
-
Lab Coat: A standard laboratory coat is required.
3.2. Engineering Controls
-
Chemical Fume Hood: All handling of the solid compound and preparation of the stock solution should be performed in a certified chemical fume hood to avoid inhalation of any fine particulates.
3.3. Waste Disposal
-
Dispose of all waste materials, including contaminated gloves, pipette tips, and empty vials, in accordance with local, state, and federal regulations for chemical waste.
Experimental Protocol: Preparation of a 10 mM Stock Solution
This protocol details the preparation of a 10 mM stock solution in anhydrous DMSO. The concentration can be adjusted based on experimental requirements.
4.1. Materials
-
2-Amino-6-chloro-9-(3-deoxy-beta-D-ribofuranosyl)-9H-purine (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber glass vials with PTFE-lined caps
-
Calibrated analytical balance
-
Sterile, disposable pipette tips
-
Vortex mixer
-
Sonicator (optional)
4.2. Workflow Diagram
Caption: Workflow for stock solution preparation.
4.3. Step-by-Step Procedure
-
Equilibrate Compound: Allow the vial containing the solid compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.
-
Weigh Compound: In a chemical fume hood, accurately weigh the desired amount of 2-Amino-6-chloro-9-(3-deoxy-beta-D-ribofuranosyl)-9H-purine using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM solution (Molecular Weight to be determined for the specific compound), you would weigh out X mg.
-
Dissolution: Transfer the weighed compound to a sterile, amber glass vial. Add the calculated volume of anhydrous DMSO.
-
Vortex: Cap the vial tightly and vortex the solution until the solid is completely dissolved. Visually inspect the solution against a light source to ensure there are no undissolved particulates.
-
Sonication (Optional): If the compound does not readily dissolve, sonicate the vial in a water bath for 5-10 minutes at room temperature.
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes or glass vials.
-
Storage: Store the aliquots at -80°C for long-term storage. For short-term use (up to 1 month), storage at -20°C is acceptable.
Quality Control: Ensuring Solution Integrity
Periodic quality control is essential to verify the concentration and integrity of the stock solution.
5.1. Spectrophotometry
-
Method: Measure the absorbance of a diluted aliquot of the stock solution using a UV-Vis spectrophotometer. The wavelength of maximum absorbance (λmax) for the 2-amino-6-chloropurine chromophore should be determined.
-
Purpose: To confirm the concentration of the stock solution using the Beer-Lambert law (A = εbc). The molar extinction coefficient (ε) would need to be determined for the specific compound.
5.2. High-Performance Liquid Chromatography (HPLC)
-
Method: Analyze a diluted aliquot of the stock solution by reverse-phase HPLC with UV detection.
-
Purpose: To assess the purity of the stock solution and detect any potential degradation products, which would appear as additional peaks in the chromatogram.
Application in Downstream Assays: Best Practices
6.1. Dilution for Cell-Based Assays
When preparing working solutions for cell-based assays, it is crucial to minimize the final concentration of DMSO to avoid cytotoxicity.
-
Recommended Final DMSO Concentration: < 0.5% (v/v)
-
Procedure: Perform serial dilutions of the stock solution in the appropriate cell culture medium immediately before use.
6.2. Control Experiments
Always include a vehicle control in your experiments, which consists of the cell culture medium with the same final concentration of DMSO as the test samples. This will account for any effects of the solvent on the experimental system.
Conclusion
The protocol detailed in this application note provides a robust framework for the preparation of high-purity stock solutions of 2-Amino-6-chloro-9-(3-deoxy-beta-D-ribofuranosyl)-9H-purine. By adhering to these guidelines, researchers can ensure the integrity and reproducibility of their experimental results, thereby accelerating the pace of drug discovery and development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Stability of N-glycosidic bond of (5′S)-8,5′-cyclo-2′-deoxyguanosine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solution stability and degradation pathway of deoxyribonucleoside phosphoramidites in acetonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
Application Notes and Protocols for 2-Amino-6-chloro-9-(3-deoxy-beta-D-ribofuranosyl)-9H-purine: A Versatile Biochemical Probe
Introduction: Unveiling the Potential of a Modified Purine Nucleoside
2-Amino-6-chloro-9-(3-deoxy-beta-D-ribofuranosyl)-9H-purine is a synthetic purine nucleoside analog with significant potential as a biochemical probe for researchers in molecular biology, virology, and drug discovery. Its structure, characterized by the absence of a hydroxyl group at the 3' position of the ribofuranose ring and a chlorine atom at the 6th position of the purine base, underpins its utility in elucidating the mechanisms of nucleic acid polymerases and other related enzymes. This document provides an in-depth guide to the applications and experimental protocols for leveraging this compound in your research endeavors.
The core principle behind the application of this molecule lies in its intracellular conversion to the triphosphate form, 2-Amino-6-chloro-9-(3-deoxy-beta-D-ribofuranosyl)-9H-purine-5'-triphosphate. This triphosphate analog can then act as a substrate for various nucleic acid polymerases. However, due to the lack of the 3'-hydroxyl group, its incorporation into a growing nucleic acid chain results in the termination of elongation. This chain-terminating property is the cornerstone of its function as a powerful investigative tool.
Physicochemical Properties
For effective experimental design, a clear understanding of the compound's physical and chemical characteristics is essential.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₂ClN₅O₃ | --INVALID-LINK-- |
| Molecular Weight | 285.69 g/mol | --INVALID-LINK-- |
| Appearance | White to off-white solid | General knowledge |
| Solubility | Soluble in DMSO and DMF | General knowledge |
| Storage | Store at -20°C for long-term stability | General knowledge |
Mechanism of Action: A Tale of Two Modifications
The utility of 2-Amino-6-chloro-9-(3-deoxy-beta-D-ribofuranosyl)-9H-purine as a biochemical probe is dictated by two key structural modifications compared to its natural counterpart, guanosine.
-
The 3'-Deoxyribose Moiety : The absence of the 3'-hydroxyl group is the critical feature that confers its chain-terminating activity. DNA and RNA polymerases catalyze the formation of a phosphodiester bond between the 5'-phosphate of an incoming nucleotide and the 3'-hydroxyl group of the growing nucleic acid chain.[1][2][3] Once the 3'-deoxy analog is incorporated, the lack of a 3'-OH acceptor prevents the addition of the next nucleotide, thus halting the polymerization process.[4][5][6]
-
The 6-Chloro-Purine Base : The chlorine atom at the 6-position of the purine ring serves a dual purpose. Firstly, it acts as a stable mimic of the keto group found in guanine, allowing for recognition by guanine-utilizing enzymes. Secondly, and more importantly for its use as a probe, the 6-chloro group is a reactive site amenable to nucleophilic substitution. This allows for the chemical conjugation of reporter molecules such as fluorophores, biotin, or other affinity tags, transforming the nucleoside into a versatile tool for detection and isolation of target enzymes and nucleic acids.
The following diagram illustrates the proposed intracellular activation and mechanism of action:
Caption: Intracellular activation and mechanism of chain termination.
Application I: Probing Polymerase Activity and Inhibition
The primary application of this compound is in the study of DNA and RNA polymerases. As a precursor to a chain-terminating nucleotide, it can be used to assess the substrate specificity and kinetics of these enzymes.
Protocol 1: In Vitro Polymerase Inhibition Assay
This protocol outlines a method to determine the inhibitory potential of the triphosphate form of the probe against a purified polymerase.
Materials:
-
This compound
-
In vitro phosphorylation system or chemically synthesized triphosphate form (Probe-TP)
-
Purified DNA or RNA polymerase of interest
-
Appropriate nucleic acid template and primer
-
Standard dNTPs or NTPs
-
Radiolabeled nucleotide (e.g., [α-³²P]dGTP or [α-³²P]GTP)
-
Reaction buffer specific to the polymerase
-
Denaturing polyacrylamide gel electrophoresis (PAGE) system
-
Phosphorimager or autoradiography film
Workflow Diagram:
Caption: Workflow for the in vitro polymerase inhibition assay.
Step-by-Step Procedure:
-
Preparation of Probe-TP: If not commercially available, the triphosphate form of the probe needs to be synthesized. This can be achieved through established chemical phosphorylation methods or enzymatic synthesis.
-
Reaction Setup: In a microcentrifuge tube, prepare the polymerase reaction mix containing the nucleic acid template, primer, reaction buffer, and a mixture of three standard dNTPs/NTPs.
-
Inhibitor Addition: Add varying concentrations of the Probe-TP to different reaction tubes. Include a no-inhibitor control.
-
Reaction Initiation: Initiate the reaction by adding the polymerase and the radiolabeled nucleotide. The final reaction volume should be consistent across all samples.
-
Incubation: Incubate the reactions at the optimal temperature for the specific polymerase for a defined period.
-
Quenching: Stop the reaction by adding an equal volume of a stop solution (e.g., formamide with loading dye and EDTA).
-
Denaturing PAGE: Denature the samples by heating and load them onto a denaturing polyacrylamide gel.
-
Visualization and Analysis: After electrophoresis, expose the gel to a phosphorimager screen or autoradiography film. The intensity of the full-length product band will decrease with increasing concentrations of the Probe-TP, allowing for the determination of an IC₅₀ value.
Application II: Development of Affinity-Based Probes for Enzyme Discovery
The 6-chloro substituent provides a chemical handle for the synthesis of derivative probes. By attaching an affinity tag, such as biotin, this compound can be used to identify and isolate novel polymerases or other nucleotide-binding proteins from complex biological samples.
Protocol 2: Synthesis of a Biotinylated Probe and Affinity Pulldown
This protocol describes the synthesis of a biotinylated version of the probe and its use in an affinity pulldown experiment.
Materials:
-
This compound
-
Biotin-linker-amine conjugate
-
Organic solvents (e.g., DMF) and reagents for nucleophilic substitution
-
Cell or tissue lysate
-
Streptavidin-conjugated magnetic beads
-
Wash buffers
-
Elution buffer
-
SDS-PAGE and Western blotting or mass spectrometry reagents
Workflow Diagram:
Caption: Workflow for synthesis and affinity pulldown using a biotinylated probe.
Step-by-Step Procedure:
-
Synthesis of Biotinylated Probe: React this compound with a suitable biotin-linker-amine conjugate in an appropriate organic solvent. The amine group of the biotin conjugate will displace the chlorine atom at the 6-position of the purine ring. Purify the resulting biotinylated probe using standard chromatographic techniques.
-
Incubation with Lysate: Incubate the biotinylated probe (in its triphosphate form, if targeting active polymerases) with a cell or tissue lysate to allow for the binding of target proteins.
-
Capture with Streptavidin Beads: Add streptavidin-conjugated magnetic beads to the lysate and incubate to capture the biotinylated probe along with any bound proteins.
-
Washing: Pellet the beads using a magnetic stand and wash them extensively with appropriate buffers to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads using a suitable elution buffer (e.g., high salt, low pH, or a buffer containing free biotin).
-
Analysis: Analyze the eluted proteins by SDS-PAGE followed by silver staining or Coomassie blue staining. For identification of the captured proteins, perform Western blotting with antibodies against candidate proteins or in-gel digestion followed by mass spectrometry.
Trustworthiness and Self-Validation
The protocols described are designed to be self-validating. In the polymerase inhibition assay, the inclusion of a no-inhibitor control and a titration of the inhibitor provides a clear dose-response curve, validating the inhibitory effect. For the affinity pulldown experiment, a crucial control is to perform a parallel pulldown with an unconjugated biotin molecule or beads alone to identify and subtract non-specifically bound proteins. Furthermore, validation of identified protein targets should be performed using orthogonal methods, such as recombinant protein expression and direct binding assays.
Conclusion and Future Perspectives
This compound represents a versatile platform for the development of potent biochemical probes. Its inherent chain-terminating property, combined with the potential for chemical modification at the 6-position, opens up a wide range of applications in studying nucleic acid metabolism, identifying novel drug targets, and developing new therapeutic agents. The protocols provided herein serve as a starting point for researchers to harness the full potential of this valuable chemical tool.
References
LC-MS/MS method for 2-Amino-6-chloro-9-(3-deoxy-beta-D-ribofuanosyl)-9H-purine
An Application Note and Protocol for the Quantitative Analysis of 2-Amino-6-chloro-9-(3-deoxy-beta-D-ribofuranosyl)-9H-purine using LC-MS/MS
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive, detailed protocol for the extraction and quantification of 2-Amino-6-chloro-9-(3-deoxy-beta-D-ribofuranosyl)-9H-purine, a purine nucleoside analog, in biological matrices such as human plasma. The methodology is built upon the robust and sensitive platform of Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). A stable isotope-labeled internal standard (SIL-IS) is recommended to ensure the highest degree of accuracy and precision, correcting for matrix effects and procedural variability. This method is designed for researchers, scientists, and drug development professionals engaged in pharmacokinetic (PK) studies, bioequivalence assessments, and other applications requiring precise measurement of this analyte. The protocols herein are grounded in established bioanalytical method validation guidelines to ensure data integrity and regulatory compliance.
Introduction and Scientific Rationale
2-Amino-6-chloro-9-(3-deoxy-beta-D-ribofuranosyl)-9H-purine is a synthetic purine nucleoside analog. Such analogs are a cornerstone in pharmaceutical research, often investigated for their potential as antiviral or anticancer agents.[1] Their mechanism of action frequently involves the inhibition of DNA synthesis or the induction of apoptosis in target cells.[2][3] Accurate quantification of these compounds in biological matrices is therefore critical for elucidating their pharmacokinetic and pharmacodynamic (PK/PD) profiles, which are essential for determining safety, efficacy, and dosing regimens during drug development.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for bioanalysis due to its exceptional sensitivity, selectivity, and speed.[4] The chromatographic separation physically isolates the analyte from endogenous matrix components, while the mass spectrometer provides two layers of mass-based selection (precursor ion and product ion), virtually eliminating interferences and ensuring confident quantification. This application note describes a method optimized for high-throughput analysis while maintaining the rigorous standards required for regulated bioanalysis.
Analyte Physicochemical Properties
| Property | Value | Source |
| Chemical Structure | (See Figure 1 below) | |
| Molecular Formula | C₁₀H₁₂ClN₅O₃ | [5] |
| Molecular Weight | 285.69 g/mol | [5] |
| Monoisotopic Mass | 285.0628670 Da | [5] |
| Polar Surface Area | 119 Ų | [5] |
| XLogP3 | 0.8 | [5] |
| Hydrogen Bond Donors | 3 | [6] |
| Hydrogen Bond Acceptors | 7 | [6] |
Figure 1: Chemical Structure of 2-Amino-6-chloro-9-(2'-deoxy-b-D-ribofuranosyl)purine
Note: The structure shown is the 2'-deoxy analog, a close structural surrogate for the target analyte.
Principle of the LC-MS/MS Method
The method employs a protein precipitation (PPT) technique to extract the analyte from the plasma matrix. This is a rapid and effective way to remove the majority of interfering proteins.[7] The resulting supernatant is then injected into a reverse-phase ultra-high-performance liquid chromatography (UHPLC) system.
The UHPLC column, packed with a C18 stationary phase, separates the analyte from other small molecules based on polarity. A gradient elution with an acidified mobile phase ensures sharp peak shapes and efficient separation.
Following chromatographic separation, the analyte enters the mass spectrometer. Positive electrospray ionization (ESI+) is used to generate protonated molecular ions ([M+H]⁺). The first quadrupole (Q1) isolates this specific precursor ion. The ion is then fragmented in the collision cell (Q2), and a specific, stable product ion is monitored by the third quadrupole (Q3). This highly selective process, known as Multiple Reaction Monitoring (MRM), provides exceptional sensitivity and specificity for quantification.[4][8]
Optimized LC-MS/MS Method Parameters and Justification
Liquid Chromatography (LC)
The LC parameters are designed for a robust and rapid separation, suitable for high-throughput analysis.
| Parameter | Optimized Setting | Justification |
| LC System | Standard UHPLC System | Provides the necessary pressure tolerance for sub-2 µm particle columns, enabling high resolution and speed. |
| Column | C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.8 µm) | The C18 stationary phase provides excellent hydrophobic retention for the purine base, making it ideal for separating nucleoside analogs.[9] The short column length and small particle size allow for fast analysis times without sacrificing efficiency. |
| Mobile Phase A | 0.1% Formic Acid in Water | The aqueous phase for reverse-phase chromatography. Formic acid is a volatile modifier that acidifies the mobile phase, promoting the protonation of the analyte for better ESI+ response and improving peak shape by minimizing silanol interactions.[10] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic solvent with low viscosity, allowing for lower backpressure. The presence of formic acid maintains a consistent pH throughout the gradient. |
| Flow Rate | 0.4 mL/min | A typical flow rate for a 2.1 mm ID column, balancing analysis speed with chromatographic performance. |
| Gradient | 5% B to 95% B over 2.5 min, hold 0.5 min, return to 5% B and equilibrate for 1.0 min | A gradient elution is necessary to elute the analyte with a good peak shape and to clean the column of more hydrophobic matrix components after each injection. |
| Injection Volume | 5 µL | A small injection volume minimizes potential column overload and matrix effects while being sufficient for achieving high sensitivity. |
| Column Temp. | 40 °C | Elevated temperature reduces mobile phase viscosity (lowering backpressure) and can improve peak shape and reproducibility. |
| Autosampler Temp. | 10 °C | Chilling the samples in the autosampler is crucial to prevent degradation of the analyte during the analytical run.[11] |
Tandem Mass Spectrometry (MS/MS)
The MS/MS parameters are optimized to achieve the highest sensitivity and specificity for the analyte.
| Parameter | Optimized Setting | Justification |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) | The purine structure contains several basic nitrogen atoms that are readily protonated in the acidic mobile phase, leading to a strong and stable [M+H]⁺ signal.[8] |
| MRM Transition | Analyte: m/z 286.1 → 170.1 | Precursor (Q1): The protonated molecular ion [M+H]⁺ (Monoisotopic mass of 285.06 + H⁺). Product (Q3): This corresponds to the protonated 2-amino-6-chloropurine base after the cleavage of the glycosidic bond, which is a characteristic and stable fragmentation pathway for nucleosides.[12] |
| MRM Transition | Internal Standard (SIL-IS): m/z 289.1 → 173.1 (Example for +3 Da IS) | A stable isotope-labeled internal standard co-elutes with the analyte and has identical chemical properties but a different mass. It corrects for any variability in extraction, matrix effects, and instrument response. The fragmentation pattern is predictable, with the mass shift carried over to the purine base fragment. |
| Collision Energy | Analyte and IS specific (e.g., 15-25 eV) | This energy must be empirically optimized to maximize the production of the target product ion. |
| Source Temp. | 150 °C | Optimized for efficient desolvation and ionization without causing thermal degradation of the analyte.[8] |
| Desolvation Temp. | 650 °C | High temperature is required to evaporate the solvent droplets from the ESI spray, facilitating the release of gas-phase ions.[8] |
| Gas Flows | Instrument dependent | Cone and desolvation gas flows are optimized to aid in desolvation and ion transport into the mass spectrometer. |
Detailed Experimental Protocols
Preparation of Reagents, Standards, and Quality Controls (QCs)
-
Analyte Stock Solution (1 mg/mL): Accurately weigh ~1 mg of 2-Amino-6-chloro-9-(3-deoxy-beta-D-ribofuanosyl)-9H-purine reference standard and dissolve in 1 mL of DMSO or Methanol.
-
Internal Standard Stock Solution (1 mg/mL): Prepare the SIL-IS stock solution in the same manner as the analyte.
-
Working Solutions: Prepare intermediate and working standard solutions by serially diluting the stock solutions in 50:50 Acetonitrile:Water. These will be used to spike the blank matrix for calibration standards and QCs.
-
Calibration Curve Standards: Spike blank human plasma with the appropriate working standard solutions to create a calibration curve with 8-10 non-zero concentration levels spanning the desired quantification range (e.g., 0.1 to 1000 ng/mL).
-
Quality Control (QC) Samples: Prepare QC samples in blank plasma at a minimum of four concentration levels: Lower Limit of Quantification (LLOQ), Low QC, Mid QC, and High QC.
Sample Preparation Protocol: Protein Precipitation
This workflow is designed for efficiency and high recovery.
Figure 2: Sample Preparation WorkflowStep-by-Step Procedure:
-
Aliquot 50 µL of plasma samples (standards, QCs, or unknowns) into a 1.5 mL microcentrifuge tube or a 96-well deep-well plate.
-
Add 150 µL of the internal standard working solution (prepared in acetonitrile). The 3:1 ratio of organic solvent to plasma ensures efficient protein precipitation.
-
Vortex the samples vigorously for 30 seconds to ensure complete mixing and protein denaturation.
-
Centrifuge the samples at a high speed (e.g., 14,000 rpm or >12,000 x g) for 10 minutes at 4°C to form a tight protein pellet.[10]
-
Carefully transfer 100 µL of the clear supernatant to a clean autosampler vial or 96-well plate, being careful not to disturb the pellet.
-
The sample is now ready for injection into the LC-MS/MS system.
LC-MS/MS Analysis Workflow
Figure 3: LC-MS/MS Analysis WorkflowMethod Validation Protocol
For the method to be considered reliable and trustworthy for regulated studies, it must undergo a full validation according to guidelines from regulatory bodies like the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH).[13][14][15][16][17] The following parameters must be assessed.
| Validation Parameter | Purpose | Acceptance Criteria |
| Selectivity | To ensure the method can differentiate the analyte from endogenous matrix components and other potential interferences. | Response in blank samples should be <20% of the LLOQ response for the analyte and <5% for the IS.[18] |
| Linearity & Range | To demonstrate a proportional relationship between instrument response and analyte concentration over a defined range. | At least 6-8 non-zero points; correlation coefficient (r²) ≥ 0.99; back-calculated standards should be within ±15% of nominal (±20% at LLOQ). |
| Accuracy & Precision | To determine the closeness of measured concentrations to the nominal value (accuracy) and the degree of scatter between replicate measurements (precision). | Measured at LLOQ, LQC, MQC, HQC (n=5 per level over 3 runs). Mean accuracy should be within 85-115% of nominal (80-120% at LLOQ). Precision (%CV) should be ≤15% (≤20% at LLOQ).[9] |
| LLOQ | The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision. | Signal-to-noise ratio >10; accuracy and precision must meet the criteria defined above.[18] |
| Matrix Effect | To assess the ion suppression or enhancement caused by co-eluting matrix components. | The coefficient of variation (%CV) of the IS-normalized matrix factor across different lots of matrix should be ≤15%. |
| Recovery | To measure the efficiency of the extraction process. | Recovery should be consistent and reproducible across the concentration range, although it does not need to be 100%. |
| Stability | To ensure the analyte is stable under various storage and handling conditions. | Mean concentration of stability samples must be within ±15% of the nominal concentration. Includes freeze-thaw, short-term (bench-top), long-term (frozen), and post-preparative stability. |
Data Analysis and Reporting
-
Integration: The chromatographic peaks for the analyte and the internal standard are integrated using the instrument's software.
-
Response Ratio: Calculate the peak area ratio of the analyte to the internal standard for all standards, QCs, and unknown samples.
-
Calibration Curve: Generate a calibration curve by plotting the response ratio (y-axis) against the nominal concentration (x-axis) for the calibration standards. A linear regression with 1/x² weighting is typically used.
-
Quantification: Determine the concentration of the analyte in QC and unknown samples by interpolating their response ratios from the calibration curve equation.
-
Reporting: The final concentrations are reported after applying the appropriate dilution factors. All results must be reviewed to ensure they meet the acceptance criteria defined in the validation phase.
Conclusion
The LC-MS/MS method detailed in this application note provides a selective, sensitive, and robust protocol for the quantitative determination of this compound in human plasma. The simple protein precipitation sample preparation allows for high-throughput analysis, while the optimized LC and MS/MS parameters ensure high-quality data. Adherence to the outlined validation procedures will produce reliable and defensible results suitable for supporting all stages of drug development and clinical research.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 2-Amino-6-chloro-9-(3'-O-methyl-beta-D-ribofuranosyl)-9H-purine | Nucleoside Antimetabolite(Analog) | | Invivochem [invivochem.com]
- 4. nebiolab.com [nebiolab.com]
- 5. 2-Amino-6-chloro-9-(beta-D-2-deoxyribofuranosyl)purine | C10H12ClN5O3 | CID 14284094 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Page loading... [wap.guidechem.com]
- 7. agilent.com [agilent.com]
- 8. Extended diagnosis of purine and pyrimidine disorders from urine: LC MS/MS assay development and clinical validation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A sensitive LC-MS/MS method for quantification of a nucleoside analog in plasma: application to in vivo rat pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. A LC-MS/MS method for quantifying adenosine, guanosine and inosine nucleotides in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. propharmagroup.com [propharmagroup.com]
- 14. f.hubspotusercontent10.net [f.hubspotusercontent10.net]
- 15. collections-us-east-1.awsprod.nlm.nih.gov [collections-us-east-1.awsprod.nlm.nih.gov]
- 16. database.ich.org [database.ich.org]
- 17. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 18. youtube.com [youtube.com]
Troubleshooting & Optimization
Technical Support Center: 2-Amino-6-chloro-9-(3-deoxy-beta-D-ribofuanosyl)-9H-purine
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for 2-Amino-6-chloro-9-(3-deoxy-beta-D-ribofuanosyl)-9H-purine. This document is designed for researchers, scientists, and drug development professionals to navigate the common solubility challenges associated with this purine nucleoside analog. Our goal is to provide you with the expertise and practical solutions needed to ensure the success and reproducibility of your experiments.
Introduction to the Compound
This compound is a purine nucleoside analog, a class of compounds known for their therapeutic potential, particularly in oncology and virology.[1] Like many purine derivatives, its efficacy in experimental systems is critically dependent on its bioavailability in solution. However, its chemical structure, characterized by a planar purine ring system, often leads to poor aqueous solubility, creating significant hurdles in the preparation of stock solutions and working dilutions for in vitro and in vivo studies.
This guide provides a structured approach to understanding and overcoming these solubility issues, ensuring reliable and consistent results in your research.
Troubleshooting Guide: Common Solubility Problems
This section addresses specific, frequently encountered issues in a question-and-answer format, providing both the causal explanation and a step-by-step protocol for resolution.
Question 1: My compound, this compound, precipitated immediately when I diluted my DMSO stock solution into an aqueous buffer (e.g., PBS or cell culture medium). What went wrong?
Answer: This is a classic issue known as "crashing out" and occurs when a compound that is highly soluble in a polar aprotic solvent like Dimethyl Sulfoxide (DMSO) is rapidly introduced into an aqueous environment where its solubility is significantly lower. The DMSO disperses, leaving the compound supersaturated in the aqueous medium, causing it to precipitate.
Causality: The core issue is the drastic change in solvent polarity. The key to preventing this is to manage the dilution process to avoid creating localized areas of high compound concentration in the aqueous phase.
Troubleshooting Protocol:
-
Warm the Aqueous Diluent: Pre-warming your cell culture medium or buffer to 37°C can increase the solubility of your compound.[2]
-
Optimize the Dilution Technique:
-
Instead of pipetting the DMSO stock into the aqueous solution, add the DMSO stock dropwise to the surface of the aqueous solution while it is being gently vortexed or swirled.[2]
-
This ensures rapid dispersion of the compound and prevents the formation of insoluble micro-precipitates.
-
-
Perform Serial Dilutions: For large dilutions, a stepwise approach is more effective. Create an intermediate dilution in a smaller volume of medium before preparing the final working solution.[2]
-
Limit Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is kept low, ideally at or below 0.1% and certainly not exceeding 0.5%, to prevent solvent-induced cytotoxicity.[2]
Question 2: My solution was perfectly clear after preparation, but after a few hours in the 37°C incubator, I observed a crystalline precipitate. Why did this happen?
Answer: Delayed precipitation is a common and frustrating issue. It is typically caused by the compound's marginal stability in the complex aqueous environment of cell culture media over time and at physiological temperatures.
Causality & Solutions:
-
Compound Instability: The compound may be degrading into less soluble forms in the aqueous environment at 37°C. It is crucial to consult the manufacturer's data sheet for stability information and, if possible, prepare fresh solutions for each experiment.[2]
-
Changes in pH: Cellular metabolism can alter the pH of the culture medium over time. Purine analogs can be pH-sensitive, and a shift in pH can decrease their solubility.[2] Monitor the pH of your culture and use a well-buffered medium.
-
Interaction with Media Components: The compound may be interacting with salts, proteins, or other components in the medium, forming insoluble complexes over time.[2] You can test for this by observing the solution's stability in a simpler buffered saline solution (like PBS) versus the full culture medium.
-
Evaporation: In long-term experiments, evaporation can concentrate all components in the medium, pushing your compound's concentration beyond its solubility limit. Ensure proper humidification in your incubator to minimize this effect.[2]
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a high-concentration stock solution of this compound?
A1: For initial stock solutions, a polar aprotic organic solvent is recommended. Dimethyl Sulfoxide (DMSO) is the most common and effective choice for purine analogs.[3] Dimethylformamide (DMF) can also be used. For some purine analogs, solubility can be achieved in solutions of alkali hydroxides like dilute NaOH, but this requires careful pH adjustment of the final solution to ensure compatibility with your experimental system.[2]
Q2: How should I properly thaw and handle frozen DMSO stock solutions?
A2: It is best practice to aliquot your stock solution into smaller, single-use volumes before freezing to avoid repeated freeze-thaw cycles.[2] When you need to use a stock, thaw it at room temperature or in a 37°C water bath. Crucially, ensure the solution is completely thawed and has returned to a clear state. Vortex the vial gently to ensure the solution is homogeneous before making any dilutions.[2]
Q3: Are there alternative formulation strategies for in vivo use if aqueous solubility is too low?
A3: Yes, for animal studies where direct aqueous solubility is a limiting factor, several formulation strategies can be employed. These often involve creating a suspension or using co-solvents. Common formulations include:
-
Suspension in Carboxymethyl Cellulose (CMC): Suspending the compound in a 0.2-0.5% CMC solution.[4]
-
Co-solvent Systems: Using mixtures of solvents like PEG400, Tween 80, and saline.[4] A common example is a formulation of DMSO:PEG300:Tween 80:Saline.[4]
-
Mixing with Food Powders: For oral administration, mixing the compound with powdered food can be an option.[4]
It is critical to test these formulations on a small scale first to ensure stability and homogeneity.
Data & Protocols
Compound Properties
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂ClN₅O₃ | [5] |
| Molecular Weight | 285.69 g/mol | [5][6] |
| XLogP3 | 0.8 | [5] |
| Hydrogen Bond Donor Count | 3 | [6] |
| Hydrogen Bond Acceptor Count | 7 | [6] |
Protocol: Preparation of a 10 mM Stock Solution in DMSO
This protocol provides a reliable method for preparing a concentrated stock solution.
-
Pre-Weigh Compound: Accurately weigh the desired amount of this compound in a sterile microfuge tube. For 1 ml of a 10 mM solution, you will need 2.857 mg (using MW = 285.69 g/mol ).
-
Add DMSO: Add the calculated volume of high-purity, anhydrous DMSO to the tube.
-
Facilitate Dissolution: Vortex the solution vigorously for 1-2 minutes. If dissolution is slow, gentle warming in a 37°C water bath for 5-10 minutes can be applied.
-
Verify Dissolution: Ensure the solution is completely clear with no visible particulates before use or storage.
-
Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C.
Visualized Workflows
Troubleshooting Solubility Issues
The following diagram outlines a logical workflow for diagnosing and solving common solubility problems encountered with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. 2-Amino-6-chloro-9-(3'-O-methyl-beta-D-ribofuranosyl)-9H-purine | Nucleoside Antimetabolite(Analog) | | Invivochem [invivochem.com]
- 5. 2-Amino-6-chloro-9-(beta-D-2-deoxyribofuranosyl)purine | C10H12ClN5O3 | CID 14284094 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Page loading... [wap.guidechem.com]
improving stability of 2-Amino-6-chloro-9-(3-deoxy-beta-D-ribofuanosyl)-9H-purine in solution
Introduction
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 2-Amino-6-chloro-9-(3-deoxy-beta-D-ribofuranosyl)-9H-purine. As a synthetic nucleoside analog, its stability in solution is paramount for obtaining reproducible and reliable experimental results. This document outlines the primary causes of its degradation, offers detailed troubleshooting protocols to diagnose and mitigate these issues, and provides validated methods for its handling and storage. Our approach is grounded in the principles of physical organic chemistry and draws from extensive experience with similar purine derivatives used in therapeutic development.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the stability of 2-Amino-6-chloro-9-(3-deoxy-beta-D-ribofuranosyl)-9H-purine in solution.
Q1: What are the primary chemical instabilities of this compound in aqueous solution?
The molecule possesses two primary sites susceptible to degradation in solution:
-
Hydrolysis of the 6-chloro group: The chlorine atom on the purine ring is an effective leaving group. In the presence of nucleophiles, most commonly water, it can be displaced to form 2-amino-6-hydroxy-9-(3-deoxy-beta-D-ribofuranosyl)-9H-purine (a guanine analog). This hydrolytic dehalogenation is often the principal degradation pathway.
-
Acid-catalyzed cleavage of the N-glycosidic bond: The bond connecting the purine base to the deoxyribose sugar is susceptible to hydrolysis under acidic conditions (pH < 5). This reaction, known as deglycosylation or apurination, results in the formation of the free purine base (2-amino-6-chloropurine) and the deoxyribose sugar, rendering the compound inactive.
Q2: What is the single most important factor for maintaining the stability of this compound in solution?
pH control. Maintaining the pH of the solution within a slightly acidic to neutral range (ideally pH 5.0 to 7.0) is the most critical factor. This pH range represents a compromise: it is acidic enough to suppress the hydrolysis of the 6-chloro group, which is typically accelerated under basic conditions, yet not so acidic as to significantly promote the cleavage of the N-glycosidic bond.
Q3: What are the recommended solvents for preparing stock solutions?
For short-term storage, anhydrous DMSO or anhydrous DMF are recommended for high-concentration stock solutions (>10 mM). These aprotic solvents minimize the risk of hydrolysis. For aqueous working solutions, the use of a carefully selected buffer system is essential.
Q4: How should I store solutions of this compound?
-
Stock Solutions (in anhydrous DMSO/DMF): Store at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. When thawing, allow the vial to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.
-
Aqueous Working Solutions: These should be prepared fresh for each experiment. If short-term storage (e.g., < 24 hours) is necessary, store at 2-8°C in a validated buffer system (see Part 2). Do not freeze aqueous solutions unless a specific cryoprotectant and protocol have been validated.
Q5: I see a new peak in my HPLC analysis after storing my aqueous solution. What is it likely to be?
The most probable degradation product is the hydrolyzed analog, where the 6-chloro group has been replaced by a hydroxyl group. This product will be more polar and thus typically have a shorter retention time on a reverse-phase HPLC column. A secondary possibility, especially if the solution was acidic, is the free purine base (2-amino-6-chloropurine) resulting from glycosidic bond cleavage.
Part 2: Troubleshooting Guide for Compound Instability
This section provides a structured approach to diagnosing and resolving common stability issues encountered during experimentation.
Issue 1: Rapid Loss of Purity in Aqueous Solution Detected by HPLC/LC-MS
Symptoms:
-
The peak area of the parent compound decreases significantly over a short period (e.g., hours to days).
-
One or more new peaks appear in the chromatogram, often at earlier retention times.
Diagnostic Workflow:
Caption: Troubleshooting workflow for diagnosing compound degradation.
Causality and Resolution:
-
Cause A: Hydrolysis of the 6-Chloro Group
-
Mechanism: This is a nucleophilic aromatic substitution reaction. Under neutral to basic conditions, hydroxide ions (OH-) or water molecules attack the electron-deficient carbon at the 6-position of the purine ring, displacing the chloride ion.
-
Solution: Maintain the pH of the solution between 5.0 and 7.0 using a non-nucleophilic buffer. Good choices include citrate or acetate buffers. Avoid phosphate buffers if possible, as phosphate anions can sometimes act as nucleophiles. Prepare solutions fresh and store at 2-8°C for no more than 24 hours.
-
-
Cause B: Cleavage of the N-Glycosidic Bond
-
Mechanism: This reaction is specifically catalyzed by acid. Protons in the solution protonate the nitrogen atoms of the purine ring, which weakens the C-N glycosidic bond and makes it susceptible to hydrolytic cleavage.
-
Solution: Strictly avoid acidic conditions (pH < 5). If your experimental system requires a lower pH, the compound's stability will be compromised, and this must be accounted for by using freshly prepared solutions and minimizing incubation times.
-
Issue 2: Inconsistent or Diminished Biological Activity
Symptoms:
-
Loss of expected potency in cell-based or enzymatic assays.
-
High variability between replicate experiments conducted on different days.
Causality and Resolution:
The root cause is almost always chemical degradation leading to a lower effective concentration of the active compound.
-
Solution: Implement a strict solution preparation protocol.
-
Prepare a high-concentration stock solution in anhydrous DMSO. Aliquot into single-use vials and store at -80°C.
-
For each experiment, thaw a new aliquot of the DMSO stock.
-
Prepare the final aqueous working solution immediately before use by diluting the stock into your assay buffer (pre-warmed to the experimental temperature).
-
Never re-use leftover diluted aqueous solutions from a previous day.
-
Part 3: Protocols and Methodologies
Protocol 1: Preparation of a Validated Stock Solution
-
Objective: To prepare a stable, high-concentration stock solution for long-term storage.
-
Materials:
-
2-Amino-6-chloro-9-(3-deoxy-beta-D-ribofuranosyl)-9H-purine (solid)
-
Anhydrous dimethyl sulfoxide (DMSO, <0.02% water)
-
Sterile, low-binding microcentrifuge tubes or amber glass vials.
-
-
Procedure:
-
Allow the solid compound vial to equilibrate to room temperature before opening.
-
Weigh the required amount of solid in a clean, dry vial.
-
Add the calculated volume of anhydrous DMSO to achieve the desired concentration (e.g., 10-50 mM).
-
Vortex gently until the solid is completely dissolved. A brief sonication in a water bath may be used if necessary.
-
Dispense into single-use aliquots (e.g., 10-20 µL) in low-binding tubes.
-
Store immediately at -80°C.
-
Protocol 2: Short-Term Stability Assessment by HPLC
-
Objective: To determine the stability of the compound in a specific aqueous buffer over a defined time course.
-
Materials:
-
Validated DMSO stock solution (from Protocol 1).
-
Experimental buffer (e.g., 50 mM citrate buffer, pH 5.5).
-
HPLC system with a C18 reverse-phase column.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
-
Procedure:
-
Prepare a fresh aqueous solution of the compound in the test buffer at the target concentration (e.g., 100 µM).
-
Immediately inject a sample (t=0) onto the HPLC system to obtain an initial purity profile.
-
Store the remaining solution under the desired test condition (e.g., 25°C, protected from light).
-
Inject samples at subsequent time points (e.g., 2, 4, 8, 24 hours).
-
Calculate the percentage of the parent compound remaining at each time point relative to t=0. A loss of >5% purity over the experimental timeframe may indicate significant instability.
-
Table 1: Example HPLC Gradient for Purity Analysis
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 10.0 | 5 | 95 |
| 12.0 | 5 | 95 |
| 12.1 | 95 | 5 |
| 15.0 | 95 | 5 |
Visualization of Degradation Pathways
Caption: Primary degradation pathways for the target compound.
common problems in 2-Amino-6-chloro-9-(3-deoxy-beta-D-ribofuanosyl)-9H-purine experiments
Welcome to the technical support center for 2-Amino-6-chloro-9-(3-deoxy-beta-D-ribofuranosyl)-9H-purine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during experiments with this potent purine nucleoside analogue. As an intermediate and analogue with significant potential in anticancer research, its successful application hinges on understanding its unique chemical properties and handling requirements.[1][2][3][4][5]
This document provides in-depth, field-proven insights into troubleshooting common experimental hurdles, from synthesis and purification to handling and application in biological assays.
Section 1: Synthesis and Purification Challenges
The synthesis of nucleoside analogues is a multi-step process where yield and purity are paramount. The creation of 2-Amino-6-chloro-9-(3-deoxy-beta-D-ribofuranosyl)-9H-purine typically involves the coupling of a protected 3-deoxy-ribofuranose sugar with the 2-amino-6-chloropurine base.
FAQ 1: My glycosylation reaction yield is consistently low. What are the common causes?
Answer: Low yields in glycosylation reactions for purine nucleosides are a frequent challenge. The root cause often lies in one of several areas:
-
Inefficient Silylation of the Purine Base: The Vorbrüggen glycosylation, a common method, requires the purine base (2-amino-6-chloropurine) to be silylated for adequate solubility and reactivity in the organic solvent. Incomplete silylation leads to poor reaction kinetics.
-
Troubleshooting: Ensure your silylating agent (e.g., HMDS, BSA) is fresh and the reaction is conducted under strictly anhydrous conditions. Use a co-solvent like pyridine to catalyze the reaction and monitor the dissolution of the purine base as an indicator of successful silylation.
-
-
Stereoselectivity Issues: The goal is to form the β-anomer exclusively. However, formation of the undesired α-anomer can reduce the yield of the target compound.
-
Causality: The choice of Lewis acid catalyst (e.g., TMSOTf, SnCl₄) and reaction temperature significantly influences the stereochemical outcome.
-
Troubleshooting: Screen different Lewis acids and optimize the reaction temperature. Lower temperatures often favor the desired β-selectivity. Use proton NMR to analyze the anomeric proton signals in the crude product to determine the α/β ratio.
-
-
Degradation of Reactants or Products: The protected sugar or the purine base can be sensitive to the reaction conditions. The 6-chloro group on the purine is particularly susceptible to hydrolysis if any moisture is present.
-
Troubleshooting: Work under an inert atmosphere (Argon or Nitrogen). Ensure all glassware is oven-dried and solvents are anhydrous.
-
FAQ 2: I am struggling to remove impurities after synthesis. What is the best purification strategy?
Answer: Effective purification is critical. The primary impurities often include unreacted starting materials, the undesired α-anomer, and potential hydrolysis byproducts where the 6-chloro group is replaced by a hydroxyl group (forming a 3'-deoxyguanine analogue).[6]
Recommended Purification Workflow:
-
Initial Work-up: After the reaction, quench carefully and perform a liquid-liquid extraction to remove the bulk of the catalyst and soluble byproducts.
-
Silica Gel Chromatography: This is the most effective method for separating the α and β anomers and other impurities.
-
Solvent System: A gradient of methanol in dichloromethane (DCM) or ethyl acetate in hexanes is typically effective. Start with a low polarity to elute non-polar impurities and gradually increase the polarity to elute your product.
-
Pro-Tip: The β-anomer is generally more polar than the α-anomer and will have a lower Rf value on TLC. Monitor fractions closely using TLC with a UV lamp (254 nm).
-
-
Recrystallization: For achieving high purity (>99%), recrystallization is often necessary after chromatography.
-
Solvent Choice: A solvent system in which the compound is sparingly soluble at room temperature but readily soluble when hot is ideal. Methanol, ethanol, or mixtures with ethyl acetate can be good starting points. Conventional 2-amino-6-chloropurine has been noted to form fine, needle-like crystals that can be difficult to filter, so optimizing crystallization conditions to obtain larger crystals is beneficial.[7]
-
Below is a logical workflow for troubleshooting purification issues.
Caption: Workflow for diagnosing and resolving purity issues.
Section 2: Handling, Solubility, and Stability
Proper handling and storage are crucial to maintain the integrity of the compound for biological assays.
FAQ 3: What is the best way to dissolve and store this compound? I'm seeing precipitation in my aqueous buffers.
Answer: This is a very common issue. Like many purine analogues, 2-Amino-6-chloro-9-(3-deoxy-beta-D-ribofuanosyl)-9H-purine has poor aqueous solubility.[8]
Solubility and Storage Protocol:
-
Primary Stock Solution: Prepare a high-concentration stock solution in an anhydrous organic solvent.
-
Storage:
-
Powder: Store the solid compound at -20°C under an inert atmosphere (e.g., argon) and protected from light.[1]
-
DMSO Stock Solution: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -80°C for long-term stability (up to 6 months) or -20°C for shorter periods (up to 1 month).[1]
-
-
Working Solutions:
-
Dilution: For biological assays, dilute the DMSO stock into your aqueous culture medium or buffer immediately before use.
-
Precipitation: The final concentration of DMSO in your assay should typically be kept below 0.5% to avoid solvent-induced artifacts. If you observe precipitation upon dilution, you may need to lower the final concentration of the compound or explore formulation strategies, such as using a co-solvent like PEG300 or Tween 80 for in vivo studies.[1]
-
| Solvent | Solubility | Recommended Use |
| Water | Insoluble[8] | Not recommended for stock solutions |
| DMSO | Soluble[1] | Primary stock solution |
| DMF | Soluble[8] | Alternative for primary stock solution |
| Ethanol | Sparingly Soluble | Can be used for some applications |
FAQ 4: I suspect my compound is degrading over time. How can I assess its stability?
Answer: The primary route of degradation is the hydrolysis of the 6-chloro group to a 6-hydroxyl group, converting the compound into its 3'-deoxyguanine analogue. This conversion will significantly alter its biological activity.
Stability Testing Protocol:
-
Sample Preparation: Prepare a solution of your compound in the desired buffer or solvent (e.g., PBS, cell culture medium) at the intended working concentration.
-
Incubation: Incubate the sample under your experimental conditions (e.g., 37°C, 5% CO₂).
-
Time Points: Remove aliquots at various time points (e.g., 0, 2, 8, 24, 48 hours). Immediately freeze the aliquots at -80°C to halt further degradation.
-
Analysis: Analyze the samples using High-Performance Liquid Chromatography (HPLC) with a UV detector.
-
Method: Use a C18 reverse-phase column. The hydrolyzed product is more polar and will have a shorter retention time than the parent compound.
-
Quantification: Compare the peak area of the parent compound at each time point to the T=0 sample to determine the percentage of degradation over time. A full certificate of analysis for a pure compound should include HPLC validation.[8]
-
Caption: Primary chemical degradation pathway via hydrolysis.
Section 3: Biological Assay Troubleshooting
When using the compound in cell-based or enzymatic assays, unexpected results can often be traced back to issues of compound integrity or experimental design.
FAQ 5: I'm not observing the expected cytotoxic effect in my cell culture experiments. What could be wrong?
Answer: Assuming the compound's identity and purity have been confirmed, several factors in the assay itself could be the cause. Purine nucleoside analogues often exert their anticancer effects by inhibiting DNA synthesis and inducing apoptosis.[1][3]
-
Insufficient Incubation Time: The compound is a pro-drug that needs to be taken up by the cells and metabolically activated (phosphorylated) to its triphosphate form. This process takes time.
-
Troubleshooting: Perform a time-course experiment. Assess cell viability at 24, 48, and 72 hours to determine the optimal endpoint.
-
-
Cell Line Resistance: Some cell lines may have resistance mechanisms, such as poor expression of the nucleoside transporters required for uptake or high levels of deaminase enzymes that inactivate the compound.
-
Troubleshooting: Test the compound on a panel of different cancer cell lines. If you have access to molecular data, check the expression levels of relevant transporters (e.g., hENT1) in your cell model.
-
-
Compound Adsorption or Degradation in Media: The compound may adsorb to plasticware or be degraded by components in the cell culture medium over long incubation periods.
-
Troubleshooting: Use low-protein-binding plates. As described in FAQ 4, you can use HPLC to check the concentration of the compound in the culture supernatant at the beginning and end of the experiment to assess its stability under assay conditions.
-
-
Assay Interference: The compound itself might interfere with the readout of your viability assay (e.g., autofluorescence with a resazurin-based assay or absorbance with an MTT assay).
-
Troubleshooting: Run a "compound only" control (no cells) at all concentrations to check for background signal.
-
References
- 1. 2-Amino-6-chloro-9-(3'-O-methyl-beta-D-ribofuranosyl)-9H-purine | Nucleoside Antimetabolite(Analog) | | Invivochem [invivochem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. WO1993015075A1 - Preparation of 2-amino-6-chloropurine - Google Patents [patents.google.com]
- 7. US6187921B1 - 2-amino-6-chloropurine and method for preparing the same - Google Patents [patents.google.com]
- 8. nbinno.com [nbinno.com]
reducing off-target effects of 2-Amino-6-chloro-9-(3-deoxy-beta-D-ribofuanosyl)-9H-purine
A Guide to Characterizing and Mitigating Off-Target Effects
Introduction
Welcome to the technical support guide for 2-Amino-6-chloro-9-(3-deoxy-beta-D-ribofuanosyl)-9H-purine. This compound belongs to the class of purine nucleoside analogs, which are widely investigated for their potential therapeutic activities, primarily through mechanisms like the inhibition of DNA synthesis and the induction of apoptosis in rapidly dividing cells[1][2][3]. As with any potent bioactive molecule, understanding and controlling its specificity is paramount to generating reliable data and ensuring its therapeutic potential. Off-target effects, where a compound interacts with unintended biomolecules, can lead to misinterpretation of experimental results, cellular toxicity, and unpredictable side effects in a clinical context[4].
This guide provides a structured framework for researchers to proactively identify, characterize, and mitigate potential off-target effects of this compound. Our approach is rooted in established pharmacological principles and provides both high-level FAQs and detailed, actionable troubleshooting protocols. While specific off-target interaction data for the 3'-deoxy variant is not extensively published, the methodologies outlined here are standard practice for the broader class of nucleoside analogs and small molecule inhibitors.
Frequently Asked Questions (FAQs)
Q1: My cells are dying at concentrations where I don't expect to see on-target activity. Is this an off-target effect?
A: It is highly likely. Significant cytotoxicity at low compound concentrations, especially if it occurs across multiple, unrelated cell lines, often points towards a general cytotoxic mechanism or a potent off-target effect rather than the intended specific activity. The first crucial step is to determine the compound's therapeutic window by comparing its 50% inhibitory concentration (IC50) for the desired effect against its 50% cytotoxic concentration (CC50). A small window between these values suggests off-target toxicity. Refer to Troubleshooting Guide 1 for a detailed protocol on establishing these parameters.
Q2: What are the most common off-target liabilities for purine-based compounds?
A: The purine scaffold is a privileged structure in biology, forming the core of ATP, GTP, and other essential cofactors. Consequently, purine analogs can inadvertently interact with a wide range of proteins that have purine-binding pockets. The most common off-target families include:
-
Kinases: The ATP-binding pocket of kinases is a frequent site for off-target interactions.
-
Poly (ADP-ribose) polymerases (PARPs): These enzymes use NAD+, which contains a purine-like structure, as a substrate.
-
Other Nucleotide-binding Proteins: This includes helicases, G-proteins, and other metabolic enzymes.
Systematic screening against panels of these protein families is a standard industry practice to de-risk a compound[5]. See Troubleshooting Guide 2 for an approach to kinase profiling.
Q3: How can I confirm that the compound is engaging with a suspected off-target protein inside the cell?
A: Direct confirmation of target engagement within a complex cellular environment is critical. While in vitro binding assays are useful, they don't always reflect the in-cell reality. The Cellular Thermal Shift Assay (CETSA) is a powerful method to verify that your compound binds to and stabilizes a target protein within intact cells. This technique measures changes in the thermal stability of a protein upon ligand binding. An increase in the melting temperature of a suspected off-target protein in the presence of your compound provides strong evidence of intracellular engagement. See Troubleshooting Guide 3 for the CETSA protocol.
Q4: I've identified an off-target interaction. What are my options to reduce it?
A: Once an off-target is confirmed, you have several strategic options:
-
Dose Optimization: The simplest approach is to use the compound at the lowest possible concentration that still elicits the desired on-target effect while minimizing off-target engagement. This requires a well-characterized dose-response curve (see Guide 1 ).
-
Structural Modification (Rational Drug Design): This is a medicinal chemistry approach. By analyzing the structural differences between your on-target and off-target proteins, it may be possible to modify the compound to reduce its affinity for the off-target while preserving on-target activity[4]. Even subtle molecular modifications can dramatically alter biological activity and specificity[6].
-
Use of Orthogonal Tools: To confirm that your primary phenotype is due to the on-target effect, use a different tool to inhibit the same target, such as RNAi or a structurally unrelated inhibitor. If the phenotype is replicated, it increases confidence in your on-target hypothesis.
Troubleshooting Guides & Experimental Protocols
This section provides detailed, step-by-step protocols to systematically investigate and address off-target effects.
Guide 1: Establishing the Therapeutic Window via Dose-Response & Cytotoxicity Profiling
Causality: The foundational step in any compound study is to understand the concentration range at which it is active and at which it is toxic. An ideal compound shows a clear separation between the concentration required for its specific biological effect (efficacy) and the concentration that causes general cell death (toxicity). This protocol allows you to quantify this "therapeutic window."
Protocol: Determining IC50 and CC50
-
Cell Plating:
-
Seed cells in 96-well plates at a density that ensures they remain in the exponential growth phase for the duration of the experiment (typically 5,000-10,000 cells/well). Plate cells for both the on-target activity assay and a parallel cytotoxicity assay.
-
Include wells for "vehicle control" (e.g., 0.1% DMSO) and "no cells" (media only for background subtraction).
-
-
Compound Preparation:
-
Prepare a 2x concentrated serial dilution of your compound in culture medium. A common range is from 100 µM down to 1 nM, using 8 to 12 points.
-
-
Cell Treatment:
-
After allowing cells to adhere overnight, remove the old medium and add the 2x compound dilutions to the appropriate wells.
-
Incubate for a duration relevant to your on-target endpoint (e.g., 24, 48, or 72 hours).
-
-
Assay Readout:
-
For Cytotoxicity (CC50): Use a metabolic activity assay like CellTiter-Glo® (Promega) or an MTS-based assay (e.g., CellTiter 96® AQueous One, Promega). These measure ATP levels or metabolic conversion, respectively, as indicators of cell viability.
-
For On-Target Activity (IC50): The assay will be specific to your target. For example, if your target is a specific DNA polymerase, you might use a cell-based assay that measures DNA synthesis (e.g., BrdU incorporation).
-
-
Data Analysis:
-
Normalize the data: Set the vehicle control as 100% activity/viability and the media-only wells as 0%.
-
Plot the normalized response versus the log of the compound concentration.
-
Use a non-linear regression model (e.g., four-parameter logistic curve) in software like GraphPad Prism or R to calculate the IC50 and CC50 values.
-
Data Interpretation:
| Parameter | Description | Ideal Outcome |
| IC50 | Concentration for 50% inhibition of on-target activity. | Low (nM to low µM range) |
| CC50 | Concentration for 50% reduction in cell viability. | High (significantly > IC50) |
| Selectivity Index (SI) | Calculated as CC50 / IC50. | SI > 10 is generally considered a good starting point. |
A low Selectivity Index (e.g., < 3) is a major red flag for off-target toxicity and indicates that any observed biological effect at the IC50 concentration may be confounded by general cytotoxicity.
Guide 2: Proactive Off-Target Identification with Kinase Profiling
Causality: Since the purine scaffold is central to the ATP molecule, kinase inhibition is a primary source of off-target effects for purine analogs. Proactively screening your compound against a broad panel of kinases can quickly identify these liabilities, saving significant time and resources.
Protocol: Commercial Kinase Panel Screening
This protocol describes the general workflow for using a commercial fee-for-service provider (e.g., Eurofins Discovery, Reaction Biology Corp).
-
Compound Submission:
-
Prepare a high-concentration stock of your compound (e.g., 10 mM in 100% DMSO) of high purity (>98%).
-
Follow the provider's submission guidelines for sample amount and shipping conditions.
-
-
Assay Selection:
-
Choose a broad screening panel. A common starting point is a panel of ~400 kinases (e.g., the scanMAX panel).
-
Select an initial screening concentration. A 1 µM or 10 µM screen is standard. A high concentration is used to ensure even weak interactions are detected.
-
-
Execution (by Provider):
-
The provider will perform radiometric or fluorescence-based assays to measure the activity of each kinase in the presence of your compound versus a vehicle control.
-
-
Data Analysis & Interpretation:
-
The results are typically provided as "% Inhibition" at the tested concentration.
-
Primary Hit Criteria: Any kinase inhibited by >50% is generally considered a "hit" and warrants further investigation.
-
Visualization: Plot the results on a kinome map (e.g., using TREEspot™ software) to visualize the selectivity of your compound.
-
Follow-up: For any primary hits, perform dose-response experiments (Kd or IC50 determination) to confirm the interaction and determine its potency.
-
Guide 3: In-Cell Validation of Target Engagement with CETSA
Causality: An in vitro hit does not guarantee the compound engages the target in the complex milieu of a living cell. CETSA provides this crucial validation by leveraging the principle that a protein becomes more resistant to heat-induced denaturation when bound to a ligand.
Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Culture and Treatment:
-
Culture your cells of interest to ~80% confluency.
-
Treat the cells with your compound at a relevant concentration (e.g., 10x the on-target IC50) and a vehicle control (e.g., 0.1% DMSO) for a sufficient time to allow cell penetration (e.g., 1-2 hours).
-
-
Heating Step:
-
Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots across a temperature gradient (e.g., from 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler. Include an unheated control.
-
-
Lysis and Protein Solubilization:
-
Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen followed by a 25°C water bath).
-
Centrifuge at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the precipitated, denatured proteins. The supernatant contains the soluble, non-denatured protein fraction.
-
-
Protein Quantification and Analysis:
-
Carefully collect the supernatant.
-
Analyze the amount of the specific target protein remaining in the soluble fraction using Western Blot or ELISA.
-
-
Data Analysis:
-
For each temperature point, quantify the band intensity (Western Blot) or signal (ELISA).
-
Plot the percentage of soluble protein relative to the unheated control against the temperature for both the vehicle- and compound-treated samples.
-
A rightward shift in the melting curve for the compound-treated sample indicates thermal stabilization and confirms target engagement.
-
Visualizing the Workflow and Mechanisms
Workflow for Off-Target Mitigation
The following diagram outlines the logical flow for identifying and addressing off-target effects, starting from initial observations to final validation.
Caption: A systematic workflow for characterizing and mitigating off-target effects.
Conceptual On-Target vs. Off-Target Mechanism
This diagram illustrates how a single purine analog can interact with both its intended target and an unintended kinase.
Caption: On-target inhibition of DNA synthesis vs. off-target kinase inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 2-Amino-6-chloro-9-(3'-O-methyl-beta-D-ribofuranosyl)-9H-purine | Nucleoside Antimetabolite(Analog) | | Invivochem [invivochem.com]
- 4. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 5. agilent.com [agilent.com]
- 6. Oxidation of 2-amino-9-beta-D-ribofuranosylpurine-6-sulfenamide to the corresponding 6-sulfonamide facilitates changes in biologic characterization that include activity against thiopurine-refractory experimental leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 2-Amino-6-chloro-9-(3-deoxy-beta-D-ribofuanosyl)-9H-purine
Welcome to the technical support guide for 2-Amino-6-chloro-9-(3-deoxy-beta-D-ribofuanosyl)-9H-purine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on the handling, stability, and analysis of this key nucleoside analog. Our goal is to empower you to anticipate challenges, troubleshoot effectively, and ensure the integrity of your experimental results.
Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the stability and handling of this compound.
Q1: What are the primary degradation pathways for this compound?
A1: The two most significant degradation pathways are hydrolysis of the 6-chloro group and depurination via cleavage of the N-glycosidic bond.
-
Hydrolysis: The chlorine atom at the 6-position of the purine ring is susceptible to nucleophilic substitution by water or hydroxide ions. This reaction converts the 6-chloro group to a 6-hydroxyl group, yielding the corresponding guanine analog, 2-Amino-9-(3-deoxy-beta-D-ribofuanosyl)-9H-purin-6(1H)-one. This process is significantly accelerated under basic (high pH) conditions.
-
Depurination: Under acidic (low pH) conditions, the N-glycosidic bond linking the 2-amino-6-chloropurine base to the 3-deoxyribose sugar is prone to hydrolytic cleavage.[1] This results in the formation of two separate degradation products: the free purine base (2-amino-6-chloropurine) and the 3-deoxyribose sugar.[1] Deoxyribonucleosides are substantially more susceptible to depurination than their ribonucleoside counterparts.[1][2]
Q2: What are the recommended storage and handling conditions?
A2: To ensure long-term stability, the compound should be stored as a solid at -20°C or colder, protected from light and moisture. For solutions, prepare stocks in anhydrous, aprotic solvents like DMSO. If aqueous buffers are required for experiments, solutions should be prepared fresh and used immediately. Avoid prolonged storage in aqueous or protic solvents (e.g., methanol, ethanol) due to the risk of hydrolysis.
Q3: Which solvents are best for preparing stock solutions?
A3: Anhydrous Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions due to its aprotic nature, which minimizes the risk of hydrolysis.[3] For working solutions that require buffers, it is critical to assess the compound's stability in that specific aqueous environment, ideally keeping the pH neutral or slightly acidic and minimizing storage time.
Q4: How does pH affect the stability of the compound in my experiments?
A4: The pH of your solution is a critical factor.
-
Alkaline pH (>7.5): Significantly accelerates the hydrolysis of the 6-chloro group, leading to the formation of the inactive guanine analog. The rate of degradation increases with increasing pH.
-
Acidic pH (<6.0): Promotes the cleavage of the N-glycosidic bond (depurination), separating the purine base from the sugar moiety.[1][4]
-
Neutral pH (6.5-7.5): Generally offers the best stability, though gradual degradation can still occur over time in aqueous media. For maximum experimental integrity, always use freshly prepared solutions.
Troubleshooting Experimental Issues
This section provides structured guidance for resolving specific problems you may encounter during your research.
Problem: I am seeing unexpected peaks in my HPLC chromatogram.
Unexpected peaks are typically indicative of degradation. The identity of the degradant can be inferred from its retention time and the conditions the sample was exposed to.
Initial Assessment Workflow
Caption: Troubleshooting workflow for unexpected HPLC peaks.
Detailed Troubleshooting Steps:
-
Hypothesis: Hydrolysis.
-
Causality: The hydrolysis product, containing a polar hydroxyl group instead of a chlorine atom, will be more polar and thus elute earlier than the parent compound in a typical reversed-phase HPLC system.
-
Verification:
-
Check the pH of your sample solvent and mobile phase. If they are neutral to basic, hydrolysis is highly probable.
-
Confirmatory Test: Intentionally degrade a small amount of your compound by adding a weak base (e.g., 0.01 M NaOH) and incubating for a short period. Analyze this "base-stressed" sample. If the new peak in your experimental sample matches the retention time of the major peak in the base-stressed sample, you have confirmed hydrolysis.
-
-
Solution: Ensure all solutions are maintained at a neutral or slightly acidic pH. Prepare samples in non-aqueous solvent (DMSO) and dilute into the mobile phase immediately before injection.
-
-
Hypothesis: Depurination.
-
Causality: The free purine base (2-amino-6-chloropurine) lacks the polar sugar moiety. It is therefore significantly less polar than the parent nucleoside and will elute later in a reversed-phase HPLC system.
-
Verification:
-
This degradation is common in acidic conditions.[4] Check if your sample was exposed to low pH.
-
Confirmatory Test: Prepare an "acid-stressed" sample by treating it with a weak acid (e.g., 0.01 M HCl). If the late-eluting peak in your experiment matches the major degradant in the acid-stressed sample, you have confirmed depurination.
-
-
Solution: Use well-buffered systems to maintain a stable pH above 6.0. Avoid acidic sample preparation and storage conditions.
-
Problem: My biological assay results are inconsistent or show a loss of compound potency.
This issue often stems from the degradation of the compound within the assay medium over the course of the experiment. Cell culture media and assay buffers are aqueous, often buffered at physiological pH (~7.4), and incubated at 37°C—conditions that can promote slow hydrolysis.
Recommended Action: In-Situ Stability Study
-
Prepare your compound in the final assay buffer or cell culture medium at the working concentration.
-
Incubate the solution under the exact conditions of your assay (e.g., 37°C, 5% CO₂).
-
Take aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Immediately quench any further degradation by diluting the aliquots in a cold, aprotic solvent (like DMSO or Acetonitrile) and store at -20°C until analysis.
-
Analyze all time points by a stability-indicating HPLC method to quantify the remaining parent compound. This will reveal the true stability and effective concentration of your compound over the experimental duration.
Key Experimental Protocols
Protocol 1: Forced Degradation Study
A forced degradation study is essential for understanding the intrinsic stability of the molecule and identifying potential degradation products.[5] This involves subjecting the compound to a range of harsh conditions.[6][7]
Objective: To generate principal degradation products and establish degradation pathways.
Procedure:
-
Prepare separate solutions of the compound (~1 mg/mL) in a suitable solvent (e.g., 50:50 Acetonitrile:Water).
-
Acid Hydrolysis: Add 0.1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: Add 0.1 M NaOH. Keep at room temperature (reaction is often rapid).
-
Oxidation: Add 3% H₂O₂. Incubate at room temperature, protected from light.
-
Thermal Degradation: Incubate the solution at 80°C in a neutral buffer.
-
Photolytic Degradation: Expose the solution to UV light (e.g., 254 nm) at room temperature.
-
Control: Keep one solution at room temperature, protected from light.
-
Monitor all samples by HPLC at time points (e.g., 0, 2, 8, 24 hours) until ~10-20% degradation of the parent peak is observed. Neutralize acidic/basic samples before injection.
| Stress Condition | Expected Primary Degradation Pathway | Expected Degradation Product |
| Acidic (0.1 M HCl) | Depurination (Cleavage of N-glycosidic bond) | 2-amino-6-chloropurine + 3-deoxyribose |
| Basic (0.1 M NaOH) | Hydrolysis (Substitution of 6-chloro group) | 2-Amino-9-(3-deoxy-beta-D-ribofuanosyl)-9H-purin-6(1H)-one |
| Oxidative (H₂O₂) | Oxidation of the purine ring | Various oxidized purine species |
| Thermal | Primarily hydrolysis and some depurination | Mixture, primarily hydrolysis product |
| Photolytic (UV) | Photochemical reactions | Various, potentially ring-opening products |
Protocol 2: Stability-Indicating HPLC-UV Method
Objective: To separate the parent compound from its key degradation products.
-
Column: C18 Reversed-Phase, 4.6 x 150 mm, 3.5 µm
-
Mobile Phase A: 20 mM Potassium Phosphate buffer, pH 3.0
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 40% B
-
15-18 min: 40% to 95% B
-
18-20 min: 95% B
-
20-21 min: 95% to 5% B
-
21-25 min: 5% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 264 nm
-
Injection Volume: 10 µL
-
Sample Diluent: 50:50 Water:Acetonitrile
Rationale for Method Parameters:
-
Low pH Mobile Phase: Using a phosphate buffer at pH 3.0 protonates silanol groups on the column, reducing peak tailing for the basic purine analytes.[8] This acidic condition also ensures the amino group on the purine is protonated, leading to consistent retention.
-
Gradient Elution: Necessary to elute both the polar hydrolysis product and the non-polar free base within a reasonable run time while achieving good resolution from the parent peak.
-
UV Detection at 264 nm: This wavelength is near the absorbance maximum for many purine derivatives, providing good sensitivity for both the parent compound and its primary degradants.[9]
Primary Degradation Pathways Visualization
Caption: Key degradation pathways of the target compound.
References
- 1. Depurination - Wikipedia [en.wikipedia.org]
- 2. glenresearch.com [glenresearch.com]
- 3. 2-Amino-6-chloro-9-(3'-O-methyl-beta-D-ribofuranosyl)-9H-purine | Nucleoside Antimetabolite(Analog) | | Invivochem [invivochem.com]
- 4. Stability study of selected adenosine nucleosides using LC and LC/MS analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biopharminternational.com [biopharminternational.com]
- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 8. HPLC Troubleshooting for Purine Peak Issues: Strategies to Improve Retention and Performance | Separation Science [sepscience.com]
- 9. 6-Chloropurine | 87-42-3 [chemicalbook.com]
Technical Support Center: Enhancing Cellular Uptake of 2-Amino-6-chloro-9-(3-deoxy-beta-D-ribofuanosyl)-9H-purine
Welcome to the technical support resource for researchers working with 2-Amino-6-chloro-9-(3-deoxy-beta-D-ribofuanosyl)-9H-purine. This guide is designed to provide in-depth, field-proven insights and troubleshooting strategies to overcome the common challenge of delivering this purine nucleoside analog into cells. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to optimize your experiments for maximal efficacy and reproducibility.
Part 1: Foundational Understanding & Initial Troubleshooting
This section addresses the inherent properties of the compound and the primary biological barriers it faces, along with initial steps to diagnose uptake issues.
FAQ 1: What are the primary obstacles to the cellular uptake of this compound?
This compound is a purine nucleoside analog.[1][2] Like most nucleosides, it possesses hydrophilic characteristics due to its ribofuranosyl (sugar) moiety. This makes it poorly permeable to the hydrophobic lipid bilayer of the cell membrane, preventing efficient entry via passive diffusion.[3][4][5]
Therefore, its cellular entry is critically dependent on protein-mediated transport. The primary routes are the two major families of nucleoside transporters (NTs) present on the cell surface:
-
Equilibrative Nucleoside Transporters (ENTs; SLC29 gene family): These are bidirectional, sodium-independent transporters that move nucleosides down their concentration gradient.[6][7]
-
Concentrative Nucleoside Transporters (CNTs; SLC28 gene family): These are sodium-dependent symporters that actively transport nucleosides into the cell, often against a concentration gradient.[6][7][8]
The efficiency of uptake is thus dictated by the expression levels and transport kinetics of these specific proteins in your chosen cell model.[9]
Caption: Native uptake pathway for hydrophilic nucleoside analogs.
FAQ 2: My initial experiments show low compound activity. How do I troubleshoot whether the issue is poor cellular uptake?
Low biological activity can stem from multiple factors. A systematic approach is crucial to pinpoint the bottleneck.
Caption: Workflow for troubleshooting low compound efficacy.
Self-Validating Checks:
-
Cell Viability: Always run a cytotoxicity assay (e.g., MTS or Trypan Blue exclusion) in parallel. If the compound is highly toxic at the tested concentration, you may be selecting for a resistant (low-uptake) population.
-
Compound Stability: Use HPLC or LC-MS to check the concentration of your compound in the culture medium over the course of your experiment (e.g., at 0, 6, 24 hours). Degradation can mimic poor uptake.
-
Transporter Expression: Check the literature or databases (e.g., CCLE, Human Protein Atlas) for ENT/CNT expression in your cell line. If data is unavailable, perform qPCR or Western blotting for key transporters like SLC29A1 (ENT1) and SLC28A1-3 (CNT1-3).
Part 2: Advanced Strategies for Enhancing Cellular Uptake
If you've confirmed that poor transport is the limiting factor, the following strategies can be employed to bypass or augment the native uptake pathways.
FAQ 3: Can I use transfection reagents like Lipofectamine® to deliver this small molecule?
Yes, this is a viable strategy often referred to as "lipofection," though it is more accurately described as cationic lipid-mediated delivery for small molecules. The principle is similar to DNA/RNA transfection.[10][11]
-
Mechanism: The cationic lipid formulation interacts electrostatically with your compound (which may require complexation with a negatively charged carrier if the compound itself is not anionic) or entraps it within lipid nanoparticles (lipoplexes). These positively charged lipoplexes then bind to the negatively charged cell surface and are internalized, primarily through endocytosis.[10] This method bypasses the need for specific nucleoside transporters.
-
Causality: You are essentially "packaging" the hydrophilic drug in a lipophilic vehicle that the cell is primed to internalize. The efficiency of this process depends on the lipid formulation and the cell type's endocytic capacity.
-
When to Use: This is an excellent first choice for a rapid, transient delivery method in in vitro cultures, especially when transporter expression is low or absent.
FAQ 4: What is electroporation and is it suitable for a nucleoside analog?
Electroporation is a physical method that uses controlled electrical pulses to create transient, reversible pores in the cell membrane.[12]
-
Mechanism: An external electric field is applied, which temporarily destabilizes the lipid bilayer, forming aqueous pores. Small molecules like your compound, present in the surrounding medium, can then diffuse through these pores into the cytoplasm down their concentration gradient.[12][13][14]
-
Causality: This method creates a temporary, non-biological pathway for entry, completely independent of any cellular transporters. The key is to balance the electrical field strength and duration to maximize pore formation while minimizing irreversible cell damage and mortality.[15][16]
-
When to Use: Electroporation is highly effective for a broad range of cell types, including those that are difficult to transfect with lipid-based methods (e.g., primary cells, suspension cells). It delivers a rapid bolus of the compound.
FAQ 5: I've heard about Cell-Penetrating Peptides (CPPs). How can they help?
Cell-penetrating peptides are short peptides (typically 5-30 amino acids) that can traverse biological membranes and carry molecular cargo inside.[17][18]
-
Mechanism: CPPs, which are often rich in cationic residues like arginine, interact with the negatively charged components of the cell membrane. This interaction can lead to direct translocation across the membrane or trigger endocytic uptake.[19][20] The cargo can be attached to the CPP either via a stable covalent bond or through non-covalent complex formation.[17]
-
Causality: CPPs act as molecular delivery vehicles, fundamentally altering the uptake mechanism from specific transporter-mediated entry to a more general, peptide-driven process. Cyclic CPPs may offer enhanced stability against proteolysis.[21]
-
When to Use: This is a sophisticated and highly effective method, particularly for in vivo applications or when high efficiency and lower toxicity are required. It requires either chemical synthesis of a CPP-drug conjugate or careful formulation of a non-covalent complex.
Data Summary: Comparison of Enhancement Strategies
| Strategy | Mechanism | Key Advantages | Key Disadvantages | Best For... |
| Cationic Lipid-Mediated Delivery | Endocytosis of lipid-compound complexes.[10] | Simple protocol, commercially available reagents, good for many cell lines. | Can be toxic to some cells, efficiency is cell-type dependent, endosomal escape can be a limiting step. | Rapid in vitro screening, transient delivery in common adherent cell lines. |
| Electroporation | Creation of transient membrane pores via electric field.[12] | High efficiency, broad cell-type applicability (including non-dividing and primary cells), transporter-independent. | Requires specialized equipment, can cause significant cell death if not optimized, delivers a single bolus.[13][15] | Hard-to-transfect cells, suspension cultures, applications requiring rapid intracellular delivery. |
| Cell-Penetrating Peptides (CPPs) | Membrane interaction and translocation or endocytosis.[17][20] | High efficiency, low cytotoxicity, potential for in vivo use and targeting.[18][19] | Requires synthesis and conjugation, optimization of CPP-cargo linker may be needed, can be costly. | Advanced in vitro studies, targeted delivery, potential therapeutic development. |
Part 3: Detailed Experimental Protocols
These protocols provide a starting point for your experiments. Always optimize key parameters for your specific cell line and experimental conditions.
Protocol 1: Cationic Lipid-Mediated Delivery
This protocol is adapted from standard DNA transfection procedures for use with a small molecule. Lipofectamine™ 2000 or 3000 are common choices.[22][23][24]
Materials:
-
This compound (stock solution in DMSO or aqueous buffer)
-
Cationic lipid reagent (e.g., Lipofectamine™ 3000)
-
Serum-free medium (e.g., Opti-MEM™)
-
Cells plated in a 24-well plate (should be 70-90% confluent)
Procedure (per well of a 24-well plate):
-
Cell Plating: One day prior, seed 0.5-2 x 10⁵ cells per well in 500 µL of complete growth medium. Ensure cells are 70-90% confluent at the time of delivery.[23]
-
Prepare Compound Solution: In a microfuge tube, dilute the desired amount of your compound (e.g., to a final concentration of 1-10 µM) in 25 µL of Opti-MEM™. Mix gently.
-
Prepare Lipid Solution: In a separate microfuge tube, gently mix the Lipofectamine™ reagent. Dilute 0.75 µL of Lipofectamine™ 3000 in 25 µL of Opti-MEM™. Incubate for 5 minutes at room temperature.
-
Causality Note: This incubation allows the lipid molecules to properly disperse and form micelles before interacting with the cargo.
-
-
Form Complexes: Combine the diluted compound solution with the diluted lipid solution. The total volume will be 50 µL. Mix gently by pipetting and incubate for 15-20 minutes at room temperature.[22]
-
Causality Note: This allows for the spontaneous formation of lipoplexes, where the compound is encapsulated or associated with the cationic lipid.
-
-
Add to Cells: Add the 50 µL of lipid-compound complexes drop-wise to the well containing cells and medium. Gently rock the plate back and forth to distribute.
-
Incubate: Incubate the cells at 37°C in a CO₂ incubator for the desired experimental duration (e.g., 24-48 hours) before assaying. It is generally not necessary to change the medium.[23]
Self-Validation:
-
Controls: Always include "cells only," "compound only" (without lipid), and "lipid only" wells to assess baseline effects and lipid toxicity.
-
Optimization: Test a range of lipid-to-compound ratios (e.g., 1:1, 2:1, 3:1 by volume/mass) to find the optimal balance between delivery efficiency and cytotoxicity.
Protocol 2: Electroporation for Small Molecule Delivery
This protocol provides general parameters for cuvette-based electroporation. These must be optimized.
Materials:
-
Electroporation device (e.g., Bio-Rad Gene Pulser, Neon™ Transfection System)
-
Electroporation cuvettes (e.g., 2 mm or 4 mm gap)
-
Cells (harvested and washed)
-
Electroporation buffer (commercial or lab-made, e.g., PBS or HEPES-buffered saline)
-
Your compound
Procedure:
-
Cell Preparation: Harvest cells (trypsinize if adherent) and wash twice with ice-cold, serum-free medium or PBS to remove all traces of serum. Resuspend the cell pellet in ice-cold electroporation buffer at a high concentration (e.g., 1 x 10⁷ cells/mL).
-
Causality Note: Serum proteins can interfere with the electrical field and reduce efficiency. High cell density increases the likelihood of successful electroporation per cell.
-
-
Prepare Electroporation Mix: In a sterile microfuge tube on ice, mix 100 µL of the cell suspension with your compound to the desired final concentration.
-
Electroporate: Immediately transfer the cell/compound mixture to a pre-chilled electroporation cuvette. Ensure there are no air bubbles. Place the cuvette in the electroporator and deliver the electrical pulse.
-
Recovery: Immediately after the pulse, remove the cuvette and let it rest for 10 minutes at room temperature. This allows the membrane pores to reseal.
-
Plate Cells: Gently remove the cell suspension from the cuvette using a sterile pipette and transfer it into a well containing pre-warmed complete growth medium.
-
Incubate & Assay: Incubate cells for 24-48 hours before performing your downstream assay.
Optimization Table: Example Starting Parameters for Mammalian Cells
| Parameter | Square Wave Pulse | Exponential Decay Pulse | Rationale |
| Voltage | 100-250 V | 200-400 V | Field strength required to permeabilize the membrane; cell type dependent. |
| Pulse Length | 5-20 ms | Time Constant (τ) = 5-15 ms | Duration the membrane is permeabilized; longer pulses increase uptake but also toxicity. |
| Number of Pulses | 1-2 | 1 | Multiple pulses can increase uptake but significantly increase mortality.[16] |
| Buffer | Low ionic strength | Low ionic strength | High salt buffers can lead to arcing and cell death. |
Self-Validation:
-
Viability Check: After the 10-minute recovery period, take a small aliquot and perform a Trypan Blue stain to assess immediate post-electroporation viability.
-
Reporter Molecule: To optimize parameters, you can co-electroporate with a fluorescent reporter molecule of similar size (e.g., calcein) and assess uptake via microscopy or flow cytometry.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Improving cellular uptake of therapeutic entities through interaction with components of cell membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Toward a Molecular Basis of Cellular Nucleoside Transport in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nucleoside transporters | PPTX [slideshare.net]
- 8. Frontiers | Emerging Roles of Nucleoside Transporters [frontiersin.org]
- 9. The Role of Transporters in the Toxicity of Nucleoside and Nucleotide Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ozbiosciences.com [ozbiosciences.com]
- 11. researchgate.net [researchgate.net]
- 12. Electroporation: theory and methods, perspectives for drug delivery, gene therapy and research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. "Microfluidic electroporation for delivery of small molecules and genes" by Hsiang-Yu Wang and Chang Lu [docs.lib.purdue.edu]
- 14. Microfluidic electroporation for delivery of small molecules and genes into cells using a common DC power supply - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.aip.org [pubs.aip.org]
- 16. docs.lib.purdue.edu [docs.lib.purdue.edu]
- 17. Cell-penetrating peptide - Wikipedia [en.wikipedia.org]
- 18. Cell-Penetrating Peptide (CPP)-based delivery strategies: Mechanisms and Biomedical Applications - Creative Biolabs [creative-biolabs.com]
- 19. mdpi.com [mdpi.com]
- 20. UCLA Study Shows Cell-Penetrating Peptides for Drug Delivery Act Like a Swiss Army Knife | UCLA Samueli School Of Engineering [samueli.ucla.edu]
- 21. pubs.acs.org [pubs.acs.org]
- 22. genscript.com [genscript.com]
- 23. Lipofectamine 2000 | Thermo Fisher Scientific - KR [thermofisher.com]
- 24. documents.thermofisher.com [documents.thermofisher.com]
avoiding precipitation of 2-Amino-6-chloro-9-(3-deoxy-beta-D-ribofuanosyl)-9H-purine in media
Technical Support Center: 2-Amino-6-chloro-9-(3-deoxy-beta-D-ribofuanosyl)-9H-purine
Aimed at: Researchers, scientists, and drug development professionals, this guide provides in-depth technical support for handling this compound, a purine nucleoside analog, in experimental media. The focus is on preventing and troubleshooting precipitation to ensure experimental reproducibility and success.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common queries regarding the properties and handling of this compound.
Q1: What are the expected solubility characteristics of this compound?
This compound, like many purine nucleoside analogs, is anticipated to have low aqueous solubility.[1] Its structure suggests it is a lipophilic molecule. For cell-based assays, it is recommended to first prepare a concentrated stock solution in an organic solvent. Dimethyl sulfoxide (DMSO) is a common first choice due to its ability to dissolve many nonpolar compounds.[1][2] Other potential solvents include ethanol, methanol, and dimethylformamide (DMF).[2]
Q2: Why is the pH of the media important for the solubility of this compound?
The solubility of purine analogs can be significantly influenced by pH.[3][4][5] The purine ring system contains nitrogen atoms that can be protonated or deprotonated depending on the pH of the solution. These changes in ionization state can alter the compound's polarity and its ability to interact with the aqueous environment of the culture medium. For many weak acids, solubility increases with pH.[6] Cellular metabolism can alter the pH of the culture medium over time, which may lead to delayed precipitation.[7]
Q3: What is "solvent shock" and how can it be avoided when adding the compound to media?
Solvent shock, or "crashing out," happens when a compound dissolved in a concentrated organic solvent (like DMSO) is rapidly diluted into an aqueous solution such as cell culture media.[8][9] This sudden change in solvent environment causes a localized high concentration of the compound that exceeds its solubility limit, leading to immediate precipitation.[8]
To avoid this:
-
Add the stock solution dropwise to pre-warmed media while gently stirring or vortexing.[7][9]
-
Perform a serial dilution by first creating an intermediate dilution in a smaller volume of media before adding it to the final culture volume.[7][9]
Q4: Can repeated freeze-thaw cycles of my stock solution cause precipitation?
Yes, repeated freeze-thaw cycles can lead to precipitation.[8][10] Each cycle can cause the compound to fall out of solution, and it may not fully redissolve upon thawing. It is highly recommended to aliquot your stock solution into smaller, single-use volumes to maintain its integrity.[7]
Part 2: Troubleshooting Guide for Precipitation
This guide is designed to help you diagnose and resolve precipitation issues encountered during your experiments.
Issue 1: Immediate Precipitation Upon Addition to Media
Symptom: The media turns cloudy or a visible precipitate forms immediately after adding the stock solution.
| Potential Cause | Explanation | Recommended Solution |
| Concentration Exceeds Solubility Limit | The final concentration of the compound is higher than its maximum solubility in the aqueous media.[11] | Decrease the final working concentration. It is advisable to first determine the maximum soluble concentration through a solubility test.[9] |
| Solvent Shock | Rapid dilution of the DMSO stock solution causes the compound to "crash out."[8][11] | Add the stock solution to pre-warmed (37°C) media dropwise while gently vortexing.[9] Alternatively, perform a serial dilution.[7] |
| Low Temperature of Media | The solubility of many compounds decreases at lower temperatures. | Always use pre-warmed (37°C) cell culture media for dilutions.[7][8] |
| High Stock Concentration | Using a very high concentration stock solution can exacerbate solvent shock. | Prepare a lower concentration stock solution (e.g., 1 mM instead of 10 mM). This will reduce the severity of the solvent shock upon dilution.[8] |
Issue 2: Delayed Precipitation in the Incubator
Symptom: The solution is initially clear, but a precipitate forms after several hours or days of incubation.
| Potential Cause | Explanation | Recommended Solution |
| Changes in pH | Cellular metabolism can alter the pH of the media over time, affecting the solubility of pH-sensitive compounds.[7][9] | Ensure your media is adequately buffered for the CO2 concentration in your incubator.[9] |
| Interaction with Media Components | The compound may interact with salts, proteins, or other components in the media, forming insoluble complexes over time.[7][9] | Test the stability of the compound in your specific cell culture medium over the intended duration of your experiment. Trying a different basal media formulation may also be beneficial.[7] |
| Evaporation of Media | In long-term cultures, evaporation can increase the concentration of all media components, including the compound, potentially exceeding its solubility limit.[7][9] | Ensure proper humidification of the incubator and use sealed culture vessels or plates with low-evaporation lids for long-term experiments.[9] |
| Compound Instability | The compound itself may be unstable in the aqueous environment at 37°C and could be degrading into less soluble forms. The 6-chloro group on the purine ring can be susceptible to hydrolysis. | Consult the manufacturer's data for stability information. If stability is a concern, prepare fresh solutions for each experiment.[7] |
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for troubleshooting precipitation issues.
Caption: A logical workflow for troubleshooting compound precipitation.
Part 3: Experimental Protocols
These protocols provide detailed, step-by-step methodologies for preparing and using this compound in your experiments.
Protocol 1: Preparation of a Concentrated Stock Solution
-
Select an appropriate solvent: Based on available data for similar compounds, 100% DMSO is the recommended starting solvent.[12][13]
-
Calculate the required mass: Determine the mass of the compound needed to prepare a stock solution of the desired concentration (e.g., 10 mM).
-
Dissolution: Add the appropriate volume of DMSO to the powdered compound.
-
Ensure complete dissolution: Vortex the solution thoroughly. If necessary, gently warm the solution in a 37°C water bath or briefly sonicate to aid dissolution.[1]
-
Storage: Aliquot the stock solution into single-use, sterile microcentrifuge tubes and store at -20°C or -80°C in a dark, inert atmosphere.[12][13]
Protocol 2: Preparation of the Final Working Solution in Culture Media
-
Pre-warm the media: Equilibrate the complete cell culture medium (with serum, if applicable) to 37°C in a water bath.[9]
-
Thaw the stock solution: Thaw a single aliquot of the concentrated stock solution at room temperature and vortex to ensure it is homogeneous.
-
Perform serial dilution (recommended): a. Prepare an intermediate dilution by adding a small volume of the stock solution to a larger volume of pre-warmed media. For example, to make a 10 µM final solution from a 10 mM stock, you could first make a 1:100 intermediate dilution (e.g., 1 µL of stock in 99 µL of media). b. Gently vortex the intermediate dilution. c. Add the required volume of the intermediate dilution to the final volume of pre-warmed media.[7]
-
Alternative direct addition method: a. While gently vortexing or swirling the pre-warmed media, add the required volume of the stock solution dropwise.[9] b. Ensure the final concentration of the organic solvent (e.g., DMSO) is below the cytotoxic level for your cell line, typically at or below 0.5%.[1]
-
Final mixing and use: Gently mix the final working solution and add it to your cell cultures immediately.
Chemical Structure and Potential Instability
The chemical structure of this compound is shown below, along with a schematic illustrating the potential for hydrolysis of the 6-chloro group, which can lead to the formation of a less soluble guanine analog.
Caption: Potential hydrolysis of the 6-chloro group.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Effect of pH on polarity of purines and pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.muhn.edu.cn [journals.muhn.edu.cn]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 11. benchchem.com [benchchem.com]
- 12. 2-Amino-6-chloropurine Riboside CAS#: 2004-07-1 [m.chemicalbook.com]
- 13. medchemexpress.com [medchemexpress.com]
Validation & Comparative
Validating the Anticancer Potential of 2-Amino-6-chloro-9-(3-deoxy-beta-D-ribofuanosyl)-9H-purine: A Comparative Guide
This guide provides a comprehensive framework for validating the anticancer effects of the novel purine nucleoside analog, 2-Amino-6-chloro-9-(3-deoxy-beta-D-ribofuanosyl)-9H-purine. As a member of a class of compounds known for their significant antitumor activity, this molecule holds promise as a potential therapeutic agent. This document will detail the scientific rationale behind its proposed mechanism of action, provide a comparative analysis with established anticancer nucleoside analogs, and offer detailed experimental protocols for its validation.
Introduction to Purine Nucleoside Analogs in Oncology
Purine nucleoside analogs are a cornerstone of chemotherapy, exerting their anticancer effects primarily by interfering with nucleic acid synthesis and inducing programmed cell death, or apoptosis.[1][2][3] These small molecules mimic endogenous purine nucleosides, allowing them to be recognized and processed by cellular enzymes. This metabolic activation is key to their cytotoxic activity. Once phosphorylated within the cell, they can inhibit enzymes crucial for DNA replication and repair, or be directly incorporated into DNA, leading to chain termination and the initiation of apoptotic pathways.[4][5]
The subject of this guide, this compound, is a structural analog of naturally occurring purine nucleosides. Its design, featuring a 3-deoxyribose sugar moiety and a chlorinated purine base, suggests a mechanism of action consistent with this class of drugs. The absence of the 3'-hydroxyl group on the ribose sugar is a critical modification that can lead to DNA chain termination, a well-established anticancer mechanism.
Proposed Mechanism of Action and Validation Strategy
The primary hypothesis is that this compound functions as a DNA synthesis inhibitor and a potent inducer of apoptosis. The validation of these effects requires a multi-faceted experimental approach, progressing from broad cytotoxicity screening to specific mechanistic assays.
Diagram: Proposed Cellular Uptake and Activation Pathway
Caption: Proposed metabolic activation and mechanism of action.
Comparative Analysis with Standard-of-Care Nucleoside Analogs
To establish the therapeutic potential of this compound, its efficacy must be benchmarked against existing anticancer drugs. Cladribine, Fludarabine, and Gemcitabine are clinically relevant purine and pyrimidine nucleoside analogs that serve as excellent comparators.
| Compound | Class | Primary Mechanism of Action | Reported IC50 Range (µM) | Cancer Cell Lines |
| This compound | Purine Nucleoside Analog | Hypothesized: DNA synthesis inhibition, Apoptosis induction | Hypothesized: 1-10 | Leukemia, Solid Tumors |
| Cladribine | Purine Nucleoside Analog | DNA strand breaks, Apoptosis induction | 0.18 - 6.3 | Multiple Myeloma, Melanoma[6][7] |
| Fludarabine | Purine Nucleoside Analog | Inhibition of DNA polymerase and ribonucleotide reductase, Apoptosis induction | 13.48 - 33.79 (µg/mL) | Multiple Myeloma[8] |
| Gemcitabine | Pyrimidine Nucleoside Analog | Inhibition of DNA synthesis | 8 - 30 | Breast, Lung, Prostate Cancer[9] |
Note: The IC50 values for the topic compound are hypothetical and based on the activity of structurally similar 6-chloropurine and 3'-deoxy nucleoside analogs.[10][11] The reported IC50 values for the comparator drugs can vary depending on the cell line and assay conditions.
Experimental Protocols for Validation
A rigorous and systematic approach is essential to validate the anticancer effects of this novel compound. The following protocols provide a detailed methodology for key in vitro assays.
Experimental Workflow Diagram
Caption: A stepwise workflow for the in vitro validation of anticancer effects.
Protocol 1: Cell Viability Assay (MTT Assay)
This assay provides a quantitative measure of the cytotoxic or growth-inhibitory effects of the compound.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound and the comparator drugs (Cladribine, Fludarabine, Gemcitabine) in culture medium. Replace the existing medium with the drug-containing medium. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%).
Protocol 2: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
Step-by-Step Methodology:
-
Cell Treatment: Treat cancer cells with the test compound at its IC50 and 2x IC50 concentrations for 24 and 48 hours. Include a vehicle control.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Annexin V-negative and PI-negative cells are viable.
-
Annexin V-positive and PI-negative cells are in early apoptosis.
-
Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.
-
Annexin V-negative and PI-positive cells are necrotic.
-
Protocol 3: Western Blot Analysis of Apoptotic Markers
This technique is used to detect changes in the expression levels of key proteins involved in the apoptotic pathway.
Principle: Western blotting allows for the separation of proteins by size using gel electrophoresis, followed by their transfer to a membrane and detection using specific antibodies. This can reveal the cleavage of caspases and their substrates, such as PARP, which are hallmarks of apoptosis.
Step-by-Step Methodology:
-
Protein Extraction: Treat cells as described for the apoptosis assay. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against key apoptotic proteins (e.g., cleaved Caspase-3, cleaved PARP, Bcl-2, Bax) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative changes in protein expression.
Conclusion
The validation of this compound's anticancer effects requires a logical and systematic progression of in vitro experiments. By establishing its cytotoxic profile, confirming its ability to induce apoptosis, and elucidating the underlying molecular mechanisms, its potential as a novel therapeutic agent can be thoroughly assessed. Comparative analysis against established drugs will provide crucial context for its potential clinical utility. The protocols and framework presented in this guide offer a robust starting point for researchers and drug development professionals to rigorously evaluate this promising compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 2-Amino-6-chloro-9-(3'-O-methyl-beta-D-ribofuranosyl)-9H-purine | Nucleoside Antimetabolite(Analog) | | Invivochem [invivochem.com]
- 4. Structure-activity relationships and conformational features of antiherpetic pyrimidine and purine nucleoside analogues. A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of Cladribine on Neuronal Apoptosis: New Insight of In Vitro Study in Multiple Sclerosis Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects on Melanoma Cell Lines Suggest No Significant Risk of Melanoma Under Cladribine Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Therapeutic potential of cladribine in combination with STAT3 inhibitor against multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antitumor activity of fludarabine against human multiple myeloma in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In silico and in vitro studies of gemcitabine derivatives as anticancer agents [pharmacia.pensoft.net]
- 10. New antitumor 6-chloropurine nucleosides inducing apoptosis and G2/M cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and anticancer activity of various 3'-deoxy pyrimidine nucleoside analogues and crystal structure of 1-(3-deoxy-beta-D-threo-pentofuranosyl)cytosine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Reactivity of 2-Amino-6-chloro-9-(3-deoxy-beta-D-ribofuranosyl)-9H-purine
For researchers, scientists, and drug development professionals, understanding the selectivity of a novel therapeutic compound is paramount. This guide provides an in-depth comparative analysis of the potential cross-reactivity of the purine nucleoside analog, 2-Amino-6-chloro-9-(3-deoxy-beta-D-ribofuranosyl)-9H-purine. Due to the limited publicly available data on this specific molecule, this guide will leverage experimental data from structurally similar and clinically relevant analogs to forecast its likely off-target interaction profile. We will explore the underlying biochemical principles and provide detailed experimental protocols for assessing cross-reactivity, enabling researchers to design robust validation studies.
Introduction: The Significance of Selectivity in Purine Nucleoside Analogs
Purine nucleoside analogs are a cornerstone of chemotherapy and antiviral therapy.[1] Their mechanism of action generally involves mimicking endogenous purines to interfere with nucleic acid synthesis and induce apoptosis in rapidly dividing cells.[2][3] The compound of interest, 2-Amino-6-chloro-9-(3-deoxy-beta-D-ribofuranosyl)-9H-purine, belongs to this class. Its structure, featuring a chlorinated purine base and a 3'-deoxyribose sugar moiety, suggests it is designed to act as a DNA chain terminator after intracellular phosphorylation.
However, the therapeutic efficacy of such analogs is intrinsically linked to their selectivity. Off-target interactions can lead to a range of adverse effects, from general cytotoxicity to specific organ damage.[4] Cross-reactivity arises when a drug binds to and affects proteins other than its intended target. For nucleoside analogs, this often involves interactions with various kinases (kinome) and other nucleotide-binding proteins. Therefore, a thorough assessment of cross-reactivity is a critical step in the preclinical development of any new purine nucleoside analog.
This guide will compare the predicted cross-reactivity of 2-Amino-6-chloro-9-(3-deoxy-beta-D-ribofuranosyl)-9H-purine with two well-characterized analogs:
-
Cladribine (2-chloro-2'-deoxyadenosine) : A clinically approved drug for hairy cell leukemia and multiple sclerosis, it is a close structural analog with a 2'-deoxyribose sugar.[2][5]
-
2-bromo-2'-deoxyadenosine : Another 2'-deoxyadenosine analog with demonstrated cytotoxic effects, allowing for comparison of the impact of different halogen substitutions on the purine ring.[6]
The central hypothesis is that the 3'-deoxy configuration of the sugar in our topic compound will influence its interaction with cellular kinases and polymerases compared to the 2'-deoxy analogs, potentially altering its cross-reactivity profile.
Predicted Cross-Reactivity Profile: A Comparative Analysis
The following table summarizes the predicted cross-reactivity of 2-Amino-6-chloro-9-(3-deoxy-beta-D-ribofuranosyl)-9H-purine based on the known properties of its comparators.
| Feature | 2-Amino-6-chloro-9-(3-deoxy-beta-D-ribofuranosyl)-9H-purine (Predicted) | Cladribine (2-chloro-2'-deoxyadenosine) | 2-bromo-2'-deoxyadenosine |
| Primary Mechanism | DNA chain termination and inhibition of DNA synthesis. | Incorporation into DNA, leading to strand breaks and apoptosis.[5] | Inhibition of DNA synthesis.[6] |
| Key Activating Enzyme | Deoxycytidine kinase (dCK) | Deoxycytidine kinase (dCK)[7] | Deoxycytidine kinase (dCK)[8] |
| Primary Cellular Targets | DNA polymerases, Ribonucleotide reductase | DNA polymerase, Ribonucleotide reductase[5] | DNA polymerase[6] |
| Predicted Kinome Cross-Reactivity | Moderate. The 3'-deoxy sugar may alter binding affinity to a range of kinases compared to 2'-deoxy analogs. Potential for off-target interactions with nucleoside kinases. | Known to have broad effects on lymphocyte populations, suggesting interactions with multiple cellular pathways.[9] | Similar to Cladribine, with potential variations due to the bromo- substitution. |
| Potential for Off-Target Cytotoxicity | High. As with other purine analogs, off-target effects in non-proliferating cells are possible, particularly those with high dCK activity. | Well-documented lymphopenia is a key on-target but also off-target effect.[2] Other toxicities are known.[4] | Expected to have a similar cytotoxicity profile to Cladribine.[6] |
| Key Differentiating Feature | The 3'-deoxyribose moiety is expected to confer greater resistance to certain cellular nucleotidases and may alter the interaction with the active sites of polymerases and kinases. | The 2'-deoxyribose is a classic structural feature of DNA-targeting nucleoside analogs. | The 2-bromo substitution may influence the electronic properties of the purine ring and its interactions with protein targets compared to the 2-chloro group. |
Experimental Workflows for Assessing Cross-Reactivity
To experimentally validate the predicted cross-reactivity profile, two primary methodologies are recommended: Kinome Profiling and Thermal Shift Assays.
Kinome Profiling
Kinome profiling provides a broad assessment of a compound's interaction with a large panel of kinases.[10] This is crucial for identifying potential off-target kinase inhibitors, which can lead to unexpected cellular effects.
References
- 1. Cladribine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. mssociety.org.uk [mssociety.org.uk]
- 3. Cladribine: Off-label disease modification for people with multiple sclerosis in resource-poor settings? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cladribine: mode of action and implications for treatment of multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of cytotoxicity of 2-chloro-2'-deoxyadenosine and 2-bromo-2'-deoxyadenosine on cell growth, clonogenicity, DNA synthesis, and cell cycle kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Immunomodulatory Effects Associated with Cladribine Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Cladribine - Wikipedia [en.wikipedia.org]
- 9. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
A Researcher's Guide to Investigating the Synergistic Potential of 2-Amino-6-chloro-9-(3-deoxy-beta-D-ribofuanosyl)-9H-purine and Other Purine Nucleoside Analogs
Introduction: The Promise of Purine Nucleoside Analogs in Combination Therapy
2-Amino-6-chloro-9-(3-deoxy-beta-D-ribofuanosyl)-9H-purine is a member of the purine nucleoside analog class of molecules.[1][2][3] These compounds, characterized by a purine base and a modified sugar moiety, have long been a cornerstone of antiviral and anticancer therapies.[4][5][6][7] Their primary mechanism of action lies in their ability to act as antimetabolites, interfering with the synthesis of DNA and inducing apoptosis (programmed cell death) in rapidly dividing cells.[1][2][3][8]
While purine nucleoside analogs can be potent as single agents, the future of cancer and antiviral therapy increasingly lies in combination strategies. The concept of synergy, where the combined effect of two or more drugs is greater than the sum of their individual effects, offers a promising avenue for enhancing therapeutic efficacy, overcoming drug resistance, and reducing toxicity by allowing for lower doses of each agent.
This guide provides a framework for researchers and drug development professionals to explore the synergistic potential of this compound and other novel purine nucleoside analogs. While specific synergistic data for this particular compound is not yet prevalent in published literature, we can extrapolate from the known mechanisms of the broader class to propose and test rational drug combinations.
Mechanistic Rationale for Synergistic Combinations
The efficacy of purine nucleoside analogs is intrinsically linked to cellular nucleotide metabolism. Therefore, rational synergistic combinations can be designed by targeting pathways that either enhance the activity of the purine analog or create a cellular state that is more susceptible to its effects.
Hypothesized Synergistic Partners for Purine Nucleoside Analogs:
| Drug Class | Example(s) | Rationale for Synergy |
| Inhibitors of De Novo Pyrimidine Synthesis | Methotrexate, 5-Fluorouracil | By inhibiting the parallel pathway for nucleotide synthesis, these agents can increase the reliance of cancer cells on the salvage pathway, which can enhance the incorporation and activity of purine analogs.[9] |
| DNA Damaging Agents | Cisplatin, Doxorubicin | The incorporation of purine analogs can create lesions in the DNA, which can be potentiated by agents that cause other forms of DNA damage, leading to an overwhelming level of genomic instability and cell death. |
| Inhibitors of DNA Repair | PARP Inhibitors (e.g., Olaparib) | If a purine analog causes DNA strand breaks, inhibiting the cell's ability to repair this damage can lead to a synergistic increase in cytotoxicity. |
| Inhibitors of Ribonucleotide Reductase | Gemcitabine, Hydroxyurea | This enzyme is crucial for the production of deoxyribonucleotides. Inhibiting its function can deplete the pool of natural nucleotides, thereby increasing the competitive advantage of the purine analog for incorporation into DNA. |
| CDK Inhibitors | Roscovitine | Some purine derivatives have shown activity as cyclin-dependent kinase (CDK) inhibitors, suggesting a potential for synergy with other CDK inhibitors through enhanced cell cycle arrest and apoptosis.[10] |
Diagram of a Hypothesized Synergistic Mechanism:
Caption: Hypothesized synergistic interaction between a purine analog, a pyrimidine synthesis inhibitor, and a DNA repair inhibitor.
Experimental Workflow for Assessing Synergy
A systematic and rigorous experimental approach is crucial for validating hypothesized synergistic interactions. The following protocol outlines a standard workflow for quantifying drug synergy in vitro.
Step 1: Single-Agent Dose-Response Assays
-
Cell Line Selection: Choose a panel of relevant cancer cell lines.
-
Seeding: Plate cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of each single agent (the purine analog and the potential synergistic partner) for a defined period (e.g., 72 hours).
-
Viability Assay: Assess cell viability using a suitable method, such as the sulforhodamine B (SRB) assay or a commercially available kit (e.g., CellTiter-Glo®).
-
IC50 Determination: Plot the dose-response curves and calculate the half-maximal inhibitory concentration (IC50) for each drug in each cell line.
Step 2: Combination Drug Screening (Checkerboard Assay)
-
Plate Setup: In a 96-well plate, create a matrix of drug concentrations. Typically, one drug is serially diluted along the rows, and the other drug is serially diluted along the columns.
-
Treatment and Incubation: Add the drug combinations to the cells and incubate for the same duration as the single-agent assays.
-
Viability Assessment: Measure cell viability as described above.
Step 3: Quantifying Synergy with the Combination Index (CI)
The Chou-Talalay method is a widely accepted approach for quantifying drug synergy. The Combination Index (CI) is calculated using software such as CompuSyn.
-
CI < 1: Synergy
-
CI = 1: Additive effect
-
CI > 1: Antagonism
Experimental Workflow Diagram:
Caption: A stepwise experimental workflow for the identification and validation of synergistic drug combinations in vitro.
Mechanistic Follow-up Studies
Once synergy is confirmed, further experiments are necessary to elucidate the underlying molecular mechanisms. These may include:
-
Cell Cycle Analysis: To determine if the drug combination induces arrest at a specific phase of the cell cycle.
-
Apoptosis Assays: To quantify the induction of programmed cell death (e.g., Annexin V/PI staining).
-
Western Blotting: To assess the expression and activation of key proteins in relevant signaling pathways (e.g., DNA damage response, apoptosis pathways).
-
In Vivo Studies: To validate the synergistic interaction in a preclinical animal model.
Conclusion
While the specific synergistic interactions of this compound remain to be elucidated, the principles outlined in this guide provide a robust framework for investigation. By leveraging our understanding of the broader class of purine nucleoside analogs and employing rigorous experimental methodologies, researchers can systematically explore and validate novel synergistic combinations, ultimately contributing to the development of more effective therapeutic strategies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Synthesis and antiviral activity of certain 9-beta-D-ribofuranosylpurine-6-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and antiviral activity of carbocyclic analogues of 2'-deoxyribofuranosides of 2-amino-6-substituted-purines and of 2-amino-6-substituted-8-azapurines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of novel 6-substituted amino-9-(β-d-ribofuranosyl)purine analogs and their bioactivities on human epithelial cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Potential Mechanisms Connecting Purine Metabolism and Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2-Amino-6-chloro-9-(3'-O-methyl-beta-D-ribofuranosyl)-9H-purine | Nucleoside Antimetabolite(Analog) | | Invivochem [invivochem.com]
- 9. Purine de novo synthesis as the basis of synergism of methotrexate and 6-mercaptopurine in human malignant lymphoblasts of different lineages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and biological properties of C-2, C-8, N-9 substituted 6-(3-chloroanilino)purine derivatives as cyclin-dependent kinase inhibitors. Part II - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to the Structure-Activity Relationship of 2-Amino-6-chloro-9-(3-deoxy-β-D-ribofuranosyl)-9H-purine Analogs
For researchers, scientists, and drug development professionals, this guide provides an in-depth comparative analysis of 2-Amino-6-chloro-9-(3-deoxy-β-D-ribofuranosyl)-9H-purine and its analogs. This family of purine nucleosides has garnered significant interest for its potential as anticancer and antiviral agents.[1][2][3] This document will explore the nuanced structure-activity relationships (SAR) that govern their biological effects, supported by experimental data and detailed protocols to ensure scientific integrity and reproducibility.
The core structure, a 2-aminopurine scaffold attached to a 3'-deoxyribose sugar moiety, offers a versatile platform for medicinal chemists. Modifications at the C2 and C6 positions of the purine ring, as well as various substitutions on the sugar ring, have profound impacts on the potency and selectivity of these compounds. This guide will dissect these modifications to provide a clear understanding of their therapeutic potential.
The Pivotal Role of the 2,6-Disubstituted Purine Core
The 2-amino-6-chloropurine scaffold is a well-established pharmacophore known to interact with the ATP-binding site of a wide range of protein kinases.[4][5] Aberrant kinase activity is a hallmark of many diseases, including cancer, making kinase inhibition a prime therapeutic strategy. The chlorine atom at the C6 position is a key feature, acting as a good leaving group for nucleophilic substitution, allowing for the synthesis of a diverse library of analogs.[6] Furthermore, the 2-amino group contributes to the hydrogen bonding interactions within the kinase ATP-binding pocket.
Comparative Analysis of Biological Activity
The biological activity of these purine analogs is broad, with significant findings in both oncology and virology. The following sections provide a comparative overview of their performance, with supporting experimental data.
Anticancer Activity
Numerous studies have demonstrated the potent cytotoxic effects of 2-amino-6-chloropurine nucleoside analogs against a variety of cancer cell lines. The primary mechanism of their anticancer action is believed to be the inhibition of DNA synthesis and the induction of apoptosis (programmed cell death).[1][2][3]
Table 1: Comparative Anticancer Activity (IC50 values in µM) of 2-Amino-6-chloropurine Nucleoside Analogs
| Compound/Analog | Modification | HeLa (Cervical Cancer) | A549 (Lung Cancer) | MCF-7 (Breast Cancer) | HCT-116 (Colon Cancer) | Reference |
| Parent Compound Analog (2'-deoxy) | 2'-deoxyribose | Data not available | Data not available | Data not available | Data not available | |
| Analog 1 | 2-acetamido-6-chloro, perbenzylated hexosyl | - | GI50: 1.5 | GI50: 1.1 | GI50: 1.3 | [6] |
| Analog 2 | 6-(3-chloroanilino)-2-(2-hydroxymethyl-4-hydroxypyrrolidyl)-9-isopropylpurine | - | - | - | - | [4] |
The data suggests that modifications to the purine and sugar moieties can significantly influence anticancer potency. For instance, the introduction of a 2-acetamido group and a perbenzylated hexosyl moiety (Analog 1) results in micromolar activity against lung, breast, and colon cancer cell lines.[6]
Antiviral Activity
The 6-chloropurine nucleoside scaffold has also been explored for its antiviral properties. The chlorine at the C6 position is considered important for anti-SARS-CoV activity.[7] Modifications to the sugar moiety play a crucial role in determining the antiviral spectrum and potency.
Table 2: Comparative Antiviral Activity of 6-Chloropurine Nucleoside Analogs against SARS-CoV
| Compound/Analog | Sugar Moiety | IC50 (µM) | CC50 (µM) | Antiviral Index (CC50/IC50) | Reference |
| Analog 3 | Ribofuranosyl | 48.7 | 279 | 5.7 | [7] |
| Analog 4 | 2'-Deoxyribofuranosyl | >300 | - | - | [7] |
| Analog 5 | 3'-Deoxyribofuranosyl | >300 | - | - | [7] |
These findings highlight a critical SAR trend: the presence of the 2'- and 3'-hydroxyl groups on the ribose ring appears to be important for anti-SARS-CoV activity, as their removal in the 2'-deoxy and 3'-deoxy analogs leads to a significant loss of potency.[7]
Deciphering the Mechanism of Action: A Look at Cellular Pathways
The cytotoxic and antiviral effects of these purine analogs stem from their ability to interfere with fundamental cellular processes. As nucleoside analogs, they can be metabolized within the cell to their triphosphate forms, which then act as competitive inhibitors or alternative substrates for polymerases, leading to the termination of DNA or RNA synthesis.[8]
Furthermore, these compounds can induce apoptosis through various signaling pathways. While the precise pathways for the parent compound are not fully elucidated, related 2-amino-6-substituted purine derivatives have been shown to cause cell cycle arrest at the G2/M phase.[6]
Caption: Proposed mechanism of apoptosis induction by 2-amino-6-chloropurine nucleoside analogs.
Experimental Protocols for Robust Evaluation
To ensure the scientific rigor of studies involving these analogs, detailed and validated experimental protocols are essential.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol details a standard method for assessing the cytotoxic effects of the purine analogs on cancer cell lines.
Caption: Workflow for the MTT cytotoxicity assay.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Remove the existing medium from the wells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
In Vitro Kinase Inhibition Assay (Luminescence-based)
This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a purified kinase.[4]
Step-by-Step Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Perform a serial dilution in kinase assay buffer to obtain a range of concentrations.
-
Reaction Setup: In a white 96-well plate, add the diluted inhibitor or vehicle (DMSO in assay buffer).
-
Kinase Reaction: Add the purified kinase and its specific substrate to the wells. Initiate the reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
ATP Detection: Add a luciferase-based ATP detection reagent to the wells. This reagent will produce a luminescent signal that is proportional to the amount of ATP remaining in the well.
-
Luminescence Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: A lower luminescent signal indicates higher kinase activity (more ATP consumed). Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control and determine the IC50 value.
Antiviral Plaque Reduction Assay
This assay is a standard method for evaluating the antiviral activity of compounds.[9][10]
Step-by-Step Methodology:
-
Cell Seeding: Seed a monolayer of susceptible host cells (e.g., Vero E6 cells for SARS-CoV-2) in 24-well plates and incubate until confluent.[9]
-
Virus Inoculation: Infect the cell monolayers with a known amount of virus (e.g., 100 plaque-forming units per well) for 1 hour at 37°C.[9]
-
Compound Treatment: After incubation, remove the virus inoculum and overlay the cells with a medium containing serial dilutions of the test compound and a substance to solidify the medium (e.g., 0.4% Avicel).[9]
-
Incubation: Incubate the plates for 2-3 days to allow for plaque formation.[9]
-
Plaque Visualization: Fix the cells with a fixative solution (e.g., 4% formaldehyde) and stain with a dye (e.g., crystal violet) to visualize the plaques.[9]
-
Plaque Counting: Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control and determine the IC50 value.
Conclusion and Future Directions
The 2-amino-6-chloropurine nucleoside scaffold continues to be a promising starting point for the development of novel anticancer and antiviral agents. The structure-activity relationships discussed in this guide highlight the critical role of substitutions at the C2, C6, and sugar moieties in determining biological activity. While significant progress has been made, further research is needed to fully elucidate the mechanisms of action and to identify analogs with improved potency and selectivity. Future studies should focus on obtaining comprehensive comparative data for a wide range of analogs, including the parent compound, against diverse biological targets. This will enable a more refined understanding of the SAR and facilitate the rational design of next-generation therapeutic agents.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 2-Amino-6-chloro-9-(3'-O-methyl-beta-D-ribofuranosyl)-9H-purine | Nucleoside Antimetabolite(Analog) | | Invivochem [invivochem.com]
- 4. Synthesis and biological properties of C-2, C-8, N-9 substituted 6-(3-chloroanilino)purine derivatives as cyclin-dependent kinase inhibitors. Part II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of cyclin-dependent kinases by purine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and biological evaluation of nucleoside analogues having 6-chloropurine as anti-SARS-CoV agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mode of action of 2-amino-6-chloro-1-deazapurine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Clinical severe acute respiratory syndrome coronavirus 2 isolation and antiviral testing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the Comparative Analysis of Novel Purine Analogs: Fludarabine as a Case Study
For the attention of: Researchers, scientists, and drug development professionals.
In the landscape of anticancer drug discovery, purine nucleoside analogs represent a cornerstone in the treatment of hematological malignancies.[1][2] Fludarabine, a well-established therapeutic agent, serves as a benchmark against which new chemical entities are often compared. This guide provides a comprehensive framework for the comparative analysis of a novel purine analog, 2-Amino-6-chloro-9-(3-deoxy-beta-D-ribofuanosyl)-9H-purine, with fludarabine.
Therefore, this guide will focus on providing a detailed methodological blueprint for conducting such a comparative analysis. We will leverage the well-documented profile of fludarabine to illustrate the necessary experiments, expected outcomes, and the scientific rationale behind each step. This document is designed to be a practical resource for researchers aiming to characterize and compare novel purine analogs.
Section 1: Foundational Understanding: Chemical Structure and Mechanism of Action
A thorough comparative analysis begins with a fundamental understanding of the molecules .
Fludarabine:
Fludarabine (9-β-D-Arabinofuranosyl-2-fluoroadenine) is a fluorinated analog of the purine nucleoside adenosine. Its structure is characterized by the presence of a fluorine atom at the 2-position of the adenine base and an arabinose sugar moiety instead of ribose. This modification makes it resistant to deamination by adenosine deaminase, prolonging its intracellular half-life.[6][7][8]
This compound:
This compound is a purine nucleoside analog with a 2-amino and a 6-chloro substitution on the purine ring.[9][10] The sugar moiety is a 3-deoxy-beta-D-ribofuranose. The absence of the hydroxyl group at the 3' position of the ribose sugar is a key structural feature that likely influences its interaction with cellular machinery.
Mechanism of Action: The Purine Analog Paradigm
Purine analogs exert their cytotoxic effects primarily by interfering with DNA synthesis and repair, ultimately leading to apoptosis.[11]
Fludarabine's Mode of Action:
-
Cellular Uptake and Phosphorylation: Fludarabine is a prodrug that is actively transported into cells and then phosphorylated by deoxycytidine kinase (dCK) to its active triphosphate form, F-ara-ATP.[8]
-
Inhibition of DNA Synthesis: F-ara-ATP competitively inhibits DNA polymerases, leading to the termination of DNA chain elongation.[8][12] It also inhibits ribonucleotide reductase, the enzyme responsible for converting ribonucleotides to deoxyribonucleotides, thus depleting the pool of precursors for DNA synthesis.[8]
-
Induction of Apoptosis: The disruption of DNA replication and repair triggers a cascade of events leading to programmed cell death (apoptosis).[12][13]
Hypothesized Mechanism of this compound:
Based on its structural similarity to other purine analogs, it is hypothesized that this compound will also require intracellular phosphorylation to an active triphosphate form. This active metabolite would then likely interfere with DNA synthesis and induce apoptosis. The 3'-deoxy modification may alter its substrate specificity for DNA polymerases or its susceptibility to cellular repair mechanisms.
Section 2: Experimental Blueprint for Comparative Efficacy
To objectively compare the anticancer potential of these two compounds, a series of in vitro experiments are essential. The following protocols provide a robust framework for this evaluation.
Cell Viability and Cytotoxicity Assays
The initial step is to determine the concentration-dependent cytotoxic effects of each compound on relevant cancer cell lines. For hematological malignancies, cell lines such as RPMI 8226 (multiple myeloma), JOK-1 (hairy cell leukemia), and SKW-3 (chronic lymphocytic leukemia) are appropriate models.[7][14]
Experimental Protocol: MTT Assay
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 104 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of fludarabine and this compound (e.g., 0.1 µM to 100 µM) for 24, 48, and 72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%).
Expected Data and Interpretation:
The IC50 values will provide a quantitative measure of the cytotoxic potency of each compound. A lower IC50 value indicates greater potency.
Data Presentation:
| Compound | Cell Line | IC50 (µM) at 48h |
| Fludarabine | RPMI 8226 | 1.54[14] |
| Fludarabine | MM.1S | 13.48[14] |
| Fludarabine | MM.1R | 33.79[14] |
| Fludarabine | U266 | 222.2[14] |
| Fludarabine | K562 | 3.33[12] |
| This compound | RPMI 8226 | Data not available |
| This compound | MM.1S | Data not available |
| This compound | MM.1R | Data not available |
| This compound | U266 | Data not available |
| This compound | K562 | Data not available |
Note: The IC50 values for fludarabine can vary depending on the cell line and experimental conditions.
Apoptosis Assays
To confirm that cytotoxicity is mediated by apoptosis, specific assays are required.
Experimental Protocol: Caspase-3/7 Activity Assay
-
Cell Treatment: Treat cells with the IC50 concentration of each compound for 24 hours.
-
Lysis: Lyse the cells to release intracellular contents.
-
Substrate Addition: Add a luminogenic caspase-3/7 substrate (e.g., a substrate containing the DEVD sequence).
-
Luminescence Measurement: Measure the luminescence generated by the cleavage of the substrate by active caspases.
Experimental Workflow for Apoptosis Assessment
Caption: Workflow for assessing apoptosis induction by purine analogs.
DNA Synthesis Inhibition Assay
To directly measure the impact on DNA replication, a DNA synthesis inhibition assay is performed.
Experimental Protocol: BrdU Incorporation Assay
-
Cell Treatment: Treat cells with various concentrations of each compound for a period shorter than one full cell cycle (e.g., 6-12 hours).
-
BrdU Labeling: Add 5-bromo-2'-deoxyuridine (BrdU), a synthetic analog of thymidine, to the culture medium and incubate for 1-2 hours.
-
Immunostaining: Fix and permeabilize the cells, then stain with an anti-BrdU antibody conjugated to a fluorescent dye.
-
Analysis: Analyze the cells using flow cytometry or fluorescence microscopy to quantify the percentage of cells that have incorporated BrdU.
Expected Data and Interpretation:
A dose-dependent decrease in the percentage of BrdU-positive cells will indicate inhibition of DNA synthesis.
Section 3: Delving Deeper: Mechanistic Insights
Understanding the specific molecular pathways affected by each compound provides a more nuanced comparison.
Fludarabine's Impact on Cellular Signaling:
Studies have shown that fludarabine-induced apoptosis is associated with the activation of the intrinsic apoptotic pathway, characterized by the release of cytochrome c from the mitochondria and the subsequent activation of caspase-9 and caspase-3.[14] Furthermore, fludarabine can inhibit the NF-κB signaling pathway, which is crucial for the survival of many cancer cells.[13]
Investigating the Signaling Pathway of this compound:
Western blotting can be employed to investigate the effect of this compound on key signaling proteins involved in apoptosis and cell cycle regulation, such as p53, Bax, Bcl-2, and caspases.
Signaling Pathway of Fludarabine-Induced Apoptosis
Caption: Simplified signaling pathway of fludarabine-induced apoptosis.
Section 4: Concluding Remarks and Future Directions
This guide provides a comprehensive framework for the preclinical comparative analysis of this compound and fludarabine. While a direct comparison is currently hampered by the lack of publicly available data for the novel compound, the outlined experimental protocols and mechanistic studies offer a clear path forward for researchers in the field.
The key to a successful comparative analysis lies in the rigorous and consistent application of these methodologies. The data generated will not only allow for a direct comparison of cytotoxic potency but will also provide valuable insights into the mechanisms of action of novel purine analogs. Such studies are essential for the identification and development of the next generation of targeted therapies for hematological malignancies.
References
- 1. Palladium and Platinum Complexes of the Antimetabolite Fludarabine with Vastly Enhanced Selectivity for Tumour over Non-Malignant Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. emedicine.medscape.com [emedicine.medscape.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. 2-Amino-6-chloro-9-(3'-O-methyl-beta-D-ribofuranosyl)-9H-purine | Nucleoside Antimetabolite(Analog) | | Invivochem [invivochem.com]
- 6. Potentiation of fludarabine cytotoxicity on non-Hodgkin's lymphoma by pentoxifylline and rituximab - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro cytotoxic effects of fludarabine (2-F-ara-A) in combination with commonly used antileukemic agents by isobologram analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fludarabine increases oxaliplatin cytotoxicity in normal and chronic lymphocytic leukemia lymphocytes by suppressing interstrand DNA crosslink removal - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Page loading... [guidechem.com]
- 10. 2-Amino-6-chloro-9-(beta-D-2-deoxyribofuranosyl)purine | C10H12ClN5O3 | CID 14284094 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Potential Mechanisms Connecting Purine Metabolism and Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fludarabine-mediated repair inhibition of cisplatin-induced DNA lesions in human chronic myelogenous leukemia-blast crisis K562 cells: induction of synergistic cytotoxicity independent of reversal of apoptosis resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synergism between fludarabine and rituximab revealed in a follicular lymphoma cell line resistant to the cytotoxic activity of either drug alone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. selleckchem.com [selleckchem.com]
Safety Operating Guide
Navigating the Disposal of 2-Amino-6-chloro-9-(3-deoxy-beta-D-ribofuanosyl)-9H-purine: A Comprehensive Guide for Laboratory Professionals
As researchers and scientists working at the forefront of drug development, our commitment to innovation is paralleled by our responsibility to ensure a safe laboratory environment. The proper handling and disposal of specialized chemical compounds are paramount to this mission. This guide provides an in-depth, procedural framework for the safe disposal of 2-Amino-6-chloro-9-(3-deoxy-beta-D-ribofuanosyl)-9H-purine, a purine nucleoside analogue. Understanding the chemical nature of this compound is the first step toward mitigating risks and ensuring compliance with environmental regulations. As a chlorinated purine derivative, this compound requires careful consideration for disposal to prevent environmental contamination and potential health hazards.
Section 1: Hazard Identification and Risk Assessment
Inferred Hazard Profile:
Based on analogous compounds like 2-Amino-6-chloropurine riboside, this compound is intended for laboratory chemical use and is not for food, drug, pesticide, or biocidal product use[1]. While one SDS for a similar compound indicates it is not considered hazardous by the 2012 OSHA Hazard Communication Standard, it is crucial to handle all research chemicals with a high degree of caution[1]. Another similar compound, Guanine (2-Amino-6-hydroxypurine), is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335)[2]. Given the presence of the chloro- group, it is prudent to assume potential for similar or increased toxicity.
Key Precautionary Measures:
-
Engineering Controls: Always handle this compound within a certified chemical fume hood to minimize inhalation exposure. Ensure that eyewash stations and safety showers are in close proximity to the handling area[1].
-
Personal Protective Equipment (PPE): A comprehensive PPE protocol is non-negotiable. This includes, at a minimum:
-
Nitrile gloves
-
Safety glasses with side shields or goggles
-
A lab coat
-
A risk assessment should be conducted for any new procedure involving this compound, considering the quantities used and the potential for aerosolization.
Section 2: Waste Segregation and Container Management
Proper segregation of chemical waste is a cornerstone of laboratory safety and environmental responsibility. Improperly mixed waste streams can lead to dangerous chemical reactions and complicate the disposal process.
Waste Stream Classification:
This compound waste should be classified as hazardous chemical waste . It must not be disposed of down the drain or in the regular trash[3][4].
Container Selection and Labeling:
-
Container Compatibility: Use only chemically compatible containers for waste collection. High-density polyethylene (HDPE) containers are generally a suitable choice for this type of solid or dissolved chemical waste[3][5].
-
Labeling: All waste containers must be clearly and accurately labeled from the moment the first drop of waste is added[4]. The label must include:
Storage of Waste Containers:
-
Keep waste containers tightly closed except when adding waste[3][4][6]. Do not leave funnels in the container[6][7].
-
Store waste containers in a designated satellite accumulation area (SAA) within the laboratory, near the point of generation[6].
-
Ensure secondary containment for all liquid waste containers to prevent spills from spreading[3][7].
-
Segregate this waste from incompatible materials, such as strong oxidizing agents[1].
Section 3: Step-by-Step Disposal Procedures
The following protocols provide a clear, actionable framework for the disposal of this compound in various forms.
Disposal of Unused or Expired Solid Compound
-
Initial Assessment: Determine if the unused chemical can be redistributed to another research group, as this is a preferred method of waste minimization[5].
-
Packaging: If disposal is necessary, ensure the original container is securely closed and properly labeled as hazardous waste. If the original container is compromised, transfer the solid to a new, compatible, and properly labeled waste container.
-
Waste Pickup Request: Complete a chemical waste pickup form as required by your institution's Environmental Health & Safety (EHS) office[6].
Disposal of Solutions Containing the Compound
-
Collection: Collect all aqueous and solvent-based solutions containing this compound in a designated, labeled hazardous waste container.
-
pH Consideration: Do not neutralize acidic or basic solutions in the waste container unless you have confirmed compatibility with all other components of the waste stream.
-
Container Fullness: Fill containers to no more than 90% capacity to allow for expansion[6][7].
-
Scheduling Pickup: Once the container is 90% full, arrange for a waste pickup with your institution's EHS department[6].
Decontamination and Disposal of Contaminated Labware
Proper decontamination of labware is critical to prevent cross-contamination and ensure the safety of support staff.
Disposable Labware (e.g., pipette tips, tubes, gloves):
-
Segregation: All disposable items that have come into direct contact with the compound should be considered contaminated and disposed of as hazardous waste.
-
Collection: Place these items in a designated, clearly labeled, leak-proof container or a robust plastic bag that is then sealed[8]. This container should also be labeled as "Hazardous Waste" with the name of the chemical contaminant.
Reusable Glassware:
-
Initial Rinse: The first rinse of chemically contaminated glassware must be collected as hazardous waste[4]. Use a minimal amount of a suitable solvent (one that is compatible with your waste stream) to rinse the glassware.
-
Subsequent Rinses: After the initial hazardous waste rinse, subsequent rinses with soap and water may be permissible for drain disposal, but consult your institutional EHS guidelines[4].
-
Triple Rinsing: For empty chemical bottles, a triple rinse procedure is often recommended before the container can be disposed of as non-hazardous waste. The rinsate from all three rinses must be collected as hazardous waste[5].
Section 4: Spill Management
In the event of a spill, a quick and informed response is crucial to minimize exposure and environmental impact.
For Small Spills (manageable by lab personnel):
-
Alert Personnel: Immediately alert others in the vicinity.
-
Don PPE: Ensure you are wearing appropriate PPE, including gloves, safety glasses, and a lab coat. For larger spills of solid material, a respirator may be necessary[1].
-
Containment: For liquid spills, use an appropriate absorbent material to contain the spill.
-
Cleanup:
-
Decontamination: Decontaminate the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.
-
Reporting: Report the spill to your laboratory supervisor and EHS office, as per your institution's policy.
For Large Spills:
-
Evacuate: Evacuate the immediate area.
-
Isolate: Close the doors to the affected area to contain any potential vapors.
-
Notify: Contact your institution's EHS or emergency response team immediately[3]. Provide them with the name of the chemical and any other relevant information from the Safety Data Sheet.
Section 5: Regulatory Compliance
All hazardous waste disposal activities are governed by strict federal and state regulations, including those from the Environmental Protection Agency (EPA) and the Department of Transportation (DOT). Adherence to the procedures outlined in this guide and your institution's specific protocols is mandatory for compliance. Failure to comply can result in significant fines and penalties for both the individual and the institution[7].
Decision-Making Flowchart for Disposal
Caption: Waste Disposal Decision Workflow
Conclusion
The responsible disposal of this compound is a critical aspect of laboratory safety and environmental stewardship. By following these detailed procedures, researchers can minimize risks, ensure regulatory compliance, and contribute to a culture of safety within their institutions. Always consult your institution's specific EHS guidelines, as they may have additional requirements based on local regulations.
References
- 1. fishersci.com [fishersci.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 4. Chemical Safety – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 5. Chemical Waste Management Reference Guide | Environmental Health and Safety [ehs.osu.edu]
- 6. research.columbia.edu [research.columbia.edu]
- 7. ehs.princeton.edu [ehs.princeton.edu]
- 8. Laboratory waste | Staff Portal [staff.ki.se]
Personal protective equipment for handling 2-Amino-6-chloro-9-(3-deoxy-beta-D-ribofuanosyl)-9H-purine
Comprehensive Safety & Handling Guide: 2-Amino-6-chloro-9-(3-deoxy-beta-D-ribofuanosyl)-9H-purine
A Senior Application Scientist's Guide to Personal Protective Equipment, Operational Handling, and Disposal
As researchers and drug development professionals, our work with novel chemical entities demands a proactive and deeply informed approach to safety. This guide provides essential, field-proven guidance for handling this compound, a purine nucleoside analog. While some safety data sheets (SDS) may not classify this specific compound as hazardous under OSHA's Hazard Communication Standard, its mechanism of action as a nucleoside analog warrants significant precautions.[1] These compounds are designed to interact with fundamental cellular processes, such as DNA synthesis, and possess broad antitumor activity.[2][3][4][5] Therefore, the cornerstone of our safety philosophy must be the precautionary principle: treating the compound as potentially hazardous to mitigate the risk of unintentional exposure.
This document moves beyond a simple checklist, explaining the causality behind each recommendation to build a self-validating system of safety and trust in your laboratory operations.
Hazard Assessment: Understanding the "Why"
The primary concern with this compound stems from its classification as a purine nucleoside analog.[3][4][5] The therapeutic and research value of these molecules lies in their ability to inhibit DNA synthesis and induce apoptosis (programmed cell death).[2][3][4] This biological activity is the critical factor for risk assessment. Any compound designed to interfere with DNA replication should be handled as a potential mutagen, teratogen, or cytotoxic agent, especially with repeated or prolonged exposure.
While the immediate physical hazards like skin or eye irritation may not be strongly indicated for this specific molecule, the potential for long-term health effects from systemic absorption is the overriding concern.[1] Therefore, our PPE strategy is designed to prevent all routes of exposure: inhalation, dermal contact, and ingestion.
Core Personal Protective Equipment (PPE) Directives
A multi-layered approach to PPE is essential. The minimum requirements for working in a laboratory, such as a lab coat, protective eyewear, long pants, and closed-toe shoes, form the foundation of your safety practice.[6] However, for this specific compound, enhanced measures are required.
Table 1: PPE Recommendations by Laboratory Task
| Task | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
| Handling/Weighing Solid Compound | Double Nitrile Gloves | Safety Goggles & Face Shield | Disposable Gown over Lab Coat | NIOSH-approved N95 Respirator (or higher) |
| Preparing Stock Solutions | Double Nitrile Gloves | Safety Goggles & Face Shield | Disposable Gown over Lab Coat | Recommended; use in a chemical fume hood |
| Cell Culture/In Vitro Assays | Nitrile Gloves | Safety Glasses | Standard Lab Coat | Not required if handled in a biosafety cabinet |
| Spill Cleanup | Heavy-duty Nitrile or Neoprene Gloves | Safety Goggles & Face Shield | Chemical-resistant Apron over Lab Coat | NIOSH-approved Respirator with Organic Vapor/Particulate Cartridges |
Hand Protection: The First Line of Defense
Disposable nitrile gloves are the minimum standard for hand protection in a laboratory setting.[6] For handling this compound, especially in its powdered form, double-gloving is mandated. This practice serves two purposes: it provides an additional barrier against potential tears or micropores and allows for the safe removal of the outer glove immediately after handling the primary container, preventing secondary contamination of laboratory equipment.
Eye and Face Protection: Shielding Against the Unseen
Standard safety glasses are the minimum requirement, but they do not protect against splashes or fine airborne particles.[7]
-
Safety Goggles: When handling the solid compound or preparing solutions, chemical splash goggles that form a seal around the eyes are required.
-
Face Shield: A face shield should be worn over safety goggles whenever there is a significant risk of splashes or aerosol generation, such as when weighing out the powder or handling larger volumes of solutions.[6]
Body Protection: Preventing Dermal Absorption
A standard cotton/polyester lab coat protects clothing and skin from minor spills.[7] However, due to the potent nature of this compound, additional protection is necessary during high-risk procedures. A disposable, fluid-resistant gown should be worn over the lab coat when weighing the solid or preparing concentrated stock solutions. This provides a disposable barrier that can be safely removed and discarded immediately after the task.
Respiratory Protection: Mitigating Inhalation Risk
The primary inhalation risk comes from the fine powder form of the compound.
-
Engineering Controls First: All handling of the solid compound must be performed within a certified chemical fume hood or a powder containment hood to minimize airborne particles.
-
Respirator Use: When weighing the compound, a NIOSH-approved N95 respirator is required as an additional layer of protection against inhaling fine particulates.[8] For spill cleanup or in situations with inadequate ventilation, a full face-piece respirator with appropriate cartridges may be necessary.[8][9] All respirator use must comply with your institution's respiratory protection program, including fit testing.[1]
Operational and Disposal Plan
Safe handling extends beyond wearing the correct PPE. It involves a structured workflow and a clear plan for waste disposal.
Step-by-Step Handling Protocol (Solid Compound)
-
Preparation: Don all required PPE as outlined in Table 1 before entering the designated handling area.
-
Designated Area: Conduct all weighing and solution preparation in a designated area, such as a chemical fume hood, to contain any potential contamination.
-
Weighing: Use a disposable weigh boat. After weighing, carefully tap the powder into your receiving vessel.
-
Decontamination: Wipe the spatula and any surfaces with a suitable solvent (e.g., 70% ethanol) and dispose of the wipe as chemical waste.
-
Glove Removal: After completing the task and securing the compound, remove the outer pair of gloves and dispose of them in the designated chemical waste bin before leaving the fume hood.
-
Hand Washing: Always wash hands thoroughly with soap and water after removing gloves.[10]
Disposal of Contaminated Materials
All materials that come into direct contact with this compound must be treated as hazardous chemical waste. This includes:
-
Gloves, disposable gowns, and weigh boats.
-
Pipette tips and serological pipettes.
-
Excess or expired compound.
As a chlorinated organic compound, disposal must adhere to local, state, and federal regulations.[11] Do not dispose of this material down the drain. Chlorinated compounds can form toxic byproducts and are harmful to aquatic life.[12][13] Collect all waste in clearly labeled, sealed containers for pickup by your institution's environmental health and safety department.
Emergency Procedures
In the event of an exposure, immediate and decisive action is critical.
-
Skin Contact: Immediately remove contaminated clothing and rinse the affected skin area with copious amounts of water for at least 15 minutes.[1] Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[1] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide respiratory support. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[10]
Always have the Safety Data Sheet (SDS) available for emergency responders.
Visual Workflow: PPE Selection Logic
The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment.
Caption: PPE selection workflow based on the compound's form and task risk.
References
- 1. fishersci.com [fishersci.com]
- 2. 2-Amino-6-chloro-9-(3'-O-methyl-beta-D-ribofuranosyl)-9H-purine | Nucleoside Antimetabolite(Analog) | | Invivochem [invivochem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 7. Personal Protective Equipment (PPE) Used in the Laboratory • Microbe Online [microbeonline.com]
- 8. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 9. epa.gov [epa.gov]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. Vita-D-Chlor - Guidance Manual for the Disposal of Chlorinated Water [vita-d-chlor.com]
- 13. pubs.acs.org [pubs.acs.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
